molecular formula C30H28ClFN4O5 B15616939 CP-465022 maleate

CP-465022 maleate

Numéro de catalogue: B15616939
Poids moléculaire: 579.0 g/mol
Clé InChI: WLLUWLRVXIHECY-KSUUAYPFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CP-465022 maleate is a useful research compound. Its molecular formula is C30H28ClFN4O5 and its molecular weight is 579.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLUWLRVXIHECY-KSUUAYPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-465022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This document provides a comprehensive overview of its mechanism of action, drawing from key preclinical studies. It details the electrophysiological basis of its function, its activity in models of epilepsy, and its selectivity profile. Quantitative data are presented in structured tables, and experimental methodologies are described to facilitate replication and further investigation. Signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

CP-465022 exerts its primary pharmacological effect by inhibiting AMPA receptor-mediated currents.[1][2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, CP-465022 acts noncompetitively, meaning its inhibitory effect is not surmounted by increasing concentrations of the agonist.[1] This mode of action suggests that it binds to an allosteric site on the AMPA receptor complex. The inhibition is not dependent on use or voltage.[1]

Signaling Pathway

The canonical signaling pathway initiated by AMPA receptor activation involves the influx of sodium ions (and to a lesser extent, calcium ions depending on subunit composition) upon glutamate binding, leading to postsynaptic membrane depolarization and subsequent neuronal excitation. CP-465022 interrupts this pathway by binding to the AMPA receptor at a site distinct from the glutamate binding site, inducing a conformational change that prevents ion channel opening, thereby blocking the downstream signaling cascade.

AMPA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ Influx Excitation Neuronal Excitation Depolarization->Excitation CP465022_Binding CP-465022 CP465022_Binding->AMPA_Receptor Inhibits

Caption: CP-465022 noncompetitively inhibits the AMPA receptor.

Quantitative In Vitro Pharmacology

The potency and selectivity of CP-465022 have been characterized using various electrophysiological and binding assays.

Potency at AMPA Receptors

CP-465022 is a highly potent inhibitor of AMPA receptor function. In studies using cultured rat cortical neurons, it was found to inhibit AMPA receptor-mediated currents with a nanomolar IC50 value.

ParameterValueCell TypeReference
IC50 (AMPA-induced current)25 nMRat Cortical Neurons[1][2]
Selectivity Profile

CP-465022 exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors.[1] It also shows some activity at voltage-gated sodium channels.

Receptor/ChannelActivityConcentrationCell TypeReference
Kainate ReceptorWeak Inhibition1 µMRat Hippocampal Neurons[4]
NMDA ReceptorWeak Inhibition1 µMRat Cortical & Cerebellar Neurons[4]
Nav1.6 ChannelSignificant block of persistent currentNot specifiedNot specified[2][5]

In Vivo Efficacy: Anticonvulsant Activity

The functional consequence of AMPA receptor antagonism by CP-465022 is a robust anticonvulsant effect, as demonstrated in rodent models of seizures.

Pentylenetetrazole (PTZ)-Induced Seizures

CP-465022 dose-dependently protected against seizures induced by the chemoconvulsant pentylenetetrazole in rats.

EndpointED50 (mg/kg, s.c.)Animal ModelReference
Clonic SeizuresNot reportedRat[3]
Tonic SeizuresNot reportedRat[3]
LethalityNot reportedRat[3]

Note: While ED50 values were not explicitly stated, complete protection was observed at 10 mg/kg.[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to characterize the inhibitory effects of CP-465022 on AMPA receptor-mediated currents in cultured neurons.[1]

Methodology:

  • Cell Culture: Primary cortical neurons were prepared from rat embryos and cultured for 7-14 days.

  • Recording: Whole-cell voltage-clamp recordings were made from individual neurons. The membrane potential was held at -70 mV.

  • Agonist Application: AMPA (100 µM) was applied to elicit an inward current.

  • Antagonist Application: CP-465022 was pre-applied at varying concentrations before co-application with AMPA to determine its inhibitory effect.

  • Data Analysis: The reduction in the peak amplitude of the AMPA-evoked current in the presence of CP-465022 was used to calculate the IC50 value.

Whole_Cell_Patch_Clamp_Workflow Start Start Prepare_Neurons Prepare Cultured Rat Cortical Neurons Start->Prepare_Neurons Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Neurons->Establish_Recording Apply_AMPA Apply AMPA (100 µM) Establish_Recording->Apply_AMPA Record_Baseline Record Baseline AMPA-evoked Current Apply_AMPA->Record_Baseline Apply_CP465022 Apply CP-465022 (Varying Concentrations) Record_Baseline->Apply_CP465022 Apply_AMPA_CP Co-apply AMPA and CP-465022 Apply_CP465022->Apply_AMPA_CP Record_Inhibited Record Inhibited AMPA-evoked Current Apply_AMPA_CP->Record_Inhibited Analyze_Data Analyze Data and Calculate IC50 Record_Inhibited->Analyze_Data End End Analyze_Data->End

Caption: Workflow for whole-cell patch-clamp experiments.
Pentylenetetrazole (PTZ)-Induced Seizure Model

This in vivo model was used to assess the anticonvulsant efficacy of CP-465022.[3]

Methodology:

  • Animal Model: Adult male rats were used.

  • Drug Administration: CP-465022 was administered subcutaneously at various doses.

  • Seizure Induction: 60 minutes after drug administration, pentylenetetrazole (100 mg/kg, i.p.) was injected to induce seizures.

  • Observation: Animals were observed for the incidence and latency of clonic and tonic seizures, as well as lethality, over a 30-minute period.

  • Data Analysis: The dose at which 50% of the animals were protected from each seizure endpoint (ED50) was determined.

PTZ_Seizure_Model_Workflow Start Start Select_Rats Select Adult Male Rats Start->Select_Rats Administer_CP Administer CP-465022 (s.c., various doses) Select_Rats->Administer_CP Wait Wait 60 minutes Administer_CP->Wait Induce_Seizure Induce Seizures with PTZ (100 mg/kg, i.p.) Wait->Induce_Seizure Observe Observe for 30 minutes for Clonic/Tonic Seizures & Lethality Induce_Seizure->Observe Analyze_Data Analyze Data and Determine ED50 Observe->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PTZ-induced seizure model.

Pharmacokinetics and Neuroprotection

While CP-465022 effectively penetrates the brain and engages its target, its utility may be limited by a lack of neuroprotective effects in models of cerebral ischemia.[6] Systemic administration in rats demonstrated brain penetration and target engagement, as evidenced by the inhibition of AMPA receptor-mediated synaptic transmission in the hippocampus.[6] However, in models of global and focal ischemia, CP-465022 failed to confer neuroprotection at doses that were effective in seizure models.[6]

Conclusion

CP-465022 maleate (B1232345) is a well-characterized, potent, and selective noncompetitive AMPA receptor antagonist. Its mechanism of action is centered on the allosteric inhibition of AMPA receptor-mediated ionotropic activity, leading to a reduction in neuronal excitability. This translates to robust anticonvulsant effects in preclinical models. The detailed experimental data and protocols provided herein offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential and further investigation of this class of compounds. The lack of neuroprotective efficacy in ischemia models, however, highlights the complex role of AMPA receptor modulation in different neuropathological contexts.

References

CP-465022 Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent, Noncompetitive AMPA Receptor Antagonist

Abstract

CP-465022 maleate (B1232345) is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of CP-465022 maleate, including its chemical and physical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of AMPA receptors in neurological disorders.

Chemical and Physical Properties

CP-465022 is a quinazolin-4-one derivative.[3] The maleate salt form enhances its suitability for experimental use.

PropertyValueReference
Chemical Name 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one maleate[3]
Molecular Formula C30H28ClFN4O5N/A
Molecular Weight 583.02 g/mol N/A
CAS Number 199656-46-7N/A
Appearance SolidN/A
Solubility Soluble in DMSON/A

Mechanism of Action

CP-465022 acts as a noncompetitive antagonist of AMPA receptors.[1][2][3] This means that it does not compete with the endogenous ligand, glutamate (B1630785), for the agonist binding site. Instead, it is thought to bind to an allosteric site on the receptor complex, specifically at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD).[5] This binding event modulates the receptor's conformation, preventing ion channel opening even when glutamate is bound.[5] The inhibition by CP-465022 is not use- or voltage-dependent.[3]

Signaling Pathway

The antagonism of AMPA receptors by CP-465022 has significant downstream effects on intracellular signaling cascades. AMPA receptor activation is a primary driver of excitatory postsynaptic potentials and, depending on the subunit composition, can lead to calcium influx. This influx of sodium and calcium ions triggers a cascade of events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA). These kinases, in turn, can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression. Furthermore, AMPA receptor signaling has been linked to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. By blocking AMPA receptor function, CP-465022 is expected to inhibit these downstream signaling events.

AMPA_Receptor_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Ca_Influx Na+/Ca2+ Influx AMPAR->Na_Ca_Influx Activates CP465022 This compound CP465022->AMPAR Inhibits (Noncompetitive) CaMKII_PKA CaMKII / PKA Activation Na_Ca_Influx->CaMKII_PKA MAPK_ERK MAPK/ERK Pathway Na_Ca_Influx->MAPK_ERK CREB_Phosphorylation CREB Phosphorylation CaMKII_PKA->CREB_Phosphorylation MAPK_ERK->CREB_Phosphorylation Gene_Expression Altered Gene Expression CREB_Phosphorylation->Gene_Expression

Figure 1. Simplified signaling pathway of AMPA receptor antagonism by this compound.

Quantitative Data

This compound has been characterized by its potent inhibitory activity on AMPA receptors.

ParameterValueSpecies/Cell TypeAssayReference
IC50 25 nMRat cortical neuronsKainate-induced response[1][4]

Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of AMPA receptor-mediated currents in cultured neurons and the assessment of their inhibition by CP-465022.

Materials:

  • Cultured primary neurons (e.g., rat cortical or hippocampal neurons) on coverslips

  • External solution (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4

  • Internal solution: 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2

  • AMPA receptor agonist (e.g., 100 µM AMPA or 10 µM Kainate)

  • This compound stock solution (in DMSO)

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ.

  • Fill the patch pipette with the internal solution and mount it on the micromanipulator.

  • Approach a neuron under visual guidance and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply the AMPA receptor agonist to the cell using a rapid perfusion system to evoke an inward current.

  • After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.

  • Record the peak amplitude of the inward current in the presence and absence of the antagonist.

  • Calculate the percentage of inhibition for each concentration of CP-465022 and determine the IC50 value.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cultured Neurons Start->Prepare_Cells Setup_Rig Set up Patch-Clamp Rig Prepare_Cells->Setup_Rig Pull_Pipette Pull and Fill Pipette Setup_Rig->Pull_Pipette Obtain_Seal Obtain Gigaohm Seal Pull_Pipette->Obtain_Seal Whole_Cell Achieve Whole-Cell Configuration Obtain_Seal->Whole_Cell Apply_Agonist Apply AMPA Agonist Whole_Cell->Apply_Agonist Record_Baseline Record Baseline Current Apply_Agonist->Record_Baseline Apply_Antagonist Co-apply Agonist + CP-465022 Record_Baseline->Apply_Antagonist Record_Inhibition Record Inhibited Current Apply_Antagonist->Record_Inhibition Analyze_Data Analyze Data (IC50) Record_Inhibition->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.

In Vivo: Anticonvulsant Activity Assessment

This protocol describes a model for assessing the anticonvulsant effects of CP-465022 in rodents.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

  • Pentylenetetrazol (PTZ)

  • Observation chambers

Procedure:

  • Habituate the rats to the experimental environment.

  • Administer this compound or vehicle to the rats via a chosen route (e.g., intraperitoneal or oral).

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).

  • Immediately place the animals in individual observation chambers.

  • Observe and score the seizure activity for a set period (e.g., 30 minutes) based on a standardized scale (e.g., Racine scale).

  • Record the latency to the first seizure and the severity of the seizures.

  • Compare the seizure parameters between the CP-465022-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for CP-465022 and its maleate salt is not publicly available. The following is a generalized conceptual workflow based on the synthesis of similar quinazolin-4-one compounds.

The synthesis of the CP-465022 free base likely involves a multi-step process. A plausible route would start with a substituted 2-aminobenzoic acid derivative, which would undergo cyclization to form the quinazolinone core. The vinyl-pyridine side chain could be introduced through a condensation reaction. The final step would involve the formation of the maleate salt by reacting the free base with maleic acid in a suitable solvent.

Synthesis_Workflow Starting_Materials Substituted 2-Aminobenzoic Acid + Other Precursors Quinazolinone_Formation Quinazolinone Ring Formation Starting_Materials->Quinazolinone_Formation Side_Chain_Addition Side Chain Addition Quinazolinone_Formation->Side_Chain_Addition Free_Base CP-465022 Free Base Side_Chain_Addition->Free_Base Salt_Formation Salt Formation Free_Base->Salt_Formation Maleic_Acid Maleic Acid Maleic_Acid->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Figure 3. Conceptual workflow for the synthesis of this compound.

Pharmacological Effects

In Vitro Pharmacology

CP-465022 is a highly selective antagonist for AMPA receptors over other glutamate receptor subtypes, such as kainate and NMDA receptors.[3] It has been shown to be equipotent in inhibiting AMPA receptors with different subunit compositions.[3]

In Vivo Pharmacology

In animal models, CP-465022 has demonstrated potent anticonvulsant activity.[1][4] Systemic administration of the compound effectively inhibits AMPA receptor-mediated synaptic transmission in the hippocampus and protects against chemically induced seizures in rats.[6] However, in studies investigating its neuroprotective potential, CP-465022 did not show efficacy in reducing neuronal damage in models of global and focal cerebral ischemia.[6][7]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors. Its high potency and selectivity as a noncompetitive antagonist make it a useful compound for in vitro and in vivo studies aimed at understanding the contribution of AMPA receptor-mediated neurotransmission to various neurological processes and diseases. While it has shown promise as an anticonvulsant, its lack of neuroprotective effects in ischemia models suggests a complex role for AMPA receptor modulation in neuronal injury. Further research is warranted to fully elucidate the therapeutic potential of CP-465022 and similar compounds.

References

CP-465,022 Maleate: A Technical Guide to a Selective Noncompetitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CP-465,022, a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. CP-465,022, a quinazolin-4-one derivative, serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors. This document details its mechanism of action, pharmacological profile with quantitative data, key experimental protocols, and significant in vivo findings. Notably, while demonstrating clear anticonvulsant effects, the compound's lack of neuroprotection in ischemia models offers crucial insights into the complexities of glutamate-mediated neurotoxicity and the therapeutic potential of selective AMPA receptor inhibition.

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is mediated by ionotropic receptors, including AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors.[1][2][3] AMPA receptors are responsible for the majority of fast excitatory synaptic transmission and are integral to synaptic plasticity, the cellular basis for learning and memory.[4][5][6] The overactivation of these receptors, a phenomenon known as excitotoxicity, is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases.[1][7]

CP-465,022 is a novel quinazolin-4-one derivative identified as a potent, selective, and noncompetitive antagonist of the AMPA receptor.[7][8][9] Its high specificity for AMPA receptors over other glutamate receptor subtypes makes it an invaluable tool for dissecting the specific contributions of AMPA receptor activity in neuronal processes and disease models.[7][8][10] This guide synthesizes the available technical data on CP-465,022, presenting its pharmacological characteristics and the experimental methodologies used for its characterization.

Mechanism of Action

CP-465,022 functions as a noncompetitive antagonist, meaning it inhibits AMPA receptor function without competing with the agonist (glutamate) for its binding site.[7][11][12] Instead, it binds to a distinct allosteric site on the receptor complex.

The key characteristics of its mechanism include:

  • Noncompetitive Inhibition: The inhibitory effect of CP-465,022 is not overcome by increasing the concentration of the agonist (e.g., AMPA or kainate).[7]

  • No Use- or Voltage-Dependence: Its inhibitory action does not depend on the receptor being activated (use-dependence) or on the membrane potential of the neuron (voltage-dependence).[7]

  • Allosteric Binding Site: Studies indicate that CP-465,022 binds to a common site for noncompetitive antagonists, likely located at the interface of the transmembrane domain of the AMPA receptor.[2][9] This binding event induces a conformational change that prevents ion flux through the channel, even when glutamate is bound.

The diagram below illustrates the signaling pathway of an AMPA receptor and the inhibitory action of CP-465,022.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle AMPAR AMPA Receptor (Ion Channel Closed) Glutamate_Vesicle->AMPAR Glutamate Release AMPAR_Open AMPA Receptor (Ion Channel Open) AMPAR->AMPAR_Open Glutamate Binding Depolarization Postsynaptic Depolarization AMPAR_Open->Depolarization Na+ Influx CP465022 CP-465,022 Allosteric_Site CP465022->Allosteric_Site Binds to Allosteric_Site->AMPAR_Open Inhibits Channel Opening

Caption: AMPA Receptor signaling and noncompetitive inhibition by CP-465,022.

Pharmacological Profile

CP-465,022 is distinguished by its high potency for AMPA receptors and its selectivity against other ionotropic glutamate receptors.

In Vitro Potency and Selectivity

The inhibitory activity of CP-465,022 has been quantified using various electrophysiological and binding assays. The data consistently demonstrates its potent antagonism at AMPA receptors with minimal activity at NMDA and kainate receptors at similar concentrations.

Parameter Receptor/Assay Preparation Value Reference
IC₅₀ AMPA Receptor-Mediated CurrentsRat Cortical Neurons25 nM[7][12][13]
Inhibition Peak NMDA-Induced CurrentsRat Cortical Neurons36% at 10 µM[13][14]
Inhibition Kainate-Induced CurrentsRat Hippocampal NeuronsNear complete at 1 µM[14]

Table 1: Quantitative analysis of CP-465,022 inhibitory activity.

Subunit Specificity

AMPA receptors are tetrameric complexes composed of different subunits (GluA1-4). The specific subunit composition can influence the receptor's pharmacological properties. However, studies show that CP-465,022 is equipotent in inhibiting AMPA receptor-mediated responses in different types of neurons that express varied combinations of AMPA receptor subunits.[7][11] This suggests its binding site is conserved across different subunit assemblies.

Key Experimental Protocols

The characterization of CP-465,022 relies on established electrophysiological and in vivo methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for measuring ion currents through AMPA receptors in individual neurons and quantifying the inhibitory effects of antagonists like CP-465,022.[15][16][17]

Objective: To determine the IC₅₀ of CP-465,022 for the inhibition of AMPA receptor-mediated currents.

Methodology:

  • Cell Preparation: Primary cultures of cortical neurons are prepared from embryonic or early postnatal rats. Neurons are plated on coverslips and maintained in culture for 1-2 weeks to allow for maturation and synapse formation.

  • Solutions:

    • External Solution (aCSF): Contains physiological concentrations of ions (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 10 HEPES, and 10 glucose. To isolate AMPA currents, antagonists for other receptors are added, such as tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) for GABA-A receptors, and D-AP5 for NMDA receptors.

    • Internal Solution (Pipette): Contains (in mM): 130 Cesium Methanesulfonate, 5 HEPES, 5 Mg-ATP, 0.2 Na-GTP, and 5 EGTA, with pH adjusted to 7.2. Cesium is used to block potassium channels.

  • Recording:

    • A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and positioned onto a neuron.[18]

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.[17]

    • The neuron is voltage-clamped at a holding potential of -70 mV to record spontaneous excitatory postsynaptic currents (EPSCs) or currents evoked by an agonist.[18]

  • Drug Application:

    • A baseline of AMPA receptor activity is established by applying an agonist like kainate or AMPA.

    • CP-465,022 is then perfused into the bath at increasing concentrations (e.g., 0.001 µM to 10 µM).

    • The reduction in the amplitude of the AMPA-mediated current is measured at each concentration.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve to calculate the IC₅₀ value, which is the concentration of CP-465,022 that produces 50% inhibition of the maximal response.

Start Start: Prepare Neuronal Culture Setup Set up Patch-Clamp Rig (Microscope, Amplifier, Perfusion) Start->Setup Pipette Pull & Fill Glass Micropipette (3-7 MΩ resistance) Setup->Pipette Seal Approach Neuron & Form Giga-seal Pipette->Seal WholeCell Rupture Membrane to Achieve Whole-Cell Configuration Seal->WholeCell Clamp Voltage Clamp Neuron at -70 mV WholeCell->Clamp Baseline Record Baseline AMPA Currents (Apply Agonist, e.g., Kainate) Clamp->Baseline ApplyDrug Apply Increasing Concentrations of CP-465,022 Baseline->ApplyDrug RecordResponse Measure Inhibition of AMPA-Mediated Current ApplyDrug->RecordResponse RecordResponse->ApplyDrug Next Concentration Analysis Plot Concentration-Response Curve & Calculate IC50 RecordResponse->Analysis All Concentrations Tested End End Analysis->End Start Start: Acclimate Rats Grouping Divide Rats into Groups (Vehicle, CP-465,022 Doses) Start->Grouping DrugAdmin Administer CP-465,022 or Vehicle (e.g., Subcutaneous Injection) Grouping->DrugAdmin Wait Waiting Period (e.g., 30 minutes) DrugAdmin->Wait SeizureInduction Induce Seizures with PTZ Injection Wait->SeizureInduction Observation Observe & Score Seizure Severity (e.g., 30 min observation period) SeizureInduction->Observation DataCollection Record Latency, Severity, Lethality Observation->DataCollection Analysis Analyze Dose-Dependent Protection vs. Vehicle Control DataCollection->Analysis End End Analysis->End InitialHypothesis Initial Hypothesis: Selective AMPA antagonism is neuroprotective. CP465022_Data Experiment: CP-465,022 (selective AMPA antagonist) is tested in ischemia models. InitialHypothesis->CP465022_Data Result Result: CP-465,022 potently blocks AMPA receptors in vivo. CP465022_Data->Result Result2 Result: CP-465,022 is NOT neuroprotective. CP465022_Data->Result2 Conclusion Conclusion: Selective AMPA receptor inhibition alone is insufficient for neuroprotection in ischemia. Result->Conclusion Result2->Conclusion Implication Implication: Neuroprotection may require broader spectrum antagonism (e.g., AMPA + Kainate). Conclusion->Implication

References

An In-depth Technical Guide to CP-465022 Maleate: A Selective Noncompetitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in fast excitatory synaptic transmission in the central nervous system. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CP-465022 maleate (B1232345). It details its mechanism of action as an allosteric modulator, summarizes key experimental data, and provides methodologies for relevant assays. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of AMPA receptor modulation in neurological disorders.

Chemical Structure and Properties

CP-465022 belongs to the quinazolinone class of compounds. The active moiety, CP-465022, is typically formulated as a maleate salt to improve its physicochemical properties, such as solubility and stability.

Chemical Name: (S)-3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one maleate

CAS Number: 199656-46-7 (for the maleate salt)

Chemical Structure

Caption: Chemical structure of CP-465022 maleate.

Physicochemical Properties
PropertyValue
Molecular Formula C26H24ClFN4O · C4H4O4
Molecular Weight 599.0 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and water (10mM).[1]
Melting Point Not available
pKa Not available

Mechanism of Action

CP-465022 is a selective, noncompetitive antagonist of the AMPA receptor.[2][3] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, CP-465022 acts at an allosteric site.[4] This binding site is located in the transmembrane domain of the AMPA receptor, a region distinct from the agonist-binding domain.[5] By binding to this allosteric site, CP-465022 induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[5] This noncompetitive mechanism of inhibition is not dependent on the concentration of the agonist (glutamate).[6]

Signaling Pathway

AMPA_receptor_inhibition cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release AMPA_R AMPA Receptor Glutamate_release->AMPA_R Glutamate binds Ion_channel Ion Channel (Closed) AMPA_R->Ion_channel Gating No_depolarization No Depolarization Ion_channel->No_depolarization CP465022 CP-465022 Allosteric_site CP465022->Allosteric_site Binds to Allosteric_site->AMPA_R Induces conformational change

Caption: Allosteric inhibition of the AMPA receptor by CP-465022.

Pharmacological Properties

In Vitro Activity

CP-465022 is a potent inhibitor of AMPA receptor-mediated currents. In studies using rat cortical neurons, it has been shown to inhibit these currents with an IC50 of 25 nM.[5][6] The inhibition is noncompetitive with the agonist concentration and is not dependent on voltage or use.[6]

Selectivity

CP-465022 exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[6]

In Vivo Activity
  • Anticonvulsant Effects: CP-465022 has demonstrated potent anticonvulsant activity in animal models. It effectively inhibits seizures induced by pentylenetetrazole (PTZ).[4]

  • Neuroprotection: Despite its potent AMPA receptor antagonism, studies have shown that CP-465022 is not neuroprotective in in vivo models of global and focal ischemia.[2][4][7]

Experimental Protocols

Synthesis of this compound (Proposed General Method)

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general method for the synthesis of a maleate salt from a free base is as follows:

  • Dissolution: Dissolve the free base of CP-465022 in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Addition of Maleic Acid: Add a stoichiometric amount of maleic acid, also dissolved in a suitable solvent, to the solution of the free base.

  • Precipitation: The maleate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum.

Synthesis_Workflow Free_Base CP-465022 Free Base in Solvent Mixing Mixing and Stirring Free_Base->Mixing Maleic_Acid Maleic Acid in Solvent Maleic_Acid->Mixing Precipitation Precipitation/ Crystallization Mixing->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: General workflow for the synthesis of a maleate salt.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is used to measure the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

  • Cell Culture: Culture primary cortical neurons from embryonic rats on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.

  • Patch-Clamp: Obtain whole-cell patch-clamp recordings from individual neurons using borosilicate glass pipettes filled with an internal solution.

  • Drug Application: Apply an AMPA receptor agonist (e.g., kainate) to elicit an inward current.

  • Inhibition Measurement: Co-apply the agonist with varying concentrations of CP-465022 to determine the inhibitory effect on the AMPA receptor-mediated current and calculate the IC50 value.

In Vivo Anticonvulsant Assay: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to assess the anticonvulsant efficacy of CP-465022.

  • Animal Preparation: Use adult male Sprague-Dawley rats.

  • Drug Administration: Administer CP-465022 or vehicle control via a desired route (e.g., subcutaneous injection).

  • Seizure Induction: After a set pretreatment time, administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the animals for a defined period (e.g., 30 minutes) and record the latency to and incidence of different seizure types (e.g., clonic, tonic-clonic).

  • Data Analysis: Compare the seizure parameters between the CP-465022-treated and vehicle-treated groups to determine the anticonvulsant effect.

PTZ_Model_Workflow Start Start Animal_Groups Randomize Animals into Treatment Groups Start->Animal_Groups Drug_Admin Administer CP-465022 or Vehicle Animal_Groups->Drug_Admin Pretreatment Pretreatment Period Drug_Admin->Pretreatment PTZ_Admin Administer Pentylenetetrazole (PTZ) Pretreatment->PTZ_Admin Observation Observe for Seizures PTZ_Admin->Observation Data_Collection Record Seizure Latency and Incidence Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the PTZ-induced seizure model.

Summary and Conclusion

This compound is a valuable research tool for studying the role of AMPA receptors in various physiological and pathological processes. Its high potency and selectivity as a noncompetitive AMPA receptor antagonist make it a well-characterized pharmacological agent. While it has demonstrated robust anticonvulsant effects in preclinical models, its lack of neuroprotective efficacy in ischemia models highlights the complex role of AMPA receptor modulation in neuronal injury. This technical guide provides a foundational understanding of this compound for scientists and researchers in the field of neuroscience and drug development. Further investigation into the therapeutic applications of this and similar compounds is warranted.

References

The Discovery and Preclinical Profile of CP-465022 Maleate: A Selective Noncompetitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Pfizer CNS Discovery, this quinazolin-4-one derivative emerged from research programs seeking novel therapeutic agents for neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of CP-465022 maleate (B1232345). It includes a summary of its in vitro and in vivo pharmacological properties, detailed experimental methodologies for key studies, and a visualization of the relevant signaling pathways. While CP-465022 demonstrated robust anticonvulsant activity in preclinical models, it did not show neuroprotective effects in models of cerebral ischemia. To date, no clinical trials of CP-465022 have been reported.

Introduction and Discovery

The quest for antagonists of ionotropic glutamate (B1630785) receptors has been a significant focus of neuroscience research, driven by the hypothesis that aberrant AMPA receptor activity contributes to the pathophysiology of epilepsy and neurodegenerative diseases.[1] In the early 2000s, researchers at Pfizer Global Research and Development identified a novel quinazolin-4-one derivative, 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, designated as CP-465022.[1] This compound was the result of efforts to develop AMPA receptor antagonists with improved physicochemical properties compared to the earlier quinoxalinedione (B3055175) class of antagonists.[2] CP-465022 was found to be a potent, selective, and noncompetitive antagonist of AMPA receptors, distinguishing it from competitive antagonists that bind to the glutamate binding site.[1][2]

Mechanism of Action

CP-465022 exerts its inhibitory effects on AMPA receptors through a noncompetitive mechanism.[1] This means it does not directly compete with the endogenous agonist, glutamate, for its binding site on the receptor. Instead, it is believed to bind to an allosteric site, altering the receptor's conformation and preventing ion channel opening even when glutamate is bound.[2] Studies have indicated that CP-465022 interacts with an allosteric binding site that can be labeled with [3H]CP-526,427.[2] This mode of action is distinct from competitive antagonists like NBQX.[2]

Signaling Pathway of AMPA Receptor Modulation

The following diagram illustrates the general signaling pathway of an AMPA receptor and the point of intervention for a noncompetitive antagonist like CP-465022.

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate AMPA_R AMPA Receptor Na_channel Na+ Channel AMPA_R->Na_channel Opens Depolarization Depolarization Na_channel->Depolarization Na+ influx Glutamate->AMPA_R Binds CP465022 CP-465022 (Noncompetitive Antagonist) CP465022->AMPA_R Allosteric Binding (Inhibits)

AMPA receptor signaling and antagonism.

Quantitative Data

The following tables summarize the key quantitative data for CP-465022 from preclinical studies.

Table 1: In Vitro Activity
ParameterValueSpeciesAssayReference
IC5025 nMRatInhibition of AMPA receptor-mediated currents in cortical neurons[1][3][4]
Table 2: In Vivo Anticonvulsant Activity (Pentylenetetrazole-Induced Seizures)
ParameterValue (mg/kg, s.c.)SpeciesEndpointReference
ED50 (Clonic Seizures)2.9RatIncreased latency[2]
ED50 (Tonic Seizures)3.6RatIncreased latency[2]
ED50 (Lethality)4.0RatPrevention[2]
Table 3: In Vivo Effect on Locomotor Activity
Dose (mg/kg, s.c.)EffectSpeciesReference
>10Dose-dependent inhibitionRat[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inhibition of AMPA Receptor-Mediated Currents in Rat Cortical Neurons
  • Cell Culture: Primary cultures of cortical neurons were prepared from embryonic day 18 rat fetuses. Neurons were plated on poly-L-lysine-coated coverslips and maintained in a neurobasal medium supplemented with B27.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed on neurons after 7-14 days in culture. The external solution contained (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 1 MgCl2, with the pH adjusted to 7.4. The internal pipette solution contained (in mM): 140 CsF, 10 HEPES, 11 EGTA, 2 MgCl2, and 1 CaCl2, with the pH adjusted to 7.3.

  • Drug Application: AMPA receptor-mediated currents were evoked by the application of kainate. CP-465022 was applied at various concentrations to determine its inhibitory effect. The IC50 value was calculated from the concentration-response curve.[1]

Pentylenetetrazole (PTZ)-Induced Seizure Model
  • Animals: Male Sprague-Dawley rats were used.

  • Procedure: CP-465022 or vehicle was administered subcutaneously (s.c.) 60 minutes prior to the induction of seizures. Seizures were induced by an intraperitoneal (i.p.) injection of pentylenetetrazole (100 mg/kg).

  • Observation: Animals were observed for the latency to the onset of clonic seizures, tonic seizures, and lethality, with a cutoff time of 1800 seconds.

  • Data Analysis: The ED50 values for the increase in latency to each endpoint were calculated.[2]

Locomotor Activity Measurement
  • Animals: Male Sprague-Dawley rats were used.

  • Apparatus: Locomotor activity was measured in automated activity monitoring chambers equipped with photobeams.

  • Procedure: Rats were habituated to the testing chambers before drug administration. CP-465022 was administered subcutaneously, and the animals were immediately placed back into the chambers. Locomotor activity (e.g., distance traveled, beam breaks) was recorded for a specified period.

  • Data Analysis: The total locomotor activity was compared between different dose groups and a vehicle control group.[2]

In Vivo Hippocampal Electrophysiology
  • Animals: Urethane-anesthetized male Sprague-Dawley rats were used.

  • Procedure: A stimulating electrode was placed in the Schaeffer collateral/commissural pathway, and a recording electrode was placed in the stratum radiatum of the CA1 region of the hippocampus to record field excitatory postsynaptic potentials (fEPSPs).

  • Drug Administration: CP-465022 was administered intravenously (i.v.) or subcutaneously (s.c.) to assess its effect on AMPA receptor-mediated synaptic transmission.

  • Data Analysis: The amplitude of the fEPSP was measured before and after drug administration to quantify the degree of inhibition.[2]

Synthesis and Formulation

The chemical synthesis of CP-465022, (S)-3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, has been described in the literature, though a detailed, step-by-step protocol is not publicly available.[2] For in vivo studies, CP-465022 and its maleate salt are typically dissolved in a suitable vehicle, such as 10% Captisol (a sulfobutylether β-cyclodextrin).[2]

History and Development Status

CP-465022 was identified as a promising preclinical candidate due to its potent and selective antagonism of AMPA receptors and its demonstrated efficacy in a rodent seizure model.[1][2] However, subsequent studies investigating its neuroprotective potential in models of global and focal cerebral ischemia in rats did not show a significant reduction in neuronal loss or infarct size.[2][5] This lack of neuroprotective efficacy, despite effective AMPA receptor blockade in the brain, raised questions about the therapeutic utility of selective AMPA receptor antagonism in acute neurodegenerative conditions.[2] There is no publicly available information to suggest that CP-465022 maleate has progressed into clinical trials.

Conclusion

This compound is a well-characterized preclinical tool compound that has been instrumental in understanding the role of AMPA receptors in seizure generation. Its discovery marked a significant step in the development of noncompetitive AMPA receptor antagonists. While its potential as a therapeutic agent for epilepsy was demonstrated in animal models, the lack of neuroprotective effects in ischemia models may have limited its further development. The detailed preclinical data and experimental methodologies presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug discovery.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the key experimental procedures described.

in_vitro_workflow start Start: In Vitro Characterization culture Primary Cortical Neuron Culture start->culture patch_clamp Whole-Cell Patch-Clamp culture->patch_clamp kainate_app Apply Kainate (Evoke Current) patch_clamp->kainate_app cp_app Apply CP-465022 (Varying Concentrations) kainate_app->cp_app record Record AMPA Receptor Current cp_app->record analyze Analyze Data (IC50 Calculation) record->analyze end End: Determine In Vitro Potency analyze->end

In Vitro Electrophysiology Workflow.

in_vivo_workflow start Start: In Vivo Seizure Model acclimate Acclimate Rats to Testing Environment start->acclimate drug_admin Administer CP-465022 (s.c.) or Vehicle acclimate->drug_admin ptz_admin Administer PTZ (i.p.) (60 min post-drug) drug_admin->ptz_admin observe Observe for Seizures and Lethality ptz_admin->observe record_latency Record Latency to Endpoints observe->record_latency analyze Analyze Data (ED50 Calculation) record_latency->analyze end End: Determine Anticonvulsant Efficacy analyze->end

In Vivo Anticonvulsant Testing Workflow.

References

A Technical Guide to CP-465022 Maleate: A Selective Noncompetitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of CP-465022 maleate (B1232345), a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental methodologies, and mechanistic insights.

Core Compound Properties

CP-465022 is a quinazolin-4-one derivative that demonstrates significant anticonvulsant activity by modulating excitatory neurotransmission.[1][2] Its mechanism of action is centered on the noncompetitive inhibition of AMPA receptors, a key component in fast synaptic transmission in the central nervous system.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of CP-465022 and its maleate salt.

PropertyValueSource
Compound Name CP-465022 maleateN/A
CAS Number 199656-46-7[1]
Molecular Formula C30H28ClFN4O5[1]
Molecular Weight 578.02 g/mol Calculated
Mechanism of Action Selective, noncompetitive AMPA receptor antagonist[5]
IC50 25 nM (in rat cortical neurons against Kainate-induced response)[1][2][6][7]

Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

CP-465022 exerts its inhibitory effect on AMPA receptors in a noncompetitive manner.[5] This means it does not compete with the endogenous agonist, glutamate (B1630785), for the binding site. Instead, it binds to an allosteric site on the receptor-channel complex.[3][8] Specifically, studies have shown that CP-465022 binds at the interface between the S1 and S2 glutamate-binding domains and the M1 and M4 transmembrane domains.[8] This binding stabilizes the closed state of the ion channel, preventing the conformational changes necessary for channel opening, even when glutamate is bound.[8][9] This action effectively blocks the influx of sodium and calcium ions, thereby reducing neuronal excitability. The inhibition is noted to be independent of use or voltage.[5]

AMPA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_channel Ion Channel State Glutamate_Vesicle Glutamate AMPA_R Ligand Binding Domain Transmembrane Domain (Ion Channel) Glutamate_Vesicle->AMPA_R:lbd Binds Na_Ca_in Na+ Ca2+ AMPA_R:tmd->Na_Ca_in Opens Na_Ca_out Na+ Ca2+ AMPA_R:tmd->Na_Ca_out Prevents Opening Depolarization Postsynaptic Depolarization Na_Ca_in->Depolarization Leads to No_Depolarization Inhibition of Depolarization Na_Ca_out->No_Depolarization Results in CP465022 CP-465022 CP465022->AMPA_R:tmd Binds Allosterically (Noncompetitive)

Mechanism of CP-465022 as a noncompetitive AMPA receptor antagonist.

Experimental Protocols

CP-465022 has been characterized through various in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is designed to assess the anticonvulsant efficacy of CP-465022 in rats.

  • Animals: Adult male Sprague-Dawley or Wistar rats are used.[10][11] Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • Compound Administration: CP-465022 is dissolved in a suitable vehicle and administered subcutaneously (SC) or via other appropriate routes. Dosing can range, for example, up to 10 mg/kg.[12]

  • Seizure Induction: A convulsant dose of Pentylenetetrazole (PTZ), for instance, 50 mg/kg followed by 30 mg/kg 30 minutes later, is injected intraperitoneally (IP) or subcutaneously (SC) to induce seizures.[11][13] The timing of PTZ injection should be relative to the administration of CP-465022 to assess its protective effects.

  • Behavioral Observation: Immediately after PTZ injection, animals are placed in an observation chamber and monitored for seizure activity for a predefined period (e.g., 30 minutes). Seizure severity is scored using a standardized scale, such as the Racine scale. Key parameters to measure include the latency to the first seizure and the incidence of tonic-clonic seizures and lethality.[12]

  • Data Analysis: The effects of CP-465022 are evaluated by comparing seizure scores, latencies, and mortality rates between the vehicle-treated and compound-treated groups using appropriate statistical methods.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

This model is used to investigate the potential neuroprotective effects of CP-465022 in a model of focal cerebral ischemia.[12][14]

  • Anesthesia and Surgical Preparation: Rats are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).[15] A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.[15][16]

  • Induction of Ischemia: The ECA is ligated. A small incision is made in the CCA, and a silicone-coated monofilament is inserted and advanced up the ICA until it occludes the origin of the middle cerebral artery (MCA).[15][17] Occlusion is typically maintained for a specific duration (e.g., 90 minutes).[12]

  • Compound Administration: CP-465022 or vehicle is administered at a predetermined time relative to the ischemic event. For example, an initial dose of 5 mg/kg SC can be given 90 minutes after MCAO, followed by a second dose of 2 mg/kg SC 3.5 hours later.[12]

  • Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Infarct Volume Assessment: After a survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[15][17] Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.

  • Data Analysis: The infarct volumes of the CP-465022-treated group are compared to the vehicle-treated group to determine if the compound has a neuroprotective effect.

MCAO_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment and Reperfusion cluster_analysis Post-Mortem Analysis Anesthesia Anesthetize Rat Expose_Arteries Expose Carotid Arteries Anesthesia->Expose_Arteries Occlusion Induce MCAO (Filament Insertion) Expose_Arteries->Occlusion Administer_CP Administer CP-465022 or Vehicle Occlusion->Administer_CP 90 min Reperfusion Withdraw Filament (Reperfusion) Administer_CP->Reperfusion 30 min Euthanize Euthanize Animal (after 24-48h) Reperfusion->Euthanize Brain_Section Remove and Section Brain Euthanize->Brain_Section TTC_Stain TTC Staining Brain_Section->TTC_Stain Infarct_Analysis Quantify Infarct Volume TTC_Stain->Infarct_Analysis

Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.

Concluding Remarks

CP-465022 is a valuable pharmacological tool for investigating the role of AMPA receptors in various physiological and pathological processes.[5] Its high potency and selectivity make it a subject of interest for the development of novel therapeutics for conditions characterized by excessive glutamatergic activity, such as epilepsy. However, studies have also indicated that despite its efficacy in blocking AMPA receptors and preventing seizures, it may not be neuroprotective in models of cerebral ischemia.[12][14] This highlights the complex role of AMPA receptors in neuronal injury and survival. Further research with CP-465022 and similar compounds will continue to elucidate the therapeutic potential of targeting this critical component of excitatory neurotransmission.

References

CP-465022 Maleate: An In-Depth Analysis of its Selectivity for AMPA vs. NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the selective pharmacological profile of CP-465022 maleate, a potent, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics for neurological disorders.

Executive Summary

CP-465022 is a quinazolin-4-one derivative that demonstrates high selectivity for AMPA receptors over other ionotropic glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Functional electrophysiological studies have established CP-465022 as a potent inhibitor of AMPA receptor-mediated currents, with an IC50 value of 25 nM in rat cortical neurons.[1] Its noncompetitive mechanism of action and pronounced selectivity make it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of AMPA receptors.

Quantitative Analysis of Receptor Selectivity

The selectivity of CP-465022 for AMPA receptors relative to NMDA receptors has been primarily characterized through functional assays, which measure the inhibition of ion channel activity in response to agonist application. While direct radioligand binding affinity (Ki) data is not extensively published, the available functional data provides a clear picture of its selective antagonism.

ParameterAMPA ReceptorNMDA ReceptorKainate ReceptorReference
IC50 25 nM> 10 µM (estimated)> 10 µM (estimated)[1]
Mechanism Noncompetitive AntagonistWeak inhibition at high concentrationsWeak inhibition at high concentrations[1]
Cell Type Rat Cortical NeuronsRat Cortical NeuronsRat Cortical Neurons[1]

Signaling Pathways and Mechanism of Action

CP-465022 exerts its inhibitory effect on AMPA receptors through a noncompetitive mechanism. This means it does not directly compete with the agonist (e.g., glutamate) for the binding site. Instead, it is thought to bind to an allosteric site on the receptor-channel complex, thereby preventing the conformational change required for ion channel opening, even when the agonist is bound. This mode of action is distinct from competitive antagonists that directly block the agonist binding site.

cluster_AMPA AMPA Receptor cluster_NMDA NMDA Receptor Glutamate Glutamate AMPAR_orthosteric Orthosteric Site Glutamate->AMPAR_orthosteric Binds CP465022 CP-465022 AMPAR_allosteric Allosteric Site CP465022->AMPAR_allosteric Binds Channel_Open Channel Opening AMPAR_orthosteric->Channel_Open Activates Channel_Blocked Channel Blocked AMPAR_allosteric->Channel_Blocked Inhibits NMDAR NMDA Receptor No_significant_binding No Significant Binding/Effect CP465022_NMDA CP-465022 CP465022_NMDA->NMDAR > 10 µM Start Start: Cultured Neurons Setup Whole-Cell Patch Clamp (V-hold = -70mV) Start->Setup Baseline Baseline Current Measurement (Agonist Application: AMPA or NMDA) Setup->Baseline Drug_App CP-465022 Application (Varying Concentrations) Baseline->Drug_App Post_Drug Post-Drug Current Measurement (Agonist + CP-465022) Drug_App->Post_Drug Washout Washout of CP-465022 Post_Drug->Washout Recovery Recovery Current Measurement (Agonist Application) Washout->Recovery Analysis Data Analysis: - Measure Peak Currents - Construct Dose-Response Curve - Calculate IC50 Recovery->Analysis Conclusion Conclusion: Determine Potency and Selectivity Analysis->Conclusion

References

In Vitro Characterization of CP-465022 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the quinazolin-4-one class of compounds, it represents a significant tool for investigating the physiological and pathophysiological roles of AMPA receptors, which are central to fast excitatory synaptic transmission in the central nervous system.[1][3] Dysregulation of AMPA receptor activity has been implicated in various neurological and psychiatric disorders, making selective antagonists like CP-465022 valuable candidates for therapeutic development and neuroscience research.[4][5] This technical guide provides an in-depth overview of the in vitro characterization of CP-465022 maleate, including its potency, selectivity, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

CP-465022 functions as a non-competitive antagonist, meaning it does not directly compete with the endogenous ligand glutamate (B1630785) for its binding site on the AMPA receptor.[1][2] Instead, it binds to an allosteric site, a distinct location on the receptor complex.[3][6] This allosteric binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[4][7]

Structural and functional studies have revealed that the binding site for CP-465022 is located within the transmembrane domain of the AMPA receptor, at the interface between the ligand-binding and transmembrane domains.[8] This is in contrast to competitive antagonists that bind to the glutamate binding site in the extracellular ligand-binding domain. The inhibition by CP-465022 is not dependent on voltage or the frequency of receptor activation.[1]

In Vitro Potency and Selectivity

The in vitro activity of CP-465022 has been determined through various electrophysiological and binding assays. The following table summarizes the key quantitative data regarding its potency and selectivity for different ionotropic glutamate receptors.

Receptor SubtypeAssay TypeSpecies/Cell TypeKey ParameterValueReference(s)
AMPA Receptor Electrophysiology (Whole-cell patch clamp)Rat Cortical NeuronsIC₅₀25 nM[1][9][10][11]
NMDA Receptor ElectrophysiologyPrimary cultures of cortical and cerebellar granule neurons% Inhibition at 1 µM26% reduction in current at 8s[9][11]
% Inhibition at 10 µM36% reduction in peak current; 70% reduction at 8s[9]
Kainate Receptor Electrophysiology--Weakly inhibits[6][12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of compounds like CP-465022. Below are representative protocols for the key experiments cited.

Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the ion flow through AMPA receptors in response to agonist application, and the inhibitory effect of CP-465022.

1. Cell Preparation:

  • Primary cortical neurons are isolated from rat embryos and cultured on poly-D-lysine coated coverslips for 10-14 days to allow for the development of mature synapses and receptor expression.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 CaCl₂, 1.1 EGTA, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.

3. Recording Procedure:

  • Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Whole-cell patch-clamp recordings are established from visually identified pyramidal neurons using borosilicate glass pipettes with a resistance of 3-5 MΩ.

  • Cells are voltage-clamped at -60 mV.

  • AMPA receptor-mediated currents are evoked by the rapid application of 100 µM AMPA or 10 µM kainate using a fast-perfusion system.[9][11]

  • To assess the effect of CP-465022, the compound is pre-applied for a defined period (e.g., 2-5 minutes) before co-application with the agonist.

  • A range of CP-465022 concentrations (e.g., 0.001 µM to 10 µM) are tested to generate a concentration-response curve and determine the IC₅₀ value.[9]

4. Data Analysis:

  • The peak amplitude of the inward current is measured.

  • The percentage of inhibition is calculated for each concentration of CP-465022 relative to the control response (agonist alone).

  • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response equation using appropriate software.

G cluster_workflow Whole-Cell Patch Clamp Workflow prep Cell Preparation (Rat Cortical Neurons) solutions Prepare Recording Solutions (External & Internal) prep->solutions recording Establish Whole-Cell Recording (Voltage-clamp at -60mV) solutions->recording agonist Apply Agonist (e.g., 100 µM AMPA) recording->agonist drug_app Pre-apply & Co-apply CP-465022 (Concentration Range) recording->drug_app measure Measure Peak Inward Current agonist->measure drug_app->measure analysis Data Analysis (Concentration-Response Curve & IC50) measure->analysis G cluster_pathway AMPA Receptor Signaling and Inhibition by CP-465022 cluster_receptor AMPA Receptor Glutamate Glutamate LBD Ligand-Binding Domain Glutamate->LBD Binds CP465022 CP-465022 AllostericSite Allosteric Site CP465022->AllostericSite Binds TMD Transmembrane Domain (Ion Channel) LBD->TMD Opens IonInflux Na+ Influx TMD->IonInflux NoInflux No Ion Influx TMD->NoInflux AllostericSite->TMD Prevents Opening Depolarization Neuronal Depolarization IonInflux->Depolarization Blocked Inhibition of Depolarization NoInflux->Blocked

References

The Role of CP-465022 Maleate in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 maleate (B1232345) is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component of fast excitatory synaptic transmission in the central nervous system (CNS). This technical guide provides an in-depth overview of CP-465022's mechanism of action, its application in neuroscience research, and detailed experimental protocols. By summarizing key quantitative data and visualizing complex pathways, this document serves as a comprehensive resource for researchers investigating AMPA receptor pharmacology and its implications in neurological and psychiatric disorders.

Introduction

The AMPA receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a pivotal role in mediating the majority of fast excitatory neurotransmission throughout the CNS.[1] Dysregulation of AMPA receptor function has been implicated in a variety of neurological and psychiatric conditions, including epilepsy, ischemic brain injury, and neurodegenerative diseases. Consequently, the development of selective AMPA receptor modulators is of significant interest for both basic research and therapeutic applications. CP-465022 has emerged as a valuable pharmacological tool to probe the physiological and pathophysiological roles of AMPA receptors.[1][2] This quinazolin-4-one derivative acts as a non-competitive antagonist, offering a distinct mechanism of action compared to competitive antagonists that vie for the glutamate binding site.[3][4]

Mechanism of Action

CP-465022 exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism.[3][4] This means it does not directly compete with the endogenous ligand, glutamate, for its binding site on the receptor. Instead, it is believed to bind to an allosteric site, inducing a conformational change in the receptor that prevents ion channel opening, even when glutamate is bound.[5] This mode of inhibition is not dependent on voltage or use.[4]

Signaling Pathway of AMPA Receptor Antagonism by CP-465022

CP-465022_Mechanism_of_Action cluster_pre_synaptic Pre-synaptic Terminal cluster_post_synaptic Post-synaptic Membrane Glutamate Glutamate AMPA_Receptor AMPA Receptor (Ion Channel Closed) Glutamate->AMPA_Receptor Binds Blocked_Receptor Blocked AMPA Receptor (Ion Channel Closed) Glutamate->Blocked_Receptor Binding has no effect AMPA_Receptor_Open AMPA Receptor (Ion Channel Open) AMPA_Receptor->AMPA_Receptor_Open Activates AMPA_Receptor->Blocked_Receptor Inhibits Na_Ca_Influx Na+/Ca2+ Influx AMPA_Receptor_Open->Na_Ca_Influx Allows CP465022 CP-465022 CP465022->AMPA_Receptor Binds (Allosteric Site) Neuronal_Excitation Neuronal Excitation Na_Ca_Influx->Neuronal_Excitation

Caption: Mechanism of action of CP-465022 as a non-competitive AMPA receptor antagonist.

Quantitative Data

The following tables summarize the key quantitative parameters of CP-465022 maleate derived from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Potency
ParameterValueSpeciesPreparationReference
IC₅₀ (vs. Kainate-induced response)25 nMRatCortical neurons[2][4][6][7]
Inhibition of peak NMDA currents (at 1 µM)~19%RatCerebellar granule neurons[2]
Inhibition of NMDA currents at 8s (at 1 µM)~26-45%RatCortical and cerebellar granule neurons[2]
Inhibition of peak NMDA currents (at 10 µM)~36%RatCortical neurons[2][6]
Inhibition of NMDA currents at 8s (at 10 µM)~70%RatCortical neurons[2][6]
Table 2: In Vivo Electrophysiology and Behavioral Effects
ExperimentDoseRoute of AdministrationAnimal ModelEffectReference
Inhibition of Hippocampal Synaptic Transmission7.5 mg/kgSubcutaneousRatInhibition of AMPA receptor-mediated synaptic responses for over 4 hours[5]
Inhibition of Hippocampal Population Spike15 mg/kgSubcutaneousRatReduction in population spike amplitude, reversed by 210-240 minutes[5]
Anticonvulsant ActivityDose-dependentNot specifiedRatInhibition of pentylenetetrazole-induced seizures[5]
Locomotor ActivityDose-dependentNot specifiedRatInhibition of locomotor activity at doses slightly higher than anticonvulsant doses[5]

Experimental Protocols

This section details the methodologies for key experiments involving CP-465022.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings in Cultured Neurons

This protocol is used to measure the effect of CP-465022 on AMPA and NMDA receptor-mediated currents.

Methodology:

  • Cell Culture: Primary cultures of cortical or cerebellar granule neurons are prepared from rat embryos.

  • Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed on cultured neurons.

  • Agonist Application: A selective AMPA receptor agonist (e.g., kainate) or NMDA is applied to evoke inward currents.

  • CP-465022 Application: CP-465022 is bath-applied at various concentrations (e.g., 0.0001 µM to 10 µM).[2][7]

  • Data Acquisition and Analysis: The peak and steady-state components of the agonist-evoked currents are measured before and after the application of CP-465022 to determine the inhibitory effect and calculate the IC₅₀.

Patch_Clamp_Workflow Start Start Prepare_Neuron_Culture Prepare Primary Neuron Culture Start->Prepare_Neuron_Culture Perform_Patch_Clamp Perform Whole-Cell Patch-Clamp Prepare_Neuron_Culture->Perform_Patch_Clamp Apply_Agonist Apply AMPA/NMDA Agonist Perform_Patch_Clamp->Apply_Agonist Record_Baseline Record Baseline Current Apply_Agonist->Record_Baseline Apply_CP465022 Apply CP-465022 Record_Baseline->Apply_CP465022 Record_Inhibited_Current Record Inhibited Current Apply_CP465022->Record_Inhibited_Current Analyze_Data Analyze Data (IC50) Record_Inhibited_Current->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro whole-cell patch-clamp recordings.

In Vivo Electrophysiology: Hippocampal Field Potential Recordings

This protocol assesses the ability of systemically administered CP-465022 to inhibit AMPA receptor-mediated synaptic transmission in the brain.[5]

Methodology:

  • Animal Preparation: Urethane-anesthetized rats are used.

  • Electrode Implantation: A stimulating electrode is placed in the Schaeffer collateral/commissural pathway, and a recording electrode is placed in the contralateral CA1 region of the hippocampus.

  • Baseline Recording: A reproducible population spike of approximately 3 mV is evoked by stimulation.[5]

  • CP-465022 Administration: CP-465022 is administered systemically (e.g., 15 mg/kg, subcutaneously).[5]

  • Data Recording: The population spike amplitude is recorded over time (e.g., for 240 minutes) to observe the onset and duration of the inhibitory effect.[5]

In Vivo Behavioral Assessment: Seizure Models

This protocol evaluates the anticonvulsant properties of CP-465022.

Methodology:

  • Animal Model: Rats are used.

  • Seizure Induction: A chemical convulsant, such as pentylenetetrazole, is administered to induce seizures.

  • CP-465022 Administration: CP-465022 is administered at various doses prior to the convulsant.

  • Behavioral Observation: Animals are observed for the onset, duration, and severity of seizures, as well as lethality.

  • Data Analysis: The dose-dependent effect of CP-465022 on seizure parameters is determined.

Applications in Neuroscience Research

CP-465022 serves as a critical tool for elucidating the role of AMPA receptors in various physiological and pathological processes.

  • Epilepsy Research: Its potent anticonvulsant activity makes it a valuable compound for studying the mechanisms of epileptogenesis and for the preclinical evaluation of anti-seizure therapies.[4]

  • Ischemic Stroke Research: Although initial studies suggested that selective AMPA receptor inhibition with CP-465022 was not neuroprotective in models of global and focal ischemia, this finding itself is significant.[3][5][8] It helps to refine the hypothesis regarding the roles of different glutamate receptor subtypes in ischemic neuronal death and suggests that targeting AMPA receptors alone may be insufficient for neuroprotection.[5]

  • Synaptic Plasticity Studies: By selectively blocking AMPA receptor function, researchers can investigate the contribution of these receptors to synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD).

  • Neurodegenerative Disease Models: The role of excitotoxicity, mediated in part by AMPA receptors, can be explored in various animal models of neurodegenerative diseases.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist that has proven to be an invaluable tool in neuroscience research. Its distinct mechanism of action allows for the specific interrogation of AMPA receptor function in a variety of experimental contexts. While it did not demonstrate neuroprotective effects in the ischemia models tested, its potent anticonvulsant properties highlight its potential utility in the study of epilepsy. Future research employing CP-465022 could further delineate the intricate roles of AMPA receptor subunits in different brain regions and pathological states, and aid in the development of more targeted therapeutics for neurological disorders.

References

The Role of CP-465022 Maleate in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of CP-465022 maleate (B1232345), a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We delve into its mechanism of action and its implications for synaptic plasticity, with a particular focus on long-term potentiation (LTP) and long-term depression (LTD). This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the intricate signaling pathways involved, including the mTOR and ERK cascades. This guide is intended to be a comprehensive resource for researchers investigating the therapeutic potential of AMPA receptor modulation in neurological disorders.

Introduction to CP-465022 Maleate

This compound is a quinazolin-4-one derivative that acts as a highly selective, noncompetitive antagonist of AMPA receptors.[1] These receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[2] The noncompetitive nature of CP-465022's antagonism means it does not compete with glutamate for the same binding site, but rather binds to an allosteric site on the receptor to inhibit its function.[3]

Chemical and Physical Properties:

PropertyValue
Chemical Name 3-(2-chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone maleate
Molecular Formula C26H24ClFN4O · C4H4O4
Molecular Weight 615.06 g/mol
Solubility Soluble in DMSO

Mechanism of Action and Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[4] Two of the most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy.[5] Both LTP and LTD are critically dependent on the function and trafficking of AMPA receptors.[2]

The induction of LTP is typically associated with the insertion of AMPA receptors into the postsynaptic membrane, while LTD is associated with their removal.[2] As a potent AMPA receptor antagonist, CP-465022 is a valuable tool for dissecting the role of these receptors in synaptic plasticity. While direct studies on the effects of CP-465022 on LTP and LTD are not extensively published, research on other noncompetitive AMPA receptor antagonists, such as GYKI 52466 and perampanel (B3395873), provides significant insights. These studies suggest that at therapeutically relevant concentrations, these antagonists do not block the induction of LTP but can modulate its expression.[6][7] This indicates that while the initial signaling cascade for LTP induction, which is primarily dependent on NMDA receptor activation, remains intact, the subsequent expression of LTP, which relies on enhanced AMPA receptor function, can be attenuated.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on CP-465022 and other noncompetitive AMPA receptor antagonists.

CompoundParameterValueSpecies/PreparationReference
CP-465022 IC50 vs. Kainate-induced response25 nMRat cortical neurons[1]
GYKI 52466 Concentration for LTP attenuation80 µMRat hippocampal slice[6]
NBQX (competitive antagonist) Concentration for LTP attenuation1 µMRat hippocampal slice[6]
Perampanel Effect on Aβ-induced LTP impairmentCounteracted impairmentAβ oligomers-injected mice[7]

Signaling Pathways

The modulation of AMPA receptors by compounds like CP-465022 has downstream effects on critical intracellular signaling pathways that regulate protein synthesis and gene expression necessary for the consolidation of synaptic plasticity. Two key pathways are the mammalian target of rapamycin (B549165) (mTOR) and the extracellular signal-regulated kinase (ERK) pathways.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. In the context of synaptic plasticity, activation of mTOR is crucial for the synthesis of proteins that underpin the structural and functional changes associated with late-phase LTP. AMPA receptor activation can lead to the activation of the mTORC1 complex. Antagonism of AMPA receptors with compounds like CP-465022 would be expected to inhibit this downstream activation.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates PI3K PI3K AMPAR->PI3K Activates CP465022 CP-465022 CP465022->AMPAR Inhibits Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis (for LTP consolidation) mTORC1->Protein_Synthesis Promotes

Figure 1: Simplified mTOR signaling pathway in the context of AMPA receptor activation and its inhibition by CP-465022.

ERK Signaling Pathway

The ERK pathway is another critical cascade involved in synaptic plasticity and memory formation. Similar to the mTOR pathway, ERK signaling can be initiated by calcium influx through glutamate receptors, including AMPA receptors, and leads to the activation of transcription factors that regulate the expression of genes important for long-lasting synaptic changes.

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates Ras Ras AMPAR->Ras Activates CP465022 CP-465022 CP465022->AMPAR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (for Synaptic Plasticity) CREB->Gene_Expression Regulates

Figure 2: Simplified ERK signaling pathway downstream of AMPA receptor activation and its inhibition by CP-465022.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on synaptic plasticity and related signaling pathways.

Electrophysiology: Long-Term Potentiation (LTP) Induction in Hippocampal Slices

This protocol describes the induction of LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.

LTP_Workflow A Prepare Hippocampal Slices (400 µm) B Transfer to Recording Chamber (Perfuse with aCSF) A->B C Place Stimulating Electrode (Schaffer Collaterals) B->C D Place Recording Electrode (CA1 Stratum Radiatum) C->D E Record Baseline fEPSPs (20 min, 0.05 Hz) D->E F Apply CP-465022 or Vehicle E->F G Induce LTP (High-Frequency Stimulation, e.g., 100 Hz for 1s) F->G H Record Post-HFS fEPSPs (60 min) G->H I Data Analysis (Measure fEPSP slope) H->I

Figure 3: Experimental workflow for an LTP electrophysiology experiment with CP-465022.

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from adult rodents and allow them to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

  • Recording: Transfer a slice to a recording chamber and perfuse with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After obtaining a stable baseline response, record fEPSPs for 20-30 minutes at a low frequency (e.g., 0.033 Hz).

  • Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound or vehicle for a predetermined period before LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of potentiation.

  • Data Analysis: Measure the initial slope of the fEPSP and normalize it to the baseline average. Compare the degree of potentiation between the CP-465022-treated and vehicle-treated groups.

Western Blotting for mTOR and ERK Pathway Proteins

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the mTOR and ERK pathways following treatment with CP-465022.

Western_Blot_Workflow A Treat Neuronal Cultures or Slices (with CP-465022 and/or Glutamate) B Lyse Cells/Tissues (in RIPA buffer with inhibitors) A->B C Determine Protein Concentration (BCA Assay) B->C D SDS-PAGE (Separate proteins by size) C->D E Transfer to PVDF Membrane D->E F Block Membrane (5% BSA or milk) E->F G Incubate with Primary Antibody (e.g., anti-p-mTOR, anti-p-ERK) F->G H Incubate with HRP-conjugated Secondary Antibody G->H I Detect with Chemiluminescence H->I J Image and Quantify Bands I->J

References

Investigating AMPA Receptor Function with CP-465022 Maleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system, is integral to synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor function has been implicated in various neurological and psychiatric disorders. CP-465022 maleate (B1232345) has emerged as a potent and selective tool for probing the physiological and pathophysiological roles of AMPA receptors. This technical guide provides a comprehensive overview of CP-465022, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action of CP-465022

CP-465022 is a selective, non-competitive antagonist of the AMPA receptor.[1][2][3][4][5] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, CP-465022 interacts with an allosteric site on the receptor complex.[6] This binding site is located at the interface between the ligand-binding domain and the transmembrane domain.[6] By binding to this site, CP-465022 disrupts the conformational changes necessary for channel opening following agonist binding, thereby inhibiting ion flux.[6] This inhibition is not dependent on neuronal activity (use-dependent) or the membrane potential (voltage-dependent).[1]

Data Presentation: Quantitative Analysis of CP-465022 Activity

The following table summarizes the key quantitative data for CP-465022 maleate, providing a clear comparison of its potency and effects in various experimental paradigms.

ParameterValueSpeciesPreparationAssay TypeReference
IC₅₀ 25 nMRatCortical NeuronsElectrophysiology (AMPA-mediated currents)[1][4]
In Vivo Efficacy (Anticonvulsant) ED₅₀ ~5 mg/kg (s.c.)RatWhole AnimalPentylenetetrazole-induced seizures[2]
In Vivo Efficacy (Synaptic Transmission) ~1 mg/kg (i.v.)RatWhole AnimalInhibition of hippocampal population spike[2]
Receptor Subunit Selectivity EquipotentRatVarious NeuronsElectrophysiology[1][5]

Experimental Protocols

Detailed methodologies for key experiments investigating the function of CP-465022 are provided below. These protocols are based on established methods cited in the literature.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to measure the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured rat cortical neurons

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)

  • AMPA

  • This compound

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Culture rat cortical neurons on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at -60 mV.

  • Apply AMPA (e.g., 100 µM) to elicit an inward current.

  • After establishing a stable baseline response to AMPA, co-apply CP-465022 at various concentrations with AMPA.

  • Record the peak amplitude of the AMPA-mediated current in the presence and absence of CP-465022.

  • Calculate the percentage of inhibition for each concentration of CP-465022 and determine the IC₅₀ value.

G cluster_prep Preparation cluster_recording Recording cluster_exp Experiment cluster_analysis Analysis Neuron Cultured Neuron Seal Gigaohm Seal Formation Neuron->Seal Pipette Patch Pipette (Internal Solution) Pipette->Seal WholeCell Whole-Cell Configuration Seal->WholeCell VoltageClamp Voltage Clamp (-60 mV) WholeCell->VoltageClamp ApplyAMPA Apply AMPA VoltageClamp->ApplyAMPA ApplyCP Apply AMPA + CP-465022 VoltageClamp->ApplyCP Record Record Current ApplyAMPA->Record ApplyCP->Record Analyze Analyze Data (IC50 Calculation) Record->Analyze

Workflow for in vitro electrophysiology.
In Vivo Electrophysiology: Hippocampal Synaptic Transmission

This protocol assesses the effect of systemically administered CP-465022 on AMPA receptor-mediated synaptic transmission in the hippocampus of an anesthetized rat.[2]

Materials:

  • Anesthetized rats

  • Stereotaxic frame

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • This compound solution for injection (i.v. or s.c.)

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 stratum radiatum of the hippocampus.

  • Deliver electrical stimuli to the Schaffer collaterals to evoke a field excitatory postsynaptic potential (fEPSP).

  • Record baseline fEPSPs for a stable period.

  • Administer CP-465022 intravenously or subcutaneously.

  • Continue to record fEPSPs to monitor the effect of the compound on synaptic transmission.

  • Analyze the slope of the fEPSP to quantify the degree of inhibition.

In Vivo Behavioral Assay: Anticonvulsant Activity

This protocol evaluates the anticonvulsant efficacy of CP-465022 in a pentylenetetrazole (PTZ)-induced seizure model in rats.[2]

Materials:

  • Rats

  • This compound solution for injection (s.c.)

  • Pentylenetetrazole (PTZ) solution for injection

  • Observation chamber

Procedure:

  • Administer CP-465022 subcutaneously at various doses to different groups of rats.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes.

  • Score the seizure severity based on a standardized scale (e.g., Racine scale).

  • Record the latency to the first seizure and the incidence of tonic-clonic seizures.

  • Determine the dose-dependent effect of CP-465022 on seizure parameters.

Signaling Pathways Modulated by CP-465022

By antagonizing AMPA receptors, CP-465022 can modulate downstream signaling cascades that are crucial for synaptic plasticity and cell survival. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Extracellular signal-Regulated Kinase (ERK) pathway.

G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates CaMKII CaMKII AMPAR->CaMKII Activates CP465022 CP-465022 CP465022->AMPAR Inhibits Ras Ras CaMKII->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene Gene Expression (e.g., BDNF) CREB->Gene Plasticity Synaptic Plasticity Gene->Plasticity

AMPA Receptor-Mediated MAPK/ERK Signaling Pathway.

Activation of AMPA receptors leads to cation influx, which can activate calcium/calmodulin-dependent protein kinase II (CaMKII). This, in turn, can initiate the Ras-Raf-MEK-ERK signaling cascade. ERK can then translocate to the nucleus and phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression, including that of brain-derived neurotrophic factor (BDNF), which is critical for synaptic plasticity. By blocking AMPA receptor activation, CP-465022 effectively inhibits this downstream signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for the investigation of AMPA receptor function. Its high potency, selectivity, and non-competitive mechanism of action make it ideal for dissecting the role of AMPA receptors in various physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to effectively utilize CP-465022 in their studies of excitatory neurotransmission and its implications for neurological and psychiatric disorders.

References

In-Depth Technical Guide: CP-465022 Maleate for the Investigation of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 maleate (B1232345) is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the quinazolin-4-one class of compounds, it serves as a critical pharmacological tool for elucidating the role of AMPA receptor-mediated glutamatergic neurotransmission in the pathophysiology of various neurological disorders.[1] Aberrant AMPA receptor activity has been implicated in conditions such as epileptogenesis and neurodegeneration, making selective antagonists like CP-465022 invaluable for preclinical research.[1] This technical guide provides a comprehensive overview of CP-465022, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in the study of neurological disorders.

Mechanism of Action

CP-465022 exerts its inhibitory effect on AMPA receptors in a non-competitive manner with respect to the agonist binding site.[1] This means that it does not directly compete with glutamate (B1630785) for binding to the receptor. Instead, it is believed to interact with an allosteric site on the receptor complex. This interaction modulates the receptor's function, leading to a reduction in ion flow through the channel. The inhibition by CP-465022 is not dependent on neuronal activity (use-dependent) or the membrane voltage.[1]

A key characteristic of CP-465022 is its high selectivity for AMPA receptors over other ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and kainate receptors.[1] Furthermore, it demonstrates equivalent potency across different AMPA receptor subunit compositions, making it a broad-spectrum AMPA receptor antagonist.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of CP-465022 maleate, providing a clear comparison of its potency and efficacy in various experimental paradigms.

Parameter Value Assay Conditions Reference
IC50 25 nMInhibition of AMPA receptor-mediated currents in rat cortical neurons.[1]
In Vivo Model Species Dose Route Effect Reference
Pentylenetetrazole-Induced SeizuresRat10 mg/kgSubcutaneous (SC)Complete protection from clonic and tonic seizures.
Global Ischemia (4-Vessel Occlusion)Rat5 mg/kg followed by 2 mg/kgSubcutaneous (SC)No reduction in CA1 neuronal loss.[2]
Global Ischemia (4-Vessel Occlusion)Rat10 mg/kg followed by 4 mg/kgSubcutaneous (SC)No reduction in CA1 neuronal loss.[2]
Hippocampal Synaptic TransmissionRat7.5 mg/kgSubcutaneous (SC)Persistent inhibition for over 4 hours.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing CP-465022 to study its effects on neuronal function and in models of neurological disorders.

In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol is a representative method for assessing the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured rat cortical neurons, based on the foundational work by Lazzaro et al. (2002).

1. Cell Culture:

  • Primary cortical neurons are prepared from embryonic day 18 (E18) rat pups.

  • Neurons are plated on poly-D-lysine coated coverslips and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Recordings are typically performed after 7-14 days in vitro.

2. Recording Solutions:

  • External (aCSF) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. To isolate AMPA receptor currents, include picrotoxin (B1677862) (100 µM) to block GABAA receptors and D-AP5 (50 µM) to block NMDA receptors.

  • Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP; pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Coverslips with cultured neurons are transferred to a recording chamber on an inverted microscope and continuously perfused with oxygenated aCSF.

  • Patch pipettes are pulled from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Neurons are visualized, and a gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • The membrane is ruptured to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -70 mV.

  • AMPA receptor-mediated currents are evoked by local application of AMPA (e.g., 100 µM) for a short duration.

  • A stable baseline of evoked currents is recorded for 5-10 minutes.

  • CP-465022 is bath-applied at various concentrations (e.g., 1 nM to 10 µM) to determine the concentration-response curve and calculate the IC50.

4. Data Analysis:

  • The peak amplitude of the evoked AMPA currents is measured before and after the application of CP-465022.

  • The percentage of inhibition is calculated for each concentration.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_0 Experimental Setup cluster_1 Recording Procedure cluster_2 Data Analysis cell_prep Primary Cortical Neuron Culture recording_prep Prepare Recording Solutions (aCSF & Internal) cell_prep->recording_prep patch_pipette Pull Patch Pipettes (3-5 MΩ) recording_prep->patch_pipette obtain_seal Obtain Gigaohm Seal patch_pipette->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell voltage_clamp Voltage Clamp at -70 mV whole_cell->voltage_clamp evoke_current Evoke AMPA Currents voltage_clamp->evoke_current apply_cp465022 Bath Apply CP-465022 evoke_current->apply_cp465022 measure_amplitude Measure Peak Current Amplitude apply_cp465022->measure_amplitude calculate_inhibition Calculate % Inhibition measure_amplitude->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for In Vitro Patch-Clamp Electrophysiology.

In Vivo Pentylenetetrazole-Induced Seizure Model

This protocol describes a method to evaluate the anticonvulsant activity of CP-465022 in a rat model of chemically-induced seizures.

1. Animals:

  • Adult male Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Drug Preparation and Administration:

  • This compound is dissolved in a suitable vehicle (e.g., sterile water or saline).

  • Pentylenetetrazole (PTZ) is dissolved in saline.

  • CP-465022 or vehicle is administered subcutaneously (SC) at a predetermined time (e.g., 60 minutes) before PTZ injection.

3. Seizure Induction and Observation:

  • PTZ is administered intraperitoneally (IP) at a convulsant dose (e.g., 60 mg/kg).

  • Immediately after PTZ injection, animals are placed in individual observation chambers.

  • Behavior is observed for a set period (e.g., 30 minutes).

  • The latency to the first myoclonic jerk, the onset of clonic and tonic-clonic seizures, and mortality are recorded.

  • Seizure severity can be scored using the Racine scale.

4. Data Analysis:

  • The mean latencies to different seizure events are compared between the CP-465022-treated and vehicle-treated groups.

  • The percentage of animals exhibiting each seizure type is calculated for each group.

  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the effects of CP-465022.

G cluster_0 Pre-Treatment cluster_1 Seizure Induction & Observation cluster_2 Endpoint Analysis animal_prep Acclimatize Rats drug_admin Administer CP-465022 (SC) or Vehicle animal_prep->drug_admin ptz_inject Inject PTZ (IP) drug_admin->ptz_inject 60 min observe Observe Behavior (e.g., 30 min) ptz_inject->observe record Record Seizure Latency & Severity observe->record compare_latency Compare Latencies record->compare_latency analyze_severity Analyze Seizure Scores record->analyze_severity assess_protection Assess % Protection record->assess_protection

Caption: Workflow for the Pentylenetetrazole-Induced Seizure Model.

In Vivo Four-Vessel Occlusion (4-VO) Global Ischemia Model

This protocol outlines a surgical procedure to induce global cerebral ischemia in rats to assess the neuroprotective potential of CP-465022.

1. Surgical Preparation:

  • Male Sprague-Dawley rats (300-350 g) are anesthetized (e.g., with isoflurane).

  • The vertebral arteries are permanently occluded by electrocauterization through the alar foramina of the first cervical vertebra.[3][4]

  • Loose silk sutures are placed around both common carotid arteries.

  • The incisions are closed, and the animal is allowed to recover.

2. Ischemia Induction:

  • 24 hours after the initial surgery, the animal is re-anesthetized.

  • The common carotid arteries are exposed, and blood flow is occluded using atraumatic clips for a defined period (e.g., 10 minutes) to induce global ischemia.[3][4]

  • Body temperature is maintained at 37°C throughout the procedure.

3. Treatment and Reperfusion:

  • The clips are removed to allow for reperfusion of the brain.

  • CP-465022 or vehicle is administered at the time of reperfusion (e.g., 5 mg/kg, SC). A second dose may be given at a later time point (e.g., 2 mg/kg, SC, at 4 hours post-reperfusion).[2]

4. Post-Operative Care and Tissue Processing:

  • The animal is monitored during recovery.

  • After a survival period (e.g., 7 days), the animal is euthanized, and the brain is perfusion-fixed with formalin.

  • The brain is removed, post-fixed, and processed for histological analysis.

5. Histological Analysis:

  • Coronal sections of the hippocampus are prepared and stained (e.g., with cresyl violet).

  • The number of surviving pyramidal neurons in the CA1 region is quantified using microscopy.

  • Neuronal counts are compared between the CP-465022-treated and vehicle-treated groups to assess for neuroprotection.

G cluster_0 Day 1: Vertebral Artery Occlusion cluster_1 Day 2: Ischemia Induction & Treatment cluster_2 Day 9: Histological Analysis anesthetize1 Anesthetize Rat occlude_va Electrocoagulate Vertebral Arteries anesthetize1->occlude_va place_sutures Place Sutures on Carotid Arteries occlude_va->place_sutures recover1 Recover Animal place_sutures->recover1 anesthetize2 Re-anesthetize Rat recover1->anesthetize2 24h occlude_ca Occlude Common Carotid Arteries (10 min) anesthetize2->occlude_ca reperfuse Reperfusion occlude_ca->reperfuse treat Administer CP-465022 or Vehicle reperfuse->treat euthanize Euthanize & Perfuse-Fix Brain treat->euthanize 7 days process_tissue Process for Histology euthanize->process_tissue quantify_neurons Quantify CA1 Neuronal Survival process_tissue->quantify_neurons

Caption: Workflow for the 4-Vessel Occlusion Global Ischemia Model.

Signaling Pathway of CP-465022 Action

The following diagram illustrates the mechanism by which CP-465022 antagonizes the AMPA receptor.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane Glutamate Glutamate AMPA_R AMPA Receptor Glutamate Binding Site Allosteric Site Ion Channel Glutamate->AMPA_R:f1 Binds Ion_Channel_Blocked Ion Channel Blocked (No Na+ influx) AMPA_R:f3->Ion_Channel_Blocked CP465022 CP-465022 CP465022->AMPA_R:f2 Binds (Non-competitive) Excitatory_Signal_Blocked Excitatory Postsynaptic Potential Blocked Ion_Channel_Blocked->Excitatory_Signal_Blocked

Caption: Mechanism of non-competitive AMPA receptor antagonism.

References

Unveiling the Potency of CP-465022 Maleate: A Technical Guide to its AMPA Receptor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of CP-465022 maleate (B1232345) on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. CP-465022 is a potent and selective noncompetitive antagonist of AMPA receptors, demonstrating significant potential in neuroscience research and as a therapeutic agent. This document details the quantitative measures of its inhibitory action, the experimental protocols for its characterization, and the relevant signaling pathways.

Quantitative Analysis of CP-465022 Maleate Inhibition

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), a critical parameter for drug development and pharmacological research.

CompoundParameterValueCell TypeAssay Condition
This compoundIC5025 nMRat Cortical NeuronsInhibition of Kainate-induced currents

Table 1: Inhibitory Potency of this compound against AMPA Receptors. This table summarizes the reported IC50 value of this compound. The data indicates that CP-465022 is a highly potent inhibitor of AMPA receptor function.

Experimental Protocol: Determination of IC50 by Whole-Cell Patch-Clamp Electrophysiology

The IC50 value of this compound for AMPA receptor inhibition is determined using the whole-cell patch-clamp technique on cultured rat cortical neurons. This method allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

I. Cell Preparation
  • Primary Neuronal Culture: Isolate cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat pups.

  • Plating: Plate the dissociated neurons onto poly-D-lysine coated glass coverslips at a suitable density.

  • Culture: Maintain the neuronal cultures in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2. Allow the neurons to mature for 10-14 days before experimentation.

II. Electrophysiological Recording
  • Solutions:

    • External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~320 mOsm.

    • Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH, and the osmolarity is adjusted to ~300 mOsm.

  • Recording Setup:

    • Use an inverted microscope equipped with manipulators for patch-clamp recording.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Procedure:

    • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.

    • Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.

    • Clamp the neuron at a holding potential of -60 mV.

    • To isolate AMPA receptor-mediated currents, include blockers for other receptors in the aCSF, such as picrotoxin (B1677862) (100 µM) for GABAA receptors and D-AP5 (50 µM) for NMDA receptors.

III. IC50 Determination
  • Agonist Application: Apply the AMPA receptor agonist, kainate (100 µM), to the neuron to evoke an inward current.

  • Antagonist Application: Co-apply varying concentrations of this compound with kainate.

  • Data Acquisition: Record the peak amplitude of the inward current at each concentration of this compound.

  • Data Analysis:

    • Normalize the peak current amplitudes to the control response (kainate alone).

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 1. Experimental Workflow for IC50 Determination. This diagram outlines the key steps in determining the IC50 of CP-465022.

AMPA Receptor Signaling and Inhibition

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Upon binding to glutamate (B1630785), the receptor's ion channel opens, allowing the influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the postsynaptic membrane. This process is fundamental to synaptic plasticity, learning, and memory.

CP-465022, as a noncompetitive antagonist, does not compete with glutamate for the binding site. Instead, it is believed to bind to an allosteric site on the receptor, inducing a conformational change that prevents the channel from opening, even when glutamate is bound.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Depolarization Membrane Depolarization AMPA_R->Depolarization Na+/Ca2+ influx CP465022 CP-465022 CP465022->AMPA_R Inhibits (Allosteric) CaMKII CaMKII Depolarization->CaMKII Activates PKA PKA Depolarization->PKA Activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity Modulates PKA->Plasticity Modulates

Figure 2. AMPA Receptor Signaling and Point of Inhibition. This diagram illustrates the canonical AMPA receptor signaling cascade and the inhibitory action of CP-465022.

The downstream signaling cascades initiated by AMPA receptor activation are complex and involve various protein kinases and phosphatases. Key players include Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). These kinases are crucial for the phosphorylation of AMPA receptor subunits, which in turn regulates the receptor's trafficking to and from the synaptic membrane, a fundamental mechanism of synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). By blocking the initial influx of ions, CP-465022 effectively prevents the activation of these downstream signaling events.

Methodological & Application

Application Notes and Protocols for CP-465022 Maleate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 maleate (B1232345) is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] With an IC50 of 25 nM in rat cortical neurons, it serves as a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors in the central nervous system.[1][3] These application notes provide detailed protocols for the use of CP-465022 maleate in various cell culture-based assays, guidance on data interpretation, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

CP-465022 acts as a non-competitive antagonist at AMPA receptors, meaning it does not compete with the endogenous ligand glutamate (B1630785) for the same binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.[4] This blockade of ion flux, primarily of sodium (Na+) and calcium (Ca2+), leads to a reduction in excitatory postsynaptic potentials, thereby dampening neuronal excitability. This mechanism is crucial for its anticonvulsant and potential neuroprotective effects.[5]

Data Presentation

The following tables summarize the quantitative data for CP-465022, providing a quick reference for its solubility and inhibitory concentrations.

Table 1: Solubility of CP-465022

SolventMaximum Concentration
DMSO100 mM[6]
Water10 mM[7]

Table 2: In Vitro Inhibitory Activity of CP-465022

ParameterCell TypeValue
IC50 (AMPA Receptor)Rat Cortical Neurons25 nM[1][3]

Experimental Protocols

Preparation of Stock and Working Solutions

Proper preparation of this compound solutions is critical for experimental success. Due to its solubility properties, a stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, deionized water or physiological buffer (e.g., PBS)

  • Cell culture medium appropriate for your cell type

Protocol for 10 mM Stock Solution:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in anhydrous, sterile DMSO to a final concentration of 10 mM.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single use to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to three months. For longer-term storage, -80°C is recommended.[8]

Protocol for Preparing Working Solutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to achieve low nanomolar to micromolar concentrations.

  • Important: To avoid precipitation, add the DMSO stock solution to the culture medium while gently vortexing. The final concentration of DMSO in the cell culture medium should be kept below 0.5%, as higher concentrations can be toxic to cells.[9] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Materials:

  • Neuronal cells (e.g., primary cortical neurons, SH-SY5Y)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed neuronal cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Neuronal cells

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed neuronal cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general workflow for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or acute brain slices.

Materials:

  • Cultured neurons or acutely prepared brain slices

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • AMPA receptor agonist (e.g., AMPA or glutamate)

  • This compound working solution

Protocol:

  • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.[10][11]

  • Transfer the preparation to the recording chamber and continuously perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Record baseline AMPA receptor-mediated currents by applying a short pulse of an AMPA receptor agonist.

  • Bath-apply this compound at the desired concentration and allow it to equilibrate.

  • Record AMPA receptor-mediated currents again in the presence of this compound.

  • Wash out the compound with aCSF to observe any reversal of the effect.

  • Analyze the amplitude and kinetics of the AMPA receptor-mediated currents before, during, and after this compound application.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the AMPA receptor and its impact on downstream signaling.

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Action Potential AMPA_R AMPA Receptor Glutamate_release->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Influx CP465022 CP-465022 maleate CP465022->AMPA_R Inhibits (Non-competitive) Downstream Downstream Signaling (e.g., CaMKII) EPSP->Downstream Neuronal_Excitation Neuronal Excitation Downstream->Neuronal_Excitation

Caption: Mechanism of this compound action on the AMPA receptor.

Experimental Workflow

The following diagram outlines the general workflow for conducting a cell-based assay with this compound.

Experimental_Workflow start Start prep_cells Prepare Neuronal Cell Culture start->prep_cells seed_plate Seed Cells in Multi-well Plate prep_cells->seed_plate treat_cells Treat with CP-465022 (and controls) seed_plate->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Assay (e.g., MTT, Annexin V) incubate->assay acquire_data Acquire Data (e.g., Plate Reader, Flow Cytometer) assay->acquire_data analyze_data Analyze and Interpret Data acquire_data->analyze_data end End analyze_data->end

Caption: General workflow for cell-based assays with this compound.

Logical Relationship of Apoptosis Assay

This diagram illustrates the logical flow of interpreting results from an Annexin V/PI apoptosis assay.

Apoptosis_Logic start Stained Cell Population annexin_v Annexin V Staining? start->annexin_v pi PI Staining? annexin_v->pi Negative pi2 PI Staining? annexin_v->pi2 Positive live Live Cells pi->live Negative necrotic Necrotic Cells (Membrane Damaged) pi->necrotic Positive early_apoptosis Early Apoptotic Cells pi2->early_apoptosis Negative late_apoptosis Late Apoptotic/ Necrotic Cells pi2->late_apoptosis Positive

Caption: Decision tree for interpreting Annexin V/PI apoptosis assay results.

References

In Vivo Administration Guide for CP-465022 Maleate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] It exhibits anticonvulsant properties and has been investigated for its neuroprotective potential in preclinical models. This document provides a comprehensive guide for the in vivo administration of CP-465022 maleate (B1232345) in rodent models, based on published scientific literature.

Mechanism of Action: CP-465022 acts as a noncompetitive antagonist at AMPA receptors, which are ionotropic glutamate (B1630785) receptors crucial for fast excitatory neurotransmission in the central nervous system.[5] By binding to an allosteric site, it inhibits the ion channel function of the receptor, thereby reducing excessive excitatory signaling implicated in conditions like epilepsy and ischemic brain injury.

Data Presentation

Table 1: In Vivo Anticonvulsant Efficacy of CP-465022 in Rats
Administration RouteDose (mg/kg)Time of AdministrationSeizure ModelEfficacyReference
Subcutaneous (SC)1030 minutes prior to convulsantPentylenetetrazole (PTZ)-induced seizuresDose-dependently inhibited seizures and lethality. Full efficacy maintained for at least 4 hours.[1]
Table 2: In Vivo Neuroprotection Studies of CP-465022 in Rat Ischemia Models
Ischemia ModelAdministration RouteDosing RegimenOutcome MeasureResultReference
Global IschemiaSubcutaneous (SC)5 mg/kg at reperfusion, followed by 2 mg/kg 4 hours laterCA1 Neuron LossDid not prevent ischemia-induced neuronal loss.[1]
Global IschemiaSubcutaneous (SC)10 mg/kg at reperfusion, followed by 4 mg/kg 4 hours laterCA1 Neuron LossDid not prevent ischemia-induced neuronal loss.[1]
Focal Ischemia (MCAO)Subcutaneous (SC)90 minutes after occlusion and 4 hours laterInfarct VolumeDid not reduce infarct volume.[1]
Table 3: Pharmacokinetic Parameters of CP-465022 in Rats
Administration RouteDose (mg/kg)Peak Plasma Concentration (Cmax)Time to Peak (Tmax)Half-life (t1/2)Reference
Subcutaneous (SC)10~1 µg/mL~30 minutes~2 hours[1]

Experimental Protocols

Preparation of CP-465022 Maleate for In Vivo Administration

Vehicle: A suitable vehicle for the in vivo administration of CP-465022 is a 10% solution of Captisol® (sulfobutylether β-cyclodextrin) in sterile water or saline.[1]

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Prepare a 10% (w/v) solution of Captisol® in sterile, pyrogen-free water or saline.

  • Gradually add the powdered this compound to the Captisol® solution while vortexing or sonicating to ensure complete dissolution.

  • Once dissolved, filter the solution through a 0.22 µm sterile filter to ensure sterility.

  • The final solution should be clear and free of particulates. Store at room temperature and use on the day of preparation if possible.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model is used to evaluate the anticonvulsant activity of a compound.

Materials:

  • This compound solution

  • Pentylenetetrazole (PTZ)

  • Sterile saline

  • Syringes and needles for subcutaneous injection

  • Observation chambers

Protocol:

  • Acclimate male Wistar rats (or other suitable strain) to the experimental environment.

  • Administer the prepared this compound solution or vehicle subcutaneously at the desired dose (e.g., 10 mg/kg).[1]

  • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, subcutaneously).[1]

  • Immediately place the animal in an individual observation chamber.

  • Observe and record seizure activity for a defined period (e.g., 30 minutes). Seizure severity can be scored using a standardized scale (e.g., Racine scale).

  • Record the latency to the first seizure and the incidence of tonic-clonic seizures and mortality.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to induce focal cerebral ischemia to study the neuroprotective effects of a compound.

Materials:

  • This compound solution

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture

  • Heating pad to maintain body temperature

Protocol:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Introduce a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.[1]

  • Administer this compound or vehicle subcutaneously at specific time points relative to the occlusion and reperfusion (e.g., 90 minutes after occlusion and 4 hours later).[1]

  • Suture the incision and allow the animal to recover.

  • After a predetermined survival period (e.g., 22 hours), euthanize the animal and harvest the brain.[1]

  • Section the brain and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to assess the extent of ischemic damage.

Mandatory Visualization

AMPA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Opens Depolarization Depolarization Na_Ca_influx->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_R Noncompetitive Antagonist

Caption: AMPA Receptor Signaling and Inhibition by CP-465022.

Experimental_Workflow_Anticonvulsant start Start drug_admin Administer CP-465022 (SC) start->drug_admin wait Wait 30 min drug_admin->wait ptz_admin Administer PTZ (SC) wait->ptz_admin observe Observe Seizure Activity (30 min) ptz_admin->observe analyze Analyze Data (Latency, Severity, Mortality) observe->analyze end End analyze->end

Caption: Workflow for Anticonvulsant Efficacy Testing.

Experimental_Workflow_MCAO start Start anesthesia Anesthetize Rat start->anesthesia mcao Induce MCAO anesthesia->mcao drug_admin1 Administer CP-465022 (90 min post-MCAO) mcao->drug_admin1 reperfusion Reperfusion (2h post-MCAO) drug_admin1->reperfusion drug_admin2 Administer CP-465022 (4h post-reperfusion) reperfusion->drug_admin2 recovery Survival Period (22h) drug_admin2->recovery euthanize Euthanize and Harvest Brain recovery->euthanize analysis Analyze Infarct Volume euthanize->analysis end End analysis->end

Caption: Workflow for Neuroprotection Study using MCAO.

References

Application Note: Preparation of CP-465022 Maleate Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of CP-465022 maleate (B1232345) using Dimethyl Sulfoxide (DMSO) as the solvent. CP-465022 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, making it a valuable tool for investigating the role of AMPA receptors in various physiological and pathophysiological processes.[1][2] Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for in vitro and in vivo studies.

Physicochemical and Biological Data

All relevant quantitative data for CP-465022 maleate is summarized in the table below. Note that while some reported solubility and biological activity data may refer to the hydrochloride salt, they are provided here as a close reference for the maleate salt.

PropertyValueSource(s)
Compound Name This compound[1]
Mechanism of Action Non-competitive AMPA receptor antagonist[3]
Molecular Formula C₃₀H₂₈ClFN₄O₅[1]
Molecular Weight 579.03 g/mol Calculated
CAS Number 199656-46-7[1]
IC₅₀ 25 nM (against Kainate-induced response in rat cortical neurons)[1][2][3]
Recommended Solvent DMSO (Dimethyl Sulfoxide)
Solubility in DMSO ≥ 100 mM (based on hydrochloride salt data)
Appearance Solid powderN/A
Storage (Solid) Desiccate at Room Temperature
Storage (Stock Solution) -20°C[1]

Experimental Protocol

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, disposable tips

  • Vortex mixer

  • (Optional) Sonicator bath

Safety Precautions
  • Always work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4][5][6][7]

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.[4][5][6][7][8]

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin; handle with care.

Stock Solution Calculation

To prepare a stock solution of a desired concentration, use the following formula (Henderson-Hasselbalch equation is not relevant here, the molarity calculation is direct):

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:

  • Mass (mg) = 10 mM x 1 mL x 579.03 g/mol / 1000

  • Mass (mg) = 5.79 mg

Therefore, 5.79 mg of this compound is required to make 1 mL of a 10 mM stock solution.

Step-by-Step Reconstitution Procedure
  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of DMSO to the tube containing the compound.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Inspect: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.

  • Aliquot: (Recommended) To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store: Store the stock solution aliquots at -20°C for long-term storage.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps for preparing the this compound stock solution.

G cluster_workflow Stock Solution Preparation Workflow A 1. Equilibrate Compound to RT B 2. Weigh This compound A->B C 3. Add DMSO B->C D 4. Dissolve (Vortex/Sonicate) C->D E 5. Aliquot into Single-Use Tubes D->E F 6. Store at -20°C E->F

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This diagram illustrates the mechanism of action of CP-465022 as a non-competitive antagonist at the AMPA receptor.

G cluster_pathway CP-465022 Mechanism of Action glutamate Glutamate (Agonist) ampa_receptor AMPA Receptor (Ion Channel) glutamate->ampa_receptor Binds to Orthosteric Site ion_influx Na+/Ca²⁺ Influx ampa_receptor->ion_influx Channel Opens inhibition Inhibition ampa_receptor->inhibition Channel Blocked cp465022 CP-465022 (Antagonist) cp465022->ampa_receptor Binds to Allosteric Site

Caption: Non-competitive antagonism of the AMPA receptor by CP-465022.

References

Application Notes and Protocols for CP-465022 Maleate in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission. In epilepsy, excessive glutamatergic neurotransmission is a key mechanism underlying seizure generation and spread.[2][3] By blocking AMPA receptors, CP-465022 can effectively reduce neuronal hyperexcitability, making it a valuable tool for studying epilepsy and for the preclinical evaluation of potential anti-seizure therapies.[4][5]

These application notes provide detailed protocols for utilizing CP-465022 maleate (B1232345) in common rodent models of epilepsy, guidance on data presentation, and a visualization of the relevant signaling pathway.

Mechanism of Action

CP-465022 acts as a noncompetitive antagonist at the AMPA receptor, meaning it binds to a site on the receptor different from the glutamate binding site. This binding allosterically modulates the receptor, preventing the ion channel from opening even when glutamate is bound. This leads to a reduction in the influx of sodium and calcium ions into the neuron, thereby dampening excitatory postsynaptic potentials and inhibiting the propagation of seizure activity.[1]

Signaling Pathway

The following diagram illustrates the role of AMPA receptors in excitatory neurotransmission and the mechanism of action for CP-465022.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_channel Na+/Ca++ Influx AMPA_R->Na_Ca_channel Activates Depolarization Neuronal Depolarization (Hyperexcitability) Na_Ca_channel->Depolarization Leads to Seizure Seizure Activity Depolarization->Seizure Contributes to CP465022 CP-465022 (Antagonist) CP465022->AMPA_R Blocks (Noncompetitive)

Caption: AMPA Receptor Signaling in Epilepsy and CP-465022 Inhibition.

Data Presentation

Quantitative data from experiments should be summarized in clear and structured tables to facilitate comparison between treatment groups. Below are example tables for common epilepsy models.

Table 1: Effect of CP-465022 Maleate on Pentylenetetrazol (PTZ)-Induced Seizures in Mice

Treatment GroupDose (mg/kg, i.p.)NLatency to First Myoclonic Jerk (s)Seizure Severity (Racine Scale)Protection from Tonic-Clonic Seizures (%)
Vehicle-10120 ± 154.5 ± 0.50
CP-465022110180 ± 203.0 ± 0.720
CP-465022310250 ± 25 1.5 ± 0.560**
CP-4650221010300 ± 30 0.5 ± 0.290
Diazepam (Positive Control)210280 ± 220.8 ± 0.3 80
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of this compound on Maximal Electroshock (MES)-Induced Seizures in Rats

Treatment GroupDose (mg/kg, i.p.)NTonic Hindlimb Extension Duration (s)Protection from Tonic Hindlimb Extension (%)
Vehicle-1015.2 ± 1.80
CP-4650223108.5 ± 2.140
CP-46502210102.1 ± 1.5 80
CP-46502230100.0 ± 0.0 100
Phenytoin (Positive Control)25101.5 ± 1.0 90
Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in two standard rodent models of acute seizures.

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This model is commonly used to identify compounds that can protect against generalized seizures.

Materials:

  • This compound

  • Vehicle (e.g., 20% w/v cyclodextrin (B1172386) in saline)

  • Pentylenetetrazol (PTZ)

  • Saline (0.9% NaCl)

  • Male CD-1 mice (20-25 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least 3 days before the experiment.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations. Prepare a fresh solution of PTZ in saline (e.g., 6 mg/mL for a 60 mg/kg dose).

  • Dosing:

    • Administer this compound or vehicle intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • A typical pretreatment time is 30-60 minutes.

  • Seizure Induction:

    • Inject PTZ (e.g., 60 mg/kg) subcutaneously (s.c.) or i.p.

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals continuously for 30 minutes.

    • Record the latency to the first myoclonic jerk and the occurrence of generalized tonic-clonic seizures.

    • Score the seizure severity using the Racine scale.

  • Data Analysis: Compare the seizure latency, severity, and incidence between the CP-465022-treated groups and the vehicle control group.

Experimental Workflow: PTZ Model

A Acclimatize Mice B Prepare CP-465022 & PTZ A->B C Administer Vehicle or CP-465022 (i.p.) B->C D Pretreatment Period (30-60 min) C->D E Induce Seizures with PTZ D->E F Observe & Score Seizures (30 min) E->F G Data Analysis F->G

Caption: Workflow for PTZ-Induced Seizure Experiment.

Protocol 2: Maximal Electroshock (MES)-Induced Seizure Model in Rats

This model is used to assess the efficacy of drugs against generalized tonic-clonic seizures.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (150-200 g)

  • Electroshock device with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

  • Syringes and needles for i.p. injection

  • Timer

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least 3 days prior to testing.

  • Drug Administration: Administer this compound or vehicle i.p. at a volume of 5 mL/kg. Allow for a pretreatment period of 30-60 minutes.

  • Seizure Induction:

    • Apply a drop of electrode solution to the eyes of the rat.

    • Place the corneal electrodes over the eyes.

    • Deliver an electrical stimulus (e.g., 150 mA for 0.2 seconds).

  • Observation:

    • Observe the rat for the presence or absence of a tonic hindlimb extension.

    • If tonic hindlimb extension occurs, record its duration.

  • Data Analysis: The primary endpoint is the prevention of the tonic hindlimb extension. Calculate the percentage of animals protected in each group.

Experimental Workflow: MES Model

A Acclimatize Rats B Prepare CP-465022 A->B C Administer Vehicle or CP-465022 (i.p.) B->C D Pretreatment Period (30-60 min) C->D E Apply Corneal Electrodes D->E F Deliver Electrical Stimulus (MES) E->F G Observe for Tonic Hindlimb Extension F->G H Data Analysis G->H

References

Application Notes and Protocols for CP-465022 Maleate in Brain Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CP-465022 maleate (B1232345), a potent and selective non-competitive AMPA receptor antagonist, in brain slice electrophysiology experiments. The following sections detail the compound's mechanism of action, provide quantitative data on its activity, and offer detailed protocols for its application in acute brain slice preparations.

Introduction

CP-465022 is a quinazolin-4-one derivative that acts as a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its non-competitive mechanism of action and high selectivity make it a valuable tool for investigating the role of AMPA receptor-mediated synaptic transmission in various physiological and pathophysiological processes.[1][2] Studies have shown its efficacy in inhibiting AMPA receptor-mediated currents in cortical neurons and its ability to suppress seizures.[1][3] While it has been investigated for neuroprotective effects, its efficacy in this regard in in-vivo ischemia models has been questioned.[3][4]

Mechanism of Action

CP-465022 inhibits AMPA receptor-mediated currents in a non-competitive manner with respect to the agonist concentration.[1][2] This inhibition is not dependent on use or voltage.[1] It exhibits high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2] Notably, CP-465022 is equipotent for AMPA receptors composed of different subunit combinations, allowing for consistent inhibition across various neuronal populations.[1][2]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates CP465022 CP-465022 CP465022->AMPA_R Inhibits (Non-competitive) Na_Ca_influx Ion_Channel->Na_Ca_influx Allows Postsynaptic\nDepolarization Postsynaptic Depolarization Na_Ca_influx->Postsynaptic\nDepolarization Causes

Figure 1: Mechanism of action of CP-465022.

Data Presentation

The following tables summarize the quantitative data for CP-465022 maleate based on published literature.

Table 1: In Vitro Efficacy of CP-465022

ParameterValueCell TypeReference
IC₅₀ (AMPA Receptor Inhibition)25 nMRat Cortical Neurons[1][5]
Inhibition of Kainate-induced responseIC₅₀ of 25 nMRat Cortical Neurons[5]
Inhibition of NMDA-induced currents (1 µM CP-465022)~19-26% reductionRat Cerebellar Granule & Cortical Neurons[5]
Inhibition of NMDA-induced currents (10 µM CP-465022)~36% reductionCortical Neurons[5]

Table 2: In Vivo Effects of CP-465022

EffectDoseAdministration RouteAnimal ModelReference
Inhibition of AMPA receptor-mediated hippocampal synaptic transmissionMaximally effective at 1 mg/kgIntravenousRat[4]
Anticonvulsant Activity (Pentylenetetrazole-induced seizures)Dose-dependent, full efficacy at 10 mg/kgSubcutaneousRat[4]

Experimental Protocols

The following protocols provide a general framework for the application of this compound in acute brain slice electrophysiology. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

  • Anesthetized animal (e.g., mouse or rat)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Ice-cold NMDG-based or sucrose-based slicing solution

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording

  • Vibratome or tissue chopper

  • Dissection tools

  • Recovery chamber

  • Water bath

Procedure:

  • Prepare Solutions: Prepare fresh, ice-cold slicing solution and aCSF. Continuously bubble both solutions with carbogen for at least 15-20 minutes prior to use.[6][7]

  • Anesthesia and Dissection: Deeply anesthetize the animal according to approved institutional protocols.[7] Perfuse transcardially with ice-cold slicing solution if desired.[8] Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.[9]

  • Slicing: Mount the brain onto the vibratome stage.[7] Section the brain into desired thickness (e.g., 300-400 µm) in the ice-cold, carbogenated slicing solution.[7]

  • Recovery: Carefully transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.[10] Allow slices to recover for at least 1 hour before starting recordings.[7][11]

cluster_workflow Brain Slice Preparation Workflow A Anesthetize Animal B Dissect Brain A->B C Slice Brain in Cold Slicing Solution B->C D Transfer to Recovery Chamber (aCSF) C->D E Incubate and Recover D->E

Figure 2: Workflow for acute brain slice preparation.
Protocol 2: Application of this compound in Brain Slice Recordings

This protocol outlines the application of this compound to brain slices during electrophysiological recordings.

Materials:

  • Recovered brain slices in a recording chamber

  • Recording aCSF continuously perfused and carbogenated

  • This compound stock solution (e.g., in DMSO)

  • Electrophysiology recording setup (amplifier, micromanipulators, microscope, etc.)

  • Recording and stimulating electrodes

Procedure:

  • Prepare CP-465022 Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution into the recording aCSF to the desired final concentration. A typical starting concentration range would be 2-4 times the IC₅₀ (e.g., 50-100 nM), with a final concentration determined by the specific experimental goals.

  • Establish a Stable Baseline: Place a brain slice in the recording chamber and perfuse with standard aCSF.[7] Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings of excitatory postsynaptic currents (EPSCs)).

  • Bath Application: Switch the perfusion to the aCSF containing the desired concentration of CP-465022.[12] The time to reach equilibrium and observe the full effect will depend on the perfusion rate and the thickness of the slice. Monitor the synaptic response until a new stable baseline is achieved.

  • Washout: To test for reversibility, switch the perfusion back to the standard aCSF. The washout time will vary depending on the compound's properties and the experimental setup.

  • Local Application (Puffer Pipette): For rapid and localized application, a puffer pipette can be used.[12][13]

    • Fill a micropipette with aCSF containing a higher concentration of CP-465022 (e.g., 1-10 µM) to account for dilution upon ejection.

    • Position the puffer pipette near the recorded neuron.

    • Apply a brief pressure pulse to eject the solution onto the cell.[12] This method is advantageous for studying the rapid onset and recovery of the drug's effect.[13]

cluster_drug_application Drug Application Workflow Start Start Recording (Stable Baseline) Bath Bath Application (CP-465022 in aCSF) Start->Bath Puffer Local Application (Puffer Pipette) Start->Puffer Washout Washout (Standard aCSF) Bath->Washout Puffer->Washout End End Recording Washout->End

Figure 3: Drug application workflow in brain slice recordings.

Troubleshooting

  • Incomplete Blockade: If the observed inhibition of AMPA receptor-mediated responses is incomplete, consider increasing the concentration of CP-465022. Ensure adequate time for the drug to perfuse the slice.

  • Slow Onset/Washout: For bath application, ensure a sufficiently high perfusion rate. For faster kinetics, consider using the local puffer application method.

  • Slice Health: Poor slice quality can lead to inconsistent results. Ensure proper dissection, slicing, and recovery procedures are followed.[6]

Conclusion

This compound is a valuable pharmacological tool for the selective inhibition of AMPA receptors in brain slice preparations. Its non-competitive and potent antagonism allows for the detailed investigation of AMPA receptor function in synaptic transmission and plasticity. The protocols and data provided here serve as a guide for researchers to effectively utilize this compound in their electrophysiological studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 maleate (B1232345) is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target in neuroscience research and drug development for various neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing CP-465022 maleate in in vitro assays to investigate its inhibitory effects on AMPA receptor function and downstream signaling pathways.

Mechanism of Action

CP-465022 acts as a noncompetitive antagonist, meaning it does not directly compete with the agonist (e.g., glutamate (B1630785) or AMPA) for the binding site. Instead, it binds to an allosteric site on the AMPA receptor, inducing a conformational change that prevents ion channel opening even when the agonist is bound.[4][5] This mechanism leads to a reduction in the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron, thereby dampening excitatory neurotransmission.

Data Presentation: In Vitro Efficacy of CP-465022

The following table summarizes the quantitative data on the in vitro activity of CP-465022.

ParameterCell TypeAssayAgonistConcentrationResultReference
IC₅₀ Rat Cortical NeuronsWhole-cell patch-clampKainateNot specified25 nM[1]
Inhibition Rat Cortical NeuronsWhole-cell patch-clampNMDA1 µMLittle effect on peak current, 26% reduction at 8s[6]
Inhibition Rat Cortical NeuronsWhole-cell patch-clampNMDA10 µM36% inhibition of peak current, 70% reduction at 8s[6]
Inhibition Rat Cerebellar Granule NeuronsWhole-cell patch-clampNMDA1 µM19% inhibition of peak current, 45% reduction at 8s[6]
Inhibition Rat Hippocampal NeuronsWhole-cell patch-clampKainate100 nM - 1 µMNear complete inhibition[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol is designed to measure the concentration-dependent inhibition of AMPA receptor-mediated currents by this compound to determine its IC₅₀ value.

Materials:

  • Cultured neurons (e.g., rat cortical, hippocampal, or cerebellar granule neurons)

  • External Solution (aCSF in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2 with CsOH

  • AMPA receptor agonist (e.g., Kainate or AMPA)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels

  • Picrotoxin to block GABAₐ receptors

  • D-AP5 to block NMDA receptors

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations for the concentration-response curve (e.g., 0.1 nM to 1 µM).

  • Plate cultured neurons on coverslips suitable for recording.

  • Transfer a coverslip to the recording chamber and perfuse with external solution containing TTX, picrotoxin, and D-AP5 to isolate AMPA receptor-mediated currents.

  • Establish a whole-cell voltage-clamp configuration on a target neuron. Hold the neuron at a membrane potential of -70 mV.[7][8]

  • Apply the AMPA receptor agonist (e.g., 10 µM Kainate) for a short duration to evoke a stable inward current. This will serve as the baseline response.

  • Wash out the agonist and allow the cell to recover.

  • Pre-incubate the neuron with the lowest concentration of CP-465022 for 2-5 minutes.

  • Co-apply the agonist with the same concentration of CP-465022 and record the inhibited current.

  • Wash out both the agonist and antagonist.

  • Repeat steps 7-9 for each concentration of CP-465022, moving from the lowest to the highest concentration.

  • Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of each concentration of CP-465022. Calculate the percentage of inhibition for each concentration relative to the baseline response. Plot the percentage of inhibition against the logarithm of the CP-465022 concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.[1][9]

G cluster_workflow IC50 Determination Workflow prep Prepare Neurons & Solutions patch Establish Whole-Cell Patch prep->patch baseline Record Baseline AMPA Current patch->baseline incubate Incubate with CP-465022 baseline->incubate record Record Inhibited Current incubate->record analyze Analyze Data & Plot Curve record->analyze

Experimental Workflow for IC₅₀ Determination.
General Protocol for Radioligand Binding Assay

Materials:

  • Synaptic membrane preparations from a brain region rich in AMPA receptors (e.g., cortex or hippocampus).

  • Radioligand (e.g., [³H]-labeled noncompetitive antagonist).

  • This compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a multi-well plate, incubate the synaptic membranes with a fixed concentration of the radioligand and varying concentrations of CP-465022.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of an unlabeled noncompetitive antagonist).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of CP-465022 to determine its inhibitory constant (Ki).

General Protocol for Cytotoxicity Assay

This protocol provides a general framework to assess the potential cytotoxic effects of this compound on neuronal cultures.

Materials:

  • Cultured neurons.

  • This compound.

  • Cell culture medium.

  • Cytotoxicity assay kit (e.g., LDH release assay, MTT assay, or a live/dead cell staining kit).

  • Plate reader or fluorescence microscope.

Procedure:

  • Plate neurons in a multi-well plate and allow them to adhere and grow.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • At the end of the treatment period, perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the appropriate output (e.g., absorbance or fluorescence) using a plate reader or microscope.

  • Data Analysis: Normalize the results to the untreated control to determine the percentage of cell viability at each concentration of CP-465022.

Signaling Pathways

Antagonism of AMPA receptors by CP-465022 can modulate downstream signaling pathways involved in synaptic plasticity, cell survival, and gene expression. One key pathway affected is the Extracellular signal-Regulated Kinase (ERK) pathway.

G cluster_pathway AMPA Receptor Antagonist Signaling Pathway CP465022 CP-465022 AMPAR AMPA Receptor CP465022->AMPAR Inhibits Ion_Influx Na+/Ca2+ Influx AMPAR->Ion_Influx Reduces ERK_Pathway ERK1/2 Pathway Ion_Influx->ERK_Pathway Inhibits CREB_Phos CREB Phosphorylation ERK_Pathway->CREB_Phos Reduces Gene_Expression Gene Expression Changes CREB_Phos->Gene_Expression Alters

Downstream Signaling of AMPA Receptor Antagonism.

Inhibition of AMPA receptors by compounds like CP-465022 has been shown to decrease the activity of the ERK1/2 kinase pathway.[11] This, in turn, leads to a reduction in the phosphorylation of the cAMP-responsive element-binding protein (CREB), a transcription factor crucial for the expression of genes involved in synaptic plasticity and neuronal survival.[2][11][12][13] The AKT/GSK3β pathway has also been implicated in the cellular response to AMPA receptor antagonism.[12][13]

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of AMPA receptor function and its role in cellular signaling. The protocols outlined in these application notes provide a foundation for researchers to explore the effects of this potent and selective antagonist in a variety of experimental contexts. Careful execution of these assays will yield valuable insights into the therapeutic potential of targeting the AMPA receptor.

References

Application Notes and Protocols for CP-465,022 Maleate Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465,022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a quinazolin-4-one derivative, it has demonstrated significant anticonvulsant activity in preclinical models.[2] This document provides detailed application notes and protocols for the delivery of CP-465,022 maleate (B1232345) in animal studies, with a focus on established methodologies for investigating its anticonvulsant and neuroprotective properties. The information is intended to guide researchers in designing and executing in vivo experiments with this compound.

Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

CP-465,022 exerts its effects by binding to a site on the AMPA receptor that is distinct from the glutamate (B1630785) binding site. This noncompetitive antagonism means that it inhibits receptor function regardless of the concentration of the agonist (glutamate).[1] AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their over-activation is implicated in excitotoxicity and seizure propagation. By blocking these receptors, CP-465,022 can reduce excessive neuronal excitation.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens CP465022 CP-465,022 CP465022->AMPA_R Binds (Allosteric Site) Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Neuronal Depolarization Na_Influx->Depolarization start Start weigh_drug Weigh CP-465,022 Maleate start->weigh_drug prepare_vehicle Prepare Vehicle Solution weigh_drug->prepare_vehicle dissolve Dissolve Compound in Vehicle prepare_vehicle->dissolve weigh_animal Weigh Animal dissolve->weigh_animal calculate_volume Calculate Injection Volume weigh_animal->calculate_volume restrain Restrain Animal calculate_volume->restrain inject Inject Subcutaneously restrain->inject monitor Monitor Animal inject->monitor end End monitor->end start Start prep_solution Prepare Dosing Solution start->prep_solution weigh_animal Weigh Animal & Calculate Volume prep_solution->weigh_animal restrain Restrain Animal & Expose Abdomen weigh_animal->restrain locate_site Locate Injection Site (Lower Quadrant) restrain->locate_site inject Insert Needle & Aspirate locate_site->inject administer Administer Solution inject->administer monitor Monitor Animal administer->monitor end End monitor->end

References

Application Notes and Protocols for Calcium Imaging Experiments with CP-465022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465,022 maleate (B1232345) is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5][6][7] It exhibits an IC50 value of 25 nM in rat cortical neurons and displays selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2][3][5][6] These properties make CP-465,022 a valuable pharmacological tool for investigating the role of AMPA receptor signaling in various physiological and pathophysiological processes. Calcium imaging, a widely used technique to monitor intracellular calcium dynamics, can be effectively combined with CP-465,022 to dissect the contribution of AMPA receptor activation to neuronal calcium transients.

These application notes provide detailed protocols for utilizing CP-465,022 maleate in calcium imaging experiments with cultured neurons. The protocols cover cell preparation, dye loading, application of CP-465,022, and data acquisition.

Quantitative Data Summary

The following tables summarize the key quantitative data for CP-465,022 maleate based on available literature. This information is crucial for designing and interpreting calcium imaging experiments.

Table 1: Inhibitory Potency of CP-465,022

ParameterValueCell TypeReference
IC50 (vs. AMPA-induced currents)25 nMRat Cortical Neurons[1][2][3][5][6]

Table 2: Effects of CP-465,022 on Ion Channel Currents

TargetConcentrationEffectCell TypeReference
Kainate-induced currents100 nM - 1 µMNearly complete inhibitionRat Hippocampal Neurons[2][5]
Peak NMDA-induced currents1 µM~19% inhibitionRat Cerebellar Granule Neurons[2][5]
Peak NMDA-induced currents10 µM~36% inhibitionRat Cortical Neurons[2][5]

Signaling Pathway of AMPA Receptor and CP-465,022 Action

The following diagram illustrates the signaling pathway of an AMPA receptor and the mechanism of action for CP-465,022.

AMPA_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor (Ion Channel) Glutamate->AMPA_Receptor Binds and Activates Ca_ion Ca²⁺ Influx AMPA_Receptor->Ca_ion Opens Channel Na_ion Na⁺ Influx AMPA_Receptor->Na_ion Downstream Downstream Signaling Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization CP465022 CP-465,022 CP465022->AMPA_Receptor Non-competitive Antagonist (Blocks)

Caption: AMPA receptor signaling and CP-465,022 inhibition.

Experimental Protocols

This section provides detailed protocols for performing calcium imaging experiments using CP-465,022 maleate in cultured neurons. Two common calcium indicators, Fura-2 AM (ratiometric) and Fluo-4 AM (single-wavelength), are covered.

Protocol 1: Calcium Imaging with Fura-2 AM

Materials:

  • Cultured neurons on coverslips

  • CP-465,022 maleate

  • Fura-2 AM

  • Dimethyl sulfoxide (B87167) (DMSO), high-purity

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • Probenecid (optional, to prevent dye extrusion)

  • AMPA or Glutamate (as agonist)

Solutions:

  • CP-465,022 Stock Solution (10 mM): Dissolve the appropriate amount of CP-465,022 maleate in DMSO. Aliquot and store at -20°C.[8][9]

  • Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of DMSO.[1]

  • Loading Buffer: HBSS containing 2-5 µM Fura-2 AM, 0.02-0.04% Pluronic F-127, and optionally 1 mM Probenecid.[10]

Procedure:

  • Cell Preparation: Culture primary neurons or neuronal cell lines on glass coverslips suitable for microscopy. Ensure cultures are healthy and at an appropriate density for imaging individual cells.

  • Preparation of Loading Solution:

    • Prepare the Fura-2 AM loading buffer. The final concentration of Fura-2 AM may need to be optimized for your specific cell type (typically 2-10 µM).

    • Vortex the solution thoroughly to disperse the Fura-2 AM.

  • Dye Loading:

    • Aspirate the culture medium from the coverslips.

    • Wash the cells gently with pre-warmed HBSS.

    • Add the Fura-2 AM loading buffer to the coverslips and incubate for 30-60 minutes at 37°C in the dark.[1][11]

  • Wash and De-esterification:

    • After incubation, wash the cells 2-3 times with pre-warmed HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the dye by intracellular esterases.

  • Application of CP-465,022:

    • Prepare working concentrations of CP-465,022 in HBSS from the stock solution. A typical starting concentration range is 100 nM to 1 µM to ensure complete blockade of AMPA receptors.

    • Replace the HBSS with the CP-465,022-containing solution and incubate for 10-20 minutes prior to imaging. This pre-incubation allows the antagonist to bind to the receptors.

  • Calcium Imaging:

    • Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio.

    • Apply an AMPA receptor agonist (e.g., AMPA or glutamate) to stimulate calcium influx. In the presence of CP-465,022, this response should be significantly reduced or abolished.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

Protocol 2: Calcium Imaging with Fluo-4 AM

Materials:

  • Same as Protocol 1, but with Fluo-4 AM instead of Fura-2 AM.

Solutions:

  • CP-465,022 Stock Solution (10 mM): Prepare as in Protocol 1.

  • Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of DMSO.[12]

  • Loading Buffer: HBSS containing 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

Procedure:

  • Cell Preparation and Dye Loading: Follow steps 1-4 from Protocol 1, substituting Fluo-4 AM for Fura-2 AM. The incubation time for Fluo-4 AM is typically 30-45 minutes.[13]

  • Application of CP-465,022: Follow step 5 from Protocol 1.

  • Calcium Imaging:

    • Mount the coverslip on the microscope.

    • Excite the cells at ~488 nm and collect the emission at ~520 nm.

    • Record baseline fluorescence intensity (F0).

    • Apply an AMPA receptor agonist and record the change in fluorescence intensity (F) over time. The change in fluorescence (F/F0) represents the change in intracellular calcium.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a calcium imaging experiment using CP-465,022.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Neurons on Coverslips Prepare_Solutions Prepare Stock and Working Solutions (CP-465,022, Calcium Dye, Buffers) Cell_Culture->Prepare_Solutions Dye_Loading Load Cells with Calcium Indicator (e.g., Fura-2 AM or Fluo-4 AM) Prepare_Solutions->Dye_Loading Wash Wash to Remove Extracellular Dye Dye_Loading->Wash Deesterification Allow for Dye De-esterification Wash->Deesterification CP_Incubation Pre-incubate with CP-465,022 Deesterification->CP_Incubation Imaging Acquire Baseline and Stimulated Calcium Signals CP_Incubation->Imaging Data_Processing Process Raw Fluorescence Data (e.g., Ratio for Fura-2, ΔF/F for Fluo-4) Imaging->Data_Processing Quantification Quantify Calcium Transients (Amplitude, Frequency, etc.) Data_Processing->Quantification Comparison Compare Responses with and without CP-465,022 Quantification->Comparison

Caption: General workflow for calcium imaging with CP-465,022.

Logical Relationship Diagram

This diagram illustrates the logical flow for investigating the effect of CP-465,022 on AMPA receptor-mediated calcium influx.

logical_flow Start Start Neuron_Culture Healthy Neuronal Culture Start->Neuron_Culture Agonist_Application Apply AMPA Receptor Agonist Neuron_Culture->Agonist_Application Calcium_Influx Observe Ca²⁺ Influx Agonist_Application->Calcium_Influx Leads to No_Calcium_Influx No/Reduced Ca²⁺ Influx Agonist_Application->No_Calcium_Influx In presence of CP-465,022 Add_CP465022 Introduce CP-465,022 Calcium_Influx->Add_CP465022 Add_CP465022->Agonist_Application Re-apply Agonist Conclusion Conclusion: CP-465,022 blocks AMPA-R mediated Ca²⁺ influx No_Calcium_Influx->Conclusion

Caption: Investigating CP-465,022's effect on Ca²⁺ influx.

References

Application Notes and Protocols for Western Blot Analysis Following CP-465022 Maleate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the molecular effects of CP-465022 maleate (B1232345) treatment using Western blot analysis. The protocols and supporting information are intended to assist in the design, execution, and interpretation of experiments aimed at understanding how this selective, non-competitive AMPA receptor antagonist impacts cellular signaling pathways.

Introduction

CP-465022 maleate is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] It inhibits AMPA receptor-mediated currents in neurons and has been investigated for its anticonvulsant properties.[1][2][5][6] Western blot analysis is a powerful technique to elucidate the downstream molecular consequences of AMPA receptor antagonism by CP-465022. This typically involves quantifying changes in the expression levels and phosphorylation status of the AMPA receptor subunits themselves, as well as key proteins in downstream signaling cascades.

Principle of the Application

This protocol outlines the use of Western blotting to assess changes in protein expression and phosphorylation in response to this compound treatment. By inhibiting AMPA receptor function, CP-465022 is hypothesized to modulate signaling pathways crucial for synaptic plasticity, cell survival, and neuronal excitability. Western blot analysis allows for the detection and quantification of these changes, providing insights into the compound's mechanism of action.

Potential Protein Targets for Analysis

Given that CP-465022 is a non-competitive AMPA receptor antagonist, a Western blot analysis could logically focus on the following protein targets:

  • AMPA Receptor Subunits:

    • GluA1 (or GluR1): Total and phosphorylated forms (e.g., p-GluA1 at Ser845 and Ser831). Changes in phosphorylation at these sites are linked to receptor trafficking and channel conductance.

    • GluA2 (or GluR2): Total protein levels. The presence of the GluA2 subunit renders the AMPA receptor impermeable to calcium.

  • Downstream Signaling Molecules:

    • CaMKII (Calcium/calmodulin-dependent protein kinase II): Total and autophosphorylated forms (e.g., p-CaMKII at Thr286). CaMKII is a key mediator of synaptic plasticity downstream of calcium influx.

    • ERK1/2 (Extracellular signal-regulated kinase 1/2): Total and phosphorylated forms (e.g., p-ERK1/2 at Thr202/Tyr204). The MAPK/ERK pathway is involved in cell survival and proliferation.

    • CREB (cAMP response element-binding protein): Total and phosphorylated forms (e.g., p-CREB at Ser133). CREB is a transcription factor that regulates the expression of genes involved in synaptic plasticity and neuronal survival.

    • Akt (Protein kinase B): Total and phosphorylated forms (e.g., p-Akt at Ser473). The PI3K/Akt pathway is a critical cell survival signaling cascade.

Experimental Design and Controls

  • Cell Lines: Primary neuronal cultures (e.g., cortical or hippocampal neurons) are highly relevant. Alternatively, neuronal-like cell lines such as SH-SY5Y or PC-12 can be used.

  • This compound Concentration: A dose-response experiment is recommended to determine the optimal concentration. Based on published data, concentrations ranging from 10 nM to 10 µM could be explored.[1]

  • Time Course: A time-course experiment (e.g., 30 min, 1 hr, 6 hrs, 24 hrs) is crucial to capture both early and late cellular responses to the treatment.

  • Controls:

    • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO).

    • Positive Control: Treatment with a known AMPA receptor agonist (e.g., AMPA or glutamate) to stimulate the pathway.

    • Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across lanes.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and structured format to facilitate comparison between different treatment conditions.

Target ProteinTreatment GroupNormalized Densitometry (Mean ± SEM)Fold Change vs. Vehiclep-value
p-GluA1 (Ser845) Vehicle Control1.00 ± 0.08--
CP-465022 (1 µM)0.45 ± 0.050.45<0.01
CP-465022 (10 µM)0.21 ± 0.030.21<0.001
Total GluA1 Vehicle Control1.00 ± 0.12--
CP-465022 (1 µM)0.98 ± 0.100.98>0.05
CP-465022 (10 µM)1.03 ± 0.091.03>0.05
p-ERK1/2 Vehicle Control1.00 ± 0.15--
CP-465022 (1 µM)0.68 ± 0.090.68<0.05
CP-465022 (10 µM)0.35 ± 0.060.35<0.01
Total ERK1/2 Vehicle Control1.00 ± 0.11--
CP-465022 (1 µM)1.05 ± 0.131.05>0.05
CP-465022 (10 µM)0.99 ± 0.100.99>0.05

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates and allow them to adhere and differentiate according to standard protocols.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: When cells have reached the desired confluency or developmental stage, replace the medium with fresh medium containing the appropriate concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time points at 37°C in a humidified incubator with 5% CO2.

II. Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[7]

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[8]

    • Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.[8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[8][9] This is crucial for ensuring equal loading of protein for each sample.

III. SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Based on the protein quantification results, dilute the cell lysates with lysis buffer to ensure all samples have the same concentration.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (SDS-PAGE).

    • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target proteins.

    • Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody specific for the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • If you need to probe for multiple proteins on the same membrane, you can strip the membrane of the first set of antibodies and then re-probe with a different primary antibody.

IV. Data Analysis
  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for that lane.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes in protein expression or phosphorylation between treatment groups.

Visualizations

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor (GluA1/GluA2) Glutamate->AMPAR Binds Ca2_Influx Ca²⁺ Influx AMPAR->Ca2_Influx Opens CP465022 This compound CP465022->AMPAR Inhibits CaMKII CaMKII Ca2_Influx->CaMKII Ras Ras Ca2_Influx->Ras p_CaMKII p-CaMKII CaMKII->p_CaMKII CREB CREB p_CaMKII->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK p_ERK->CREB Phosphorylates p_CREB p-CREB CREB->p_CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) p_CREB->Gene_Expression Regulates

Caption: AMPA Receptor Signaling and the Point of Inhibition by CP-465022.

Western_Blot_Workflow start Cell Culture & Treatment (Vehicle vs. CP-465022) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant prep Sample Preparation (Laemmli Buffer & Boiling) quant->prep sds_page SDS-PAGE prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis

Caption: Experimental Workflow for Western Blot Analysis.

References

Application Notes and Protocols for Studying Long-Term Potentiation (LTP) with CP-465022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 maleate (B1232345) is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. With an IC50 of 25 nM in rat cortical neurons, it serves as a valuable pharmacological tool for elucidating the role of AMPA receptors in synaptic transmission and plasticity, including the widely studied phenomenon of long-term potentiation (LTP).[1] These application notes provide detailed protocols for utilizing CP-465022 maleate to investigate its effects on LTP in in vitro hippocampal slice preparations.

Mechanism of Action

This compound exerts its inhibitory effect on AMPA receptors in a noncompetitive manner, meaning it does not compete with the agonist (glutamate) for the binding site.[1] This allosteric modulation allows for a fine-tuned investigation of AMPA receptor function in synaptic plasticity. The induction of LTP at many central synapses, particularly in the hippocampus, is triggered by the activation of N-methyl-D-aspartate (NMDA) receptors, leading to a calcium influx that initiates a cascade of signaling events. This ultimately results in an enhancement of AMPA receptor function, which is a key expression mechanism of LTP. By selectively blocking AMPA receptors, this compound allows researchers to dissect the contribution of these receptors to the expression and maintenance of LTP.

Data Presentation

The following tables summarize the quantitative data on the effects of CP-465022 and other noncompetitive AMPA receptor antagonists on synaptic transmission and plasticity.

Table 1: Inhibitory Effects of CP-465022 on Ionotropic Glutamate Receptors

Receptor/CurrentConcentration% InhibitionCell Type
Kainate-induced current25 nM (IC50)50%Rat Cortical Neurons
Kainate-induced current100 nMGradual inhibition over 200sRat Hippocampal Neurons
Kainate-induced current500 nMNear complete inhibitionRat Hippocampal Neurons
Kainate-induced current1 µMNear complete inhibition (99.3%)Rat Hippocampal Neurons
NMDA-induced current (peak)1 µMLittle effectRat Cortical Neurons
NMDA-induced current (at 8s)1 µM26%Rat Cortical Neurons
NMDA-induced current (peak)10 µM36%Rat Cortical Neurons
NMDA-induced current (at 8s)10 µM70%Rat Cortical Neurons

Data compiled from MedchemExpress product information.[1]

Table 2: Effects of Noncompetitive AMPA Receptor Antagonist GYKI 52466 on LTP in Rat Hippocampal Slices

ConcentrationEffect on LTP InductionEffect on LTP Expression
20-40 µMNo suppressionNot specified
80 µMNo suppressionAttenuated (reversible upon washout)

Data from a study on a similar noncompetitive AMPA receptor antagonist, providing a reference for potential effects of CP-465022.[2]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Guillotine or large scissors for decapitation

  • Dissection tools (scissors, forceps, spatula)

  • Vibratome or tissue chopper

  • Petri dish

  • Ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based or NMDG-based aCSF)

  • Standard artificial cerebrospinal fluid (aCSF)

  • Incubation chamber

Procedure:

  • Anesthetize the animal following institutionally approved protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated cutting solution.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome or tissue chopper.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes for recovery.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before commencing recordings.

Protocol 2: Electrophysiological Recording of Baseline Synaptic Transmission and LTP Induction

This protocol details the procedures for obtaining stable baseline recordings of field excitatory postsynaptic potentials (fEPSPs) and inducing LTP.

Materials:

  • Prepared hippocampal slice

  • Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 30-32°C

  • Electrophysiology rig (amplifier, digitizer, stimulator)

  • Bipolar stimulating electrode (e.g., tungsten)

  • Glass recording microelectrode (1-3 MΩ) filled with aCSF

  • This compound stock solution (in DMSO or other suitable solvent)

Procedure:

  • Place a hippocampal slice in the recording chamber.

  • Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be adjusted to elicit a fEPSP amplitude that is 30-50% of the maximum response.

  • To investigate the effect of CP-465022 on baseline synaptic transmission, perfuse the slice with aCSF containing the desired concentration of the drug (e.g., 100 nM - 10 µM) and record for at least 20 minutes.

  • To study the effect on LTP, pre-incubate the slice with CP-465022 for a sufficient period (e.g., 20-30 minutes) to ensure receptor blockade.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).

  • Record fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP in the presence of CP-465022.

  • A washout period, where the slice is perfused with drug-free aCSF, can be included to test for the reversibility of the drug's effects.

Protocol 3: Isolating the NMDA Receptor Component of the fEPSP

This protocol allows for the specific investigation of the NMDA receptor-mediated component of the synaptic response.

Materials:

  • Same as Protocol 2

Procedure:

  • Follow steps 1-3 of Protocol 2 to establish a stable baseline fEPSP.

  • Perfuse the slice with aCSF containing a concentration of CP-465022 sufficient to block the AMPA receptor-mediated component of the fEPSP (e.g., 1-10 µM). The remaining synaptic potential will be primarily mediated by NMDA receptors.

  • Record the isolated NMDA receptor-mediated fEPSP for a stable baseline period.

  • Induce LTP using an appropriate HFS protocol.

  • Record the NMDA receptor-mediated fEPSP for at least 60 minutes post-HFS to determine if LTP of the NMDA receptor component has occurred.

Visualizations

Signaling Pathway of LTP Induction and Expression

LTP_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Pre_AP Action Potential Glutamate_Release Glutamate Release Pre_AP->Glutamate_Release AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Glutamate NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Glutamate AMPA_R->NMDA_R Depolarization (removes Mg2+ block) Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII AMPAR_Trafficking ↑ AMPAR Trafficking & Phosphorylation CaMKII->AMPAR_Trafficking LTP_Expression LTP Expression AMPAR_Trafficking->LTP_Expression CP465022 CP-465022 CP465022->AMPA_R Blocks

Caption: Signaling cascade of NMDAR-dependent LTP and the site of action for CP-465022.

Experimental Workflow for Investigating CP-465022 Effects on LTP

LTP_Workflow Slice_Prep 1. Prepare Acute Hippocampal Slices Baseline_Rec 2. Record Stable Baseline fEPSP (20 min) Slice_Prep->Baseline_Rec Drug_App 3. Apply CP-465022 (20-30 min pre-incubation) Baseline_Rec->Drug_App LTP_Induction 4. Induce LTP (High-Frequency Stimulation) Drug_App->LTP_Induction Post_LTP_Rec 5. Record Post-HFS fEPSP (≥60 min) LTP_Induction->Post_LTP_Rec Data_Analysis 6. Analyze fEPSP Slope (Compare Control vs. CP-465022) Post_LTP_Rec->Data_Analysis

Caption: Workflow for studying the effect of CP-465022 on long-term potentiation.

Logical Relationship: Role of AMPA Receptors in LTP Expression

LTP_Logic LTP_Induction LTP Induction (NMDA Receptor Dependent) AMPAR_Function Enhanced AMPA Receptor Function LTP_Induction->AMPAR_Function Leads to LTP_Expression Expression of LTP AMPAR_Function->LTP_Expression Results in CP465022 CP-465022 CP465022->AMPAR_Function Inhibits

Caption: CP-465022 blocks the expression of LTP by inhibiting enhanced AMPA receptor function.

References

Assessment of P-glycoprotein Inhibition by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Based on a comprehensive review of the current scientific literature, CP-465022 maleate (B1232345) is identified as a potent and selective noncompetitive AMPA receptor antagonist used in neuroscience research.[1][2][3][4] There is no available evidence to suggest that CP-465022 maleate functions as a P-glycoprotein (P-gp) inhibitor. Therefore, the following application notes provide a detailed framework and standardized protocols for assessing the activity of a test compound as a potential P-glycoprotein inhibitor using flow cytometry. These protocols can be adapted for any compound of interest.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of substrates out of cells.[5] This process is a key mechanism in the development of multidrug resistance (MDR) in cancer cells, which limits the efficacy of many chemotherapeutic agents. P-gp is also expressed in normal tissues such as the intestine, blood-brain barrier, and kidney, where it plays a protective role by limiting the absorption and distribution of xenobiotics. The inhibition of P-gp is a therapeutic strategy to overcome MDR in cancer and to enhance the bioavailability of certain drugs.

Flow cytometry is a powerful technique for the functional assessment of P-gp activity in live cells. By measuring the intracellular accumulation of fluorescent P-gp substrates, researchers can quantify the inhibitory effect of test compounds on P-gp-mediated efflux. This document provides detailed protocols for two common flow cytometry-based assays: the Rhodamine 123 Efflux Assay and the Calcein-AM Accumulation Assay.

Mechanism of P-glycoprotein Mediated Efflux and Inhibition

P-glycoprotein is an ATP-dependent transporter that utilizes the energy from ATP hydrolysis to expel substrates from the cell's cytoplasm to the extracellular space. This reduces the intracellular concentration of cytotoxic drugs, thereby conferring resistance. P-gp inhibitors can block this efflux mechanism through competitive or non-competitive binding to the transporter, leading to the accumulation of P-gp substrates inside the cell.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp {P-glycoprotein (P-gp)|ATP-binding Cassette} ADP ADP + Pi Pgp->ADP Drug_out Fluorescent Substrate Pgp->Drug_out Efflux Drug_in Fluorescent Substrate (e.g., Rhodamine 123) Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Inhibitor P-gp Inhibitor (Test Compound) Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp mediated efflux and its inhibition.

Data Presentation: Quantitative Analysis of P-gp Inhibition

The inhibitory activity of a test compound is typically quantified by its ability to increase the intracellular fluorescence of a P-gp substrate. The results can be expressed as the fold increase in Mean Fluorescence Intensity (MFI) compared to untreated cells or as a percentage of the fluorescence accumulation observed with a known potent P-gp inhibitor (positive control). The half-maximal inhibitory concentration (IC50) can be determined by testing a range of inhibitor concentrations.

Table 1: Hypothetical Flow Cytometry Data for a Test Compound in a Rhodamine 123 Efflux Assay

Treatment ConditionConcentration (µM)Mean Fluorescence Intensity (MFI)Fold Increase in MFI (vs. Vehicle)% Maximal Inhibition (vs. Verapamil)
Untreated (P-gp expressing cells)-1501.00%
Vehicle Control (0.1% DMSO)-1551.031.2%
Test Compound0.13502.3324.4%
18005.3368.2%
1011007.3398.5%
Verapamil (Positive Control)5011107.40100%
Parental Cells (Low P-gp)-12008.00N/A

Note: Data are representative and should be determined experimentally.

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence intensity.

Materials:

  • P-gp overexpressing cell line (e.g., K562/ADR, MES-SA/Dx5) and the corresponding parental cell line.

  • Complete cell culture medium.

  • Phosphate Buffered Saline (PBS).

  • Rhodamine 123 (stock solution in DMSO).

  • Test compound (stock solution in a suitable solvent, e.g., DMSO).

  • Known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) for positive control.

  • Flow cytometry tubes.

  • Flow cytometer with 488 nm excitation laser and green emission filter (e.g., 525/50 nm).

Procedure:

  • Cell Preparation:

    • Culture cells to a density of 70-80% confluency.

    • Harvest cells and wash once with PBS.

    • Resuspend cells in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to the cell suspension to a final concentration of 100-200 ng/mL.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Inhibitor Treatment and Efflux:

    • Wash the cells twice with ice-cold PBS to remove excess Rhodamine 123.

    • Resuspend the cell pellet in pre-warmed complete medium.

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add the test compound at various concentrations to the respective tubes. Include a vehicle control and a positive control (e.g., 50 µM Verapamil).

    • Incubate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for efflux.

  • Flow Cytometry Analysis:

    • After the efflux period, place the tubes on ice to stop the transport process.

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter properties.

    • Determine the Mean Fluorescence Intensity (MFI) of the gated population for each sample.

    • Calculate the fold increase in MFI relative to the vehicle control.

Rhodamine123_Workflow cluster_prep Cell Preparation cluster_loading Substrate Loading cluster_efflux Efflux & Inhibition cluster_analysis Analysis Harvest Harvest & Wash Cells Resuspend Resuspend at 1x10^6 cells/mL Harvest->Resuspend Add_Rho Add Rhodamine 123 Resuspend->Add_Rho Incubate_Load Incubate 30-60 min at 37°C Add_Rho->Incubate_Load Wash_Cells Wash Cells (x2) Incubate_Load->Wash_Cells Add_Inhibitor Add Test Compound/Controls Wash_Cells->Add_Inhibitor Incubate_Efflux Incubate 60-90 min at 37°C Add_Inhibitor->Incubate_Efflux FACS Acquire on Flow Cytometer Incubate_Efflux->FACS Analyze_Data Analyze MFI FACS->Analyze_Data

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

Protocol 2: Calcein-AM Accumulation Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for P-gp. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule calcein, which is not a P-gp substrate. In P-gp overexpressing cells, Calcein-AM is effluxed before it can be cleaved, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular cleavage and higher fluorescence.

Materials:

  • P-gp overexpressing cell line and the corresponding parental cell line.

  • Complete cell culture medium.

  • Phosphate Buffered Saline (PBS).

  • Calcein-AM (stock solution in DMSO).

  • Test compound (stock solution in a suitable solvent, e.g., DMSO).

  • Known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) for positive control.

  • Flow cytometry tubes.

  • Flow cytometer with 488 nm excitation laser and green emission filter (e.g., 525/50 nm).

Procedure:

  • Cell Preparation:

    • Prepare cells as described in Protocol 1, resuspending them in complete medium at 1 x 10^6 cells/mL.

  • Inhibitor and Substrate Loading:

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add the test compound at various concentrations to the respective tubes. Include a vehicle control and a positive control.

    • Immediately add Calcein-AM to a final concentration of 0.1-0.5 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the Mean Fluorescence Intensity (MFI) for each sample.

    • Calculate the percentage of P-gp inhibition relative to the positive control.

CalceinAM_Workflow cluster_prep Cell Preparation cluster_loading Inhibition & Loading cluster_wash Washing cluster_analysis Analysis Harvest Harvest & Wash Cells Resuspend Resuspend at 1x10^6 cells/mL Harvest->Resuspend Aliquot Aliquot Cells Resuspend->Aliquot Add_Inhibitor Add Test Compound/Controls Aliquot->Add_Inhibitor Add_Calcein Add Calcein-AM Add_Inhibitor->Add_Calcein Incubate_Load Incubate 30 min at 37°C Add_Calcein->Incubate_Load Wash_Cells Wash with ice-cold PBS (x2) Incubate_Load->Wash_Cells Resuspend_Final Resuspend in cold PBS Wash_Cells->Resuspend_Final FACS Acquire on Flow Cytometer Resuspend_Final->FACS Analyze_Data Analyze MFI FACS->Analyze_Data

Caption: Experimental workflow for the Calcein-AM accumulation assay.

Conclusion

The flow cytometry-based assays described provide robust and quantitative methods for evaluating the inhibitory activity of test compounds on P-glycoprotein. The choice between the Rhodamine 123 efflux and Calcein-AM accumulation assay may depend on the specific cell line and experimental conditions. Proper controls, including a parental cell line with low P-gp expression and a known P-gp inhibitor, are crucial for the accurate interpretation of the results. These protocols offer a solid foundation for researchers, scientists, and drug development professionals to screen for and characterize novel P-gp inhibitors.

References

Application Notes and Protocols for CP-465022 Maleate in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its high affinity and specificity make it a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors, which are central to fast excitatory synaptic transmission in the central nervous system.[1][4] This document provides detailed application notes and protocols for the utilization of CP-465022 maleate (B1232345) in high-throughput screening (HTS) assays designed to identify novel AMPA receptor modulators.

CP-465022 inhibits AMPA receptor-mediated currents with an IC50 of 25 nM in rat cortical neurons.[1][2][3][5][6] Its non-competitive mechanism of action means it does not compete with the agonist for the binding site, making it a stable and reliable control compound in HTS campaigns.[1] These characteristics are ideal for developing robust and reproducible screening assays.

Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

CP-465022 functions as a non-competitive antagonist of AMPA receptors. This means it binds to a site on the receptor that is distinct from the glutamate (B1630785)/AMPA binding site (the orthosteric site). By binding to this allosteric site, CP-465022 induces a conformational change in the receptor that prevents the ion channel from opening, even when an agonist is bound. This mode of inhibition is not dependent on the concentration of the agonist.[1]

cluster_receptor AMPA Receptor cluster_action Action Receptor Orthosteric Site Allosteric Site Ion Channel Glutamate Glutamate (Agonist) Glutamate->Receptor:ortho CP465022 CP-465022 CP465022->Receptor:allo CP465022->Receptor:ion Prevents Opening Binds Binds to Inhibits Inhibits

Fig 1. Mechanism of CP-465022 Action

Data Presentation

The following table summarizes the key quantitative parameters of CP-465022 maleate, which are essential for its application as a control compound in HTS assays.

ParameterValueCell TypeReference
IC50 25 nMRat Cortical Neurons[1][2][3][5][6]
Mechanism Non-competitive-[1]
Selectivity Selective for AMPA over Kainate and NMDA receptors-[1][7]

Experimental Protocols

Two primary HTS methodologies are presented for screening for AMPA receptor antagonists: a fluorescence-based assay using a voltage-sensitive dye (VSD) and an automated patch clamp electrophysiology assay. This compound is an ideal positive control for inhibition in both assay formats.

Fluorescence-Based HTS Assay using Voltage-Sensitive Dyes (VSD)

This protocol describes a cell-based assay in a 384-well format, suitable for primary HTS campaigns. The assay measures changes in membrane potential upon AMPA receptor activation using a fluorescent voltage-sensitive dye.

Principle:

Cells expressing AMPA receptors are loaded with a VSD. Application of an AMPA receptor agonist (e.g., glutamate) causes an influx of positive ions, leading to membrane depolarization. This change in membrane potential alters the fluorescence of the VSD. Antagonists of the AMPA receptor, such as CP-465022, will prevent this depolarization and thus inhibit the change in fluorescence.

cluster_workflow VSD HTS Workflow A Seed HEK293 cells expressing AMPA receptors in 384-well plates B Incubate cells for 24 hours A->B C Load cells with Voltage-Sensitive Dye (VSD) B->C D Add test compounds and controls (CP-465022) C->D E Add AMPA receptor agonist (e.g., Glutamate) D->E F Measure fluorescence on a plate reader E->F G Data Analysis: Calculate Z' and % inhibition F->G

Fig 2. VSD-Based HTS Workflow

Materials:

  • HEK293 cells stably expressing the desired AMPA receptor subtype

  • Assay plates: 384-well, black, clear bottom

  • VSD kit (e.g., from Molecular Devices)

  • This compound

  • AMPA receptor agonist (e.g., L-Glutamic acid)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading capability

Protocol:

  • Cell Plating: Seed HEK293-AMPA receptor cells into 384-well assay plates at a density of 20,000-40,000 cells per well in 50 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • VSD Loading: Prepare the VSD loading solution according to the manufacturer's instructions. Remove the culture medium and add 20 µL of the VSD loading solution to each well. Incubate for 45-60 minutes at room temperature, protected from light.

  • Compound Addition: Add 100 nL of test compounds, CP-465022 (positive control, e.g., at a final concentration of 1 µM), and vehicle (negative control) to the appropriate wells.

  • Agonist Addition and Signal Detection: Place the plate in a kinetic fluorescence plate reader. After establishing a baseline reading for 10-20 seconds, add 10 µL of the AMPA receptor agonist (e.g., glutamate at a final EC80 concentration) to all wells. Continue to read the fluorescence for 1-2 minutes.

Data Analysis:

  • Z'-factor Calculation: The quality of the assay can be assessed by calculating the Z'-factor using the positive (CP-465022) and negative (vehicle) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Percentage Inhibition: Calculate the percentage inhibition for each test compound relative to the controls.

Automated Patch Clamp Electrophysiology Assay

This protocol is suitable for secondary screening and hit validation, providing higher-resolution data on the electrophysiological effects of the compounds.

Principle:

Automated patch clamp systems use planar patch clamp technology to record ion channel currents from multiple cells simultaneously. Cells are captured over a micro-aperture, and a giga-seal is formed. Whole-cell voltage-clamp recordings are then performed. The application of an AMPA receptor agonist will elicit an inward current, which can be blocked by antagonists like CP-465022.

cluster_workflow Automated Patch Clamp Workflow A Prepare cell suspension of AMPA receptor-expressing cells B Load cells and solutions onto the automated patch clamp system A->B C Initiate automated cell capture and whole-cell configuration B->C D Apply AMPA receptor agonist to establish a baseline current C->D E Apply test compounds or CP-465022 D->E F Re-apply agonist and measure the change in current E->F G Data Analysis: Determine IC50 values F->G

Fig 3. Automated Patch Clamp Workflow

Materials:

  • HEK293 or CHO cells stably expressing the desired AMPA receptor subtype

  • Automated patch clamp system (e.g., IonFlux, QPatch)

  • Specific consumables for the patch clamp system (e.g., plates, chips)

  • Extracellular and intracellular solutions for recording

  • This compound

  • AMPA receptor agonist (e.g., L-Glutamic acid)

Protocol:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the AMPA receptor-expressing cells according to the automated patch clamp manufacturer's guidelines.

  • System Setup: Prepare the extracellular and intracellular solutions and load them, along with the cell suspension and compounds (test compounds and CP-465022), into the appropriate reservoirs on the system.

  • Experiment Execution:

    • The system will automatically capture cells and establish whole-cell recordings.

    • A voltage protocol is applied to the cells.

    • The AMPA receptor agonist is applied to elicit a baseline current.

    • After a washout period, the test compound or CP-465022 is pre-incubated with the cells.

    • The agonist is co-applied with the compound, and the resulting current is measured.

  • Data Analysis: The system's software will analyze the current amplitudes. The percentage of inhibition for each compound concentration is calculated, and concentration-response curves are generated to determine the IC50 values.

Conclusion

This compound is a highly suitable reference compound for HTS assays targeting the AMPA receptor. Its potency, selectivity, and non-competitive mechanism of action ensure reliable and reproducible results in both fluorescence-based and electrophysiology-based screening platforms. The protocols provided here offer a starting point for the development of robust HTS campaigns aimed at the discovery of novel AMPA receptor modulators. Researchers should optimize these protocols for their specific cell lines and instrumentation.

References

Troubleshooting & Optimization

CP-465022 maleate solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with CP-465022 maleate (B1232345) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is CP-465022 and what is its mechanism of action?

CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] AMPA receptors are ionotropic transmembrane receptors for glutamate (B1630785) that mediate the majority of fast excitatory synaptic transmission in the central nervous system. By binding to a site distinct from the glutamate binding site, CP-465022 noncompetitively inhibits the ion channel function of the AMPA receptor, thereby blocking its role in physiological and pathophysiological processes.

Q2: I am having trouble dissolving CP-465022 maleate in my aqueous buffer. What are the general solubility characteristics of this compound?

CP-465022 is a poorly water-soluble compound. The maleate salt form is intended to improve its aqueous solubility compared to the free base. While specific quantitative data for the maleate salt's solubility in various aqueous buffers is limited, it is known to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For reference, the hydrochloride salt of CP-465022 is reported to be soluble in water up to 10 mM and in DMSO up to 100 mM. It is common for researchers to first dissolve the compound in a small amount of DMSO before diluting it into the final aqueous buffer.

Q3: My this compound, initially dissolved in DMSO, precipitates when I add it to my aqueous buffer. Why does this happen and what can I do?

This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic co-solvent (DMSO) but has very low solubility in the final aqueous buffer. When the DMSO stock is diluted, the overall solvent properties change, leading to the precipitation of the compound.

To avoid this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous buffer.

  • Optimize the DMSO concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally ≤ 0.5%) to minimize its potential effects on your experiment.

  • Use a step-wise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding a small amount of the buffer to the DMSO stock first, vortexing, and then adding this intermediate solution to the rest of the buffer.

  • Gentle warming and sonication: Gently warming the aqueous buffer to 37°C before adding the compound and brief sonication after addition can help to increase the solubility and prevent precipitation. However, be mindful of the compound's stability under these conditions.

Q4: How does pH affect the solubility of this compound?

The solubility of salts of weakly basic compounds like CP-465022 is often pH-dependent. Generally, the solubility of a basic compound increases as the pH of the solution decreases (becomes more acidic). This is because the basic functional groups on the molecule become protonated, leading to a charged species that is more readily solvated by water. For maleate salts of basic drugs, there is often a pH of maximum solubility (pHmax), above which the salt may convert to the less soluble free base.

Q5: How should I prepare and store stock solutions of this compound?

For long-term storage, it is recommended to store this compound as a solid at room temperature, desiccated.

For stock solutions, it is best to prepare a concentrated stock in a high-purity, anhydrous organic solvent like DMSO. These stock solutions should be stored at -20°C. It is advisable to prepare and use aqueous solutions on the same day. If storage of aqueous solutions is necessary, they should be kept at -20°C for up to one month. Before use, frozen solutions should be equilibrated to room temperature, and it is crucial to ensure that no precipitate has formed.

Data Presentation

Table 1: Solubility of CP-465022 Salts in Different Solvents

Salt FormSolventMaximum Concentration
CP-465022 HydrochlorideWater10 mM
CP-465022 HydrochlorideDMSO100 mM
This compoundDMSOSoluble (quantitative data not readily available)
This compoundAqueous BuffersSparingly soluble

Note: The data for the hydrochloride salt is provided as a reference. The solubility of the maleate salt in aqueous buffers is expected to be limited and pH-dependent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve: Vortex the solution thoroughly. If necessary, use brief sonication in a water bath to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution and bring it to room temperature.

  • Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, Tris buffer) and adjust the pH as needed. If possible, based on preliminary tests, use a slightly acidic pH to enhance solubility.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.5%).

  • Inspect for Precipitation: Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide below.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately for your experiments.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding the DMSO stock to the aqueous buffer.

Potential Cause Troubleshooting Step
SupersaturationThe final concentration of this compound is too high for the chosen aqueous buffer.
Solution 1: Reduce the final concentration of the compound.
Solution 2: Increase the percentage of DMSO as a co-solvent, but be mindful of its potential effects on your experimental system.
Poor MixingLocalized high concentration of the compound leads to precipitation before it can be dispersed.
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing.
Unfavorable pHThe pH of the aqueous buffer is not optimal for the solubility of the maleate salt.
Solution: Empirically test the solubility at different pH values. Try preparing the buffer at a slightly more acidic pH (e.g., pH 6.0-6.5) to see if solubility improves.

Issue: The solution is initially clear but a precipitate forms over time.

Potential Cause Troubleshooting Step
Unstable SolutionThe compound is not stable in the aqueous solution at that concentration and temperature.
Solution 1: Prepare fresh solutions immediately before each experiment.
Solution 2: Store the solution at a lower temperature (e.g., 4°C) for short-term storage, but be aware that lower temperatures can sometimes decrease solubility. Always bring the solution to room temperature and check for precipitate before use.
Buffer IncompatibilityComponents of the buffer may be interacting with the compound.
Solution: Try a different buffer system.

Visualizations

G CP-465022 Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Activates Excitatory_Signal Excitatory Postsynaptic Potential Ion_Channel->Excitatory_Signal Leads to CP_465022 This compound CP_465022->AMPA_Receptor Inhibits

Caption: Mechanism of action of this compound.

G Experimental Workflow for Dissolving this compound Start Start Weigh Weigh CP-465022 Maleate Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution Concentrated Stock Solution Dissolve->Stock_Solution Dilute Add Stock to Buffer while Vortexing Stock_Solution->Dilute Prepare_Buffer Prepare Aqueous Buffer (Adjust pH) Prepare_Buffer->Dilute Check_Precipitate Precipitate Observed? Dilute->Check_Precipitate Working_Solution Use Working Solution Check_Precipitate->Working_Solution No Troubleshoot Refer to Troubleshooting Guide Check_Precipitate->Troubleshoot Yes End End Working_Solution->End Troubleshoot->End

Caption: Recommended workflow for preparing this compound solutions.

G Troubleshooting Logic for Precipitation Issues Precipitate Precipitate Observed Reduce_Conc Reduce Final Concentration Precipitate->Reduce_Conc Adjust_pH Adjust Buffer pH (more acidic) Precipitate->Adjust_pH Optimize_Mixing Optimize Mixing (vortexing) Precipitate->Optimize_Mixing Still_Precipitates Still Precipitates? Reduce_Conc->Still_Precipitates Adjust_pH->Still_Precipitates Optimize_Mixing->Still_Precipitates Use_Cosolvent Increase Co-solvent (DMSO) % Warm_Sonicate Gentle Warming/ Sonication Use_Cosolvent->Warm_Sonicate Warm_Sonicate->Still_Precipitates Consult_Specialist Consult with a Formulation Specialist Warm_Sonicate->Consult_Specialist If still issues Still_Precipitates->Use_Cosolvent Yes Solution_Clear Solution is Clear Still_Precipitates->Solution_Clear No

Caption: Logical steps for troubleshooting precipitation.

References

Preventing CP-465022 maleate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential precipitation of CP-465022 maleate (B1232345) in experimental media. Our goal is to equip researchers with the knowledge to prevent and resolve solubility issues, ensuring the accuracy and reproducibility of their results.

Troubleshooting Guide

This guide addresses common issues encountered when working with CP-465022 maleate in cell culture and other aqueous media.

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?

Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds. It occurs when the compound, which is soluble in a concentrated organic solvent, becomes insoluble when diluted into an aqueous environment like cell culture media.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific media by performing a solubility test (see Experimental Protocols).
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent shift, leading to precipitation.[1][2]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1][2] Add the compound dropwise while gently swirling the media.
Low Media Temperature The solubility of many compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Solvent Concentration in Final Solution While DMSO is an excellent solvent for initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.

Issue 2: Precipitation After Incubation

Question: My media containing this compound was clear initially, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1]If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds.
pH Shift Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound.[1]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Evaporation In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[3]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Compound Degradation Over time and at 37°C, the compound may degrade into less soluble byproducts.Prepare fresh media with the compound more frequently, ideally just before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. While specific quantitative solubility data is not widely published, a stock solution of at least 10 mM in DMSO is achievable.

Q2: Can I filter out the precipitate from my media?

A2: Filtering is generally not recommended as it will lower the actual concentration of the active compound in your media, leading to inaccurate experimental results. It is better to address the root cause of the precipitation.

Q3: How can I determine the solubility of this compound in my specific cell culture medium?

A3: You can perform a simple empirical solubility test. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Does the maleate salt form affect the solubility?

A4: Yes, the salt form of a compound can significantly influence its physicochemical properties, including solubility. Maleate salts are often used to improve the aqueous solubility and stability of pharmaceutical compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

  • Create an Intermediate Dilution (Recommended):

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • To minimize the risk of precipitation, first dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.

  • Prepare the Final Working Solution:

    • Perform a final dilution of the intermediate solution into pre-warmed media to achieve your desired final concentration.

    • Add the solution dropwise while gently swirling the media.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Empirical Determination of Aqueous Solubility

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a series of dilutions of the stock solution in your cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000, etc.) to achieve a range of final concentrations.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).

  • Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2, 6, 24 hours).

  • Visually inspect the dilutions again at each time point.

  • The highest concentration that remains clear is the approximate aqueous solubility of this compound under your specific experimental conditions.

Signaling Pathways and Workflows

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitation Observed issue_time When does precipitation occur? start->issue_time immediate Immediately upon dilution issue_time->immediate Immediately delayed After incubation issue_time->delayed Delayed cause_immediate Potential Causes: - High Final Concentration - Rapid Dilution - Cold Media - High Solvent % immediate->cause_immediate cause_delayed Potential Causes: - Interaction with Media Components - pH Shift - Evaporation - Degradation delayed->cause_delayed solution_immediate Solutions: - Lower final concentration - Use serial dilution - Pre-warm media to 37°C - Keep DMSO < 0.5% cause_immediate->solution_immediate solution_delayed Solutions: - Try different media - Monitor pH, change media often - Ensure proper humidification - Prepare fresh solutions cause_delayed->solution_delayed end Clear Solution solution_immediate->end solution_delayed->end

Caption: Troubleshooting workflow for this compound precipitation.

ampa_pathway Simplified AMPA Receptor Signaling cluster_membrane Cell Membrane AMPA_R AMPA Receptor Lyn Lyn Kinase AMPA_R->Lyn Activates CP465022 This compound CP465022->AMPA_R Inhibits (Non-competitive) Glutamate Glutamate Glutamate->AMPA_R Activates MAPK_pathway MAPK Pathway Lyn->MAPK_pathway Activates Transcription Gene Transcription (e.g., BDNF) MAPK_pathway->Transcription Regulates

References

CP-465022 maleate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-465022 maleate (B1232345). This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the stability, storage, and experimental use of this potent, selective, and non-competitive AMPA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid CP-465022 maleate?

A1: For long-term storage, it is recommended to store solid this compound at -20°C.[1] For short-term storage, room temperature is also acceptable according to some suppliers. Always refer to the manufacturer's specific recommendations provided with your product.

Q2: How should I prepare and store solutions of this compound?

A2: this compound is soluble in DMSO. It is advisable to prepare stock solutions in a high-quality, anhydrous solvent. For experimental use, it is best to prepare fresh solutions. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month. Before use, ensure the solution is completely thawed and any precipitate is redissolved.

Q3: My experimental results are inconsistent. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Compound Instability: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation.

  • Precipitation: The compound may precipitate out of aqueous solutions, especially at higher concentrations or if the solution is not properly prepared. Ensure the compound is fully dissolved before use.

  • pH of the Medium: The stability of compounds with a quinazolinone core can be pH-dependent. Significant degradation may occur under alkaline conditions.[2][3] It is crucial to maintain a consistent pH in your experimental buffer.

  • Off-Target Effects: While CP-465022 is a selective AMPA receptor antagonist, high concentrations may lead to off-target effects. It is important to perform dose-response experiments to determine the optimal concentration for your assay.

Q4: I am observing lower than expected potency in my cell-based assay. What should I check?

A4: Lower than expected potency could be due to:

  • Degradation of the Compound: Verify the storage conditions and age of your stock solution. Consider preparing a fresh stock.

  • Cell Health: Ensure your cells are healthy and are expressing the target AMPA receptors at sufficient levels.

  • Assay Conditions: Optimize your assay parameters, including cell density, incubation times, and agonist concentration.

  • Presence of Serum: Components in the serum of your cell culture medium could potentially bind to the compound, reducing its effective concentration.

Stability and Storage Conditions

Proper handling and storage are critical for maintaining the integrity and activity of this compound.

ConditionSolid CompoundStock Solution (in DMSO)Aqueous Solution
Long-Term Storage -20°C-20°C (up to 1 month)Not Recommended
Short-Term Storage Room Temperature4°C (protect from light)Prepare fresh for each use
Light Exposure Store in a light-protected containerStore in amber vials or protect from lightAvoid prolonged exposure to light
Recommended Solvent -DMSO-

Note: This information is based on general recommendations for similar compounds and available vendor data. It is highly recommended to perform your own stability studies for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability by HPLC (Forced Degradation Study)

This protocol provides a framework for a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Quinazolinone derivatives are often susceptible to degradation under alkaline conditions.[2][4]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Keep the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and detection wavelength should be optimized for CP-465022 and its potential degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with a control sample (stored under normal conditions). Calculate the percentage of degradation and identify any major degradation products.

Visualizations

Signaling Pathway of this compound

CP-465022_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Na+ influx leads to CP465022 CP-465022 (Antagonist) CP465022->AMPA_R Non-competitive inhibition

Caption: Mechanism of action of CP-465022 as a non-competitive AMPA receptor antagonist.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start: CP-465022 Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress sampling Time-point Sampling stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data end End: Stability Profile data->end

Caption: A typical workflow for assessing the stability of this compound.

Troubleshooting Guide Logic

Troubleshooting_Logic cluster_compound Compound-related Issues cluster_assay Assay-related Issues issue Inconsistent/Poor Results check_compound Check Compound Integrity issue->check_compound check_assay Check Assay Conditions issue->check_assay storage Improper Storage? check_compound->storage Yes precipitation Precipitation? check_compound->precipitation Yes cell_health Poor Cell Health? check_assay->cell_health Yes params Suboptimal Parameters? check_assay->params Yes fresh_stock Prepare Fresh Stock storage->fresh_stock solubility Verify Solubility precipitation->solubility optimize_cells Optimize Cell Culture cell_health->optimize_cells optimize_params Optimize Assay Parameters params->optimize_params

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Troubleshooting Inconsistent Results with CP-465022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using CP-465022 maleate (B1232345). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is CP-465022 and what is its primary mechanism of action?

CP-465022 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It inhibits AMPA receptor-mediated currents, with a reported IC50 of 25 nM in rat cortical neurons.[1][2] Its non-competitive nature means it does not compete with the agonist (e.g., glutamate) for the same binding site.

Q2: I'm seeing variable potency with my CP-465022 maleate. What could be the cause?

A significant reason for inconsistent results is that commercially available CP-465022 is often a mixture of the active isomer (CP-465022) and an inactive isomer (CP-465021). The ratio of these isomers can vary between batches, leading to differences in the effective concentration of the active compound. It is crucial to verify the isomeric composition of your batch if possible.

Q3: How should I prepare and store stock solutions of this compound?

For stock solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO). To minimize degradation, prepare aliquots of your stock solution and store them at -20°C. For aqueous solutions for immediate use, it is best to prepare them fresh for each experiment. While specific stability data for this compound in aqueous solutions is limited, forced degradation studies on other maleate salts suggest that they can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3]

Q4: Are there any known off-target effects of CP-465022 that could affect my results?

Yes, CP-465022 has been shown to block the persistent component of Naᵥ1.6 sodium channel activity. This off-target effect may contribute to experimental variability, especially in systems where Naᵥ1.6 channels play a significant role. It is important to consider this when interpreting data, particularly in neuronal excitability studies.

Troubleshooting Guide

Problem: My experimental results with this compound are inconsistent between experiments.

Possible CauseRecommended Solution
Batch-to-Batch Variability The ratio of active (CP-465022) to inactive (CP-465021) isomer may differ between batches. If possible, purchase from a supplier that provides a certificate of analysis with isomeric purity. Consider performing a dose-response curve for each new batch to determine its effective potency.
Solution Instability This compound may degrade in aqueous solutions over time. Prepare fresh aqueous dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Precipitation in Media The compound may precipitate in your experimental buffer or cell culture media, especially at higher concentrations. Visually inspect your solutions for any precipitate. If precipitation is observed, try preparing a fresh, more dilute solution. Consider the final DMSO concentration in your assay, keeping it below 0.1% to avoid solvent effects.
Off-Target Effects The blockade of Naᵥ1.6 channels could be influencing your results. To investigate this, you can use a specific Naᵥ1.6 blocker as a control to see if it phenocopies the effects of CP-465022 in your system.
Inconsistent Experimental Conditions Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are kept consistent between experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of CP-465022

TargetAssay TypeCell TypeIC50Reference
AMPA ReceptorInhibition of kainate-induced responseRat Cortical Neurons25 nM[1][2]

Table 2: Off-Target Activity of CP-465022

Off-TargetEffectNotes
Naᵥ1.6 ChannelBlocks persistent currentCan influence neuronal excitability.
NMDA, GABA, Kainate ReceptorsWeak inhibitionConsidered selective for AMPA receptors at typical working concentrations.[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing CP-465022 Activity

This protocol is adapted for recording AMPA receptor-mediated currents in cultured neurons.

1. Solutions and Reagents:

  • External Solution (aCSF): 140 mM NaCl, 2.5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution: 135 mM CsF, 33 mM CsOH, 2 mM MgCl₂, 1 mM CaCl₂, 11 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.

  • Agonist Solution: Prepare a stock solution of AMPA or kainate in water.

  • CP-465022 Solution: Prepare a stock solution in DMSO and dilute to the final desired concentration in aCSF immediately before use.

2. Procedure:

  • Culture neurons on glass coverslips.

  • Transfer a coverslip to the recording chamber and perfuse with aCSF.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the agonist solution for a short duration to evoke an inward current.

  • After a stable baseline response is established, co-apply the agonist with different concentrations of CP-465022.

  • Record the inhibition of the agonist-evoked current by CP-465022.

  • Wash out the antagonist to observe the recovery of the current.

Calcium Flux Assay for High-Throughput Screening of CP-465022 Activity

This protocol is suitable for use with a fluorescent plate reader.[4][5]

1. Materials:

  • HEK293 cells stably expressing an AMPA receptor subunit (e.g., GluA2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).[4]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • AMPA or kainate solution.

  • CP-465022 solutions at various concentrations.

2. Procedure:

  • Plate the HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[4]

  • Wash the cells with assay buffer.

  • Place the plate in a fluorescent plate reader.

  • Add different concentrations of CP-465022 to the wells and incubate for a predetermined time.

  • Initiate the recording of fluorescence intensity.

  • Add the AMPA or kainate solution to stimulate the receptors.

  • Continue recording the fluorescence to measure the change in intracellular calcium.

  • Analyze the data to determine the inhibitory effect of CP-465022 on the agonist-induced calcium influx.

Visualizations

AMPA_Signaling_Pathway AMPA Receptor Signaling and Inhibition by CP-465022 Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel AMPAR->Ion_Channel Opens CP465022 CP-465022 CP465022->AMPAR Inhibits (Non-competitive) Na_Influx Na+ Influx Ion_Channel->Na_Influx Allows Depolarization Depolarization Na_Influx->Depolarization Leads to

Caption: AMPA receptor signaling and inhibition by CP-465022.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent CP-465022 Results Start Inconsistent Results Observed Check_Batch Check Batch Information (Isomer Ratio) Start->Check_Batch Prepare_Fresh Prepare Fresh Solutions Start->Prepare_Fresh Check_Solubility Check for Precipitation Start->Check_Solubility Consider_Off_Target Consider Off-Target Effects (Naᵥ1.6) Start->Consider_Off_Target Standardize_Protocol Standardize Experimental Protocol Start->Standardize_Protocol Resolution Consistent Results Check_Batch->Resolution Prepare_Fresh->Resolution Check_Solubility->Resolution Consider_Off_Target->Resolution Standardize_Protocol->Resolution

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow General Experimental Workflow for CP-465022 Prepare_Cells 1. Prepare Cells (Culture/Slice) Prepare_Solutions 2. Prepare Solutions (Agonist, Antagonist) Prepare_Cells->Prepare_Solutions Establish_Baseline 3. Establish Baseline (Agonist Response) Prepare_Solutions->Establish_Baseline Apply_CP465022 4. Apply CP-465022 Establish_Baseline->Apply_CP465022 Record_Data 5. Record Data (Current/Fluorescence) Apply_CP465022->Record_Data Analyze_Results 6. Analyze Results (IC50, % Inhibition) Record_Data->Analyze_Results

Caption: General experimental workflow for CP-465022.

References

Technical Support Center: Understanding CP-465022 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial investigations indicate a potential misunderstanding regarding the primary mechanism of action of CP-465022. The available scientific literature identifies CP-465022 as a potent and selective noncompetitive AMPA receptor antagonist, not a γ-secretase inhibitor.[1][2][3][4][5][6][7] This technical support guide is based on its established function as an AMPA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CP-465022?

A1: CP-465022 is a selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][5][6][7] It functions by inhibiting the currents mediated by AMPA receptors in neurons.[1] This inhibition is not dependent on the concentration of the agonist, nor is it influenced by voltage or use.[1]

Q2: Is CP-465022 a γ-secretase inhibitor?

A2: Based on current scientific literature, CP-465022 is not a γ-secretase inhibitor. Its established role is as an AMPA receptor antagonist.[1][2][3][4][5][6][7] γ-secretase inhibitors represent a different class of compounds that target the γ-secretase complex to modulate the production of amyloid-beta (Aβ) peptides.[8][9][10]

Q3: What is the reported IC50 of CP-465022 for AMPA receptor inhibition?

A3: CP-465022 inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM.[1][3][5][7]

Q4: Is CP-465022 selective for AMPA receptors?

A4: Yes, CP-465022 is selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1] However, it can have minor effects on NMDA receptors at higher concentrations.[2][4][5]

Q5: How should I prepare and store CP-465022 for cell culture experiments?

A5: CP-465022 is soluble in DMSO.[3][4][7] It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[3][11] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No effect on Aβ production CP-465022 is an AMPA receptor antagonist, not a γ-secretase inhibitor, and therefore is not expected to directly modulate Aβ production.To modulate Aβ production, consider using a known γ-secretase inhibitor such as DAPT or Semagacestat.[8]
Unexpected changes in neuronal activity As an AMPA receptor antagonist, CP-465022 will inhibit rapid excitatory synaptic transmission.This is the expected on-target effect of the compound. Ensure the experimental design accounts for the blockade of AMPA receptor function.
Cell Toxicity High concentrations of the compound or solvent (DMSO) may be toxic to neuronal cultures.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture system. Ensure the final DMSO concentration is as low as possible (typically <0.1%). Run appropriate vehicle controls.
Compound Precipitation in Media The compound may have limited solubility in aqueous culture media.Visually inspect the media for any signs of precipitation after adding the compound. Consider the final solvent concentration and the solubility properties of the specific salt form of CP-465022 being used.

Experimental Protocols

Since CP-465022 is not a γ-secretase inhibitor, protocols for optimizing its concentration to that effect would be inappropriate. Instead, here is a general protocol for evaluating the effect of an AMPA receptor antagonist on neuronal activity.

Protocol: Assessing the Effect of CP-465022 on Spontaneous Neuronal Activity

  • Cell Culture: Plate primary cortical or hippocampal neurons at a suitable density on multi-well plates (e.g., 96-well) and culture for at least 14 days in vitro (DIV) to allow for synapse formation and network development.

  • Compound Preparation: Prepare a stock solution of CP-465022 in DMSO. On the day of the experiment, prepare serial dilutions in pre-warmed, fresh culture medium to achieve the desired final concentrations.

  • Treatment: Carefully remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of CP-465022 or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the neurons for the desired treatment duration (e.g., 10 minutes to 24 hours), depending on the experimental goals.[2][4][5]

  • Activity Assay: Measure neuronal activity using a suitable assay. This could include:

    • Calcium Imaging: Load cells with a calcium indicator (e.g., Fluo-4 AM) and record spontaneous calcium transients.

    • Multi-electrode Array (MEA): Record spontaneous electrical activity (spikes and bursts) from the neuronal network.

  • Data Analysis: Quantify the parameters of neuronal activity (e.g., frequency and amplitude of calcium transients, spike rate, burst frequency) and compare the effects of different concentrations of CP-465022 to the vehicle control.

Visualizing the Mechanism of Action

To clarify the distinct roles of AMPA receptor antagonists and γ-secretase inhibitors, the following diagrams illustrate their respective signaling pathways.

cluster_AMPA AMPA Receptor Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Flow Na+ Influx AMPAR->Ion_Flow Opens Channel Depolarization Neuronal Depolarization Ion_Flow->Depolarization CP465022 CP-465022 CP465022->AMPAR Blocks

Caption: Mechanism of CP-465022 as an AMPA receptor antagonist.

cluster_GammaSecretase γ-Secretase Pathway (Amyloidogenic) APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage by β-secretase beta_secretase β-secretase gamma_secretase γ-secretase Abeta Aβ Peptide C99->Abeta Cleavage by γ-secretase GSI γ-Secretase Inhibitor GSI->gamma_secretase Inhibits

Caption: General mechanism of a γ-secretase inhibitor.

References

CP-465022 maleate off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-465022 maleate (B1232345) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of CP-465022 maleate?

This compound is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents with an IC50 of 25 nM in rat cortical neurons.[1][2][3][4] The inhibition is non-competitive with the agonist concentration and is not dependent on use or voltage.[2] CP-465022 binds to an allosteric site at the interface of the transmembrane domain of the AMPA receptor.[5][6]

Q2: What are the potential off-target effects of this compound that I should consider in my experiments?

While CP-465022 is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors, off-target effects can occur, particularly at higher concentrations.[2][5][7][8] The primary off-target activities to consider are the inhibition of NMDA receptors and the persistent component of Nav1.6 sodium channels.[1][3][9]

Below is a summary of the quantitative data for both on-target and off-target effects:

TargetEffectConcentrationCell Type
AMPA Receptor Inhibition (IC50)25 nMRat Cortical Neurons
NMDA Receptor 26% inhibition of sustained current1 µMRat Cortical Neurons
36% inhibition of peak current10 µMRat Cortical Neurons
70% inhibition of sustained current10 µMRat Cortical Neurons
19% inhibition of peak current1 µMRat Cerebellar Granule Neurons
45% inhibition of sustained current1 µMRat Cerebellar Granule Neurons
Nav1.6 Sodium Channel Significant block of persistent currentNot specifiedNot specified

Q3: My experimental results are inconsistent with pure AMPA receptor antagonism. How can I troubleshoot potential off-target effects?

If you observe unexpected results, it is crucial to consider the potential off-target effects of CP-465022. Here is a troubleshooting guide to help you dissect the observed phenotype.

Troubleshooting Workflow for Unexpected Results

start Unexpected Experimental Outcome Observed check_conc Is the concentration of CP-465022 > 1 µM? start->check_conc consider_nmda Consider potential NMDA receptor inhibition. check_conc->consider_nmda Yes consider_nav Consider potential Nav1.6 persistent current block. check_conc->consider_nav Yes lower_conc Lower CP-465022 concentration to < 1 µM if possible. check_conc->lower_conc No control_exp Perform control experiments. consider_nmda->control_exp consider_nav->control_exp nmda_antagonist Use a selective NMDA receptor antagonist. control_exp->nmda_antagonist nav_blocker Use a selective Nav1.6 blocker. control_exp->nav_blocker analyze Analyze if phenotype persists. nmda_antagonist->analyze nav_blocker->analyze lower_conc->analyze conclusion_off_target Phenotype is likely due to an off-target effect. analyze->conclusion_off_target No conclusion_on_target Phenotype is likely due to AMPA receptor antagonism. analyze->conclusion_on_target Yes

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Q4: What experimental protocols can be used to validate the on-target and off-target effects of CP-465022?

Whole-cell patch-clamp electrophysiology is a standard method to characterize the effects of CP-465022 on ion channels and receptors.

Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Culture primary neurons (e.g., rat cortical, hippocampal, or cerebellar granule neurons) on glass coverslips.[1][2]

    • Use cells at an appropriate stage of development (e.g., 7-14 days in vitro).

  • Recording Solutions:

    • External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl2, 0.1 CaCl2. Adjust pH to 7.3 with CsOH.

  • Recording Procedure:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance).

    • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Agonist Application:

    • To assess AMPA receptor activity, apply 100 µM AMPA + 100 µM cyclothiazide.

    • To assess NMDA receptor activity, apply 100 µM NMDA + 10 µM glycine (B1666218) in a Mg2+-free external solution.

    • To assess kainate receptor activity, apply 100 µM kainate.

  • CP-465022 Application:

    • Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.

    • Pre-incubate the cells with different concentrations of CP-465022 for a specified period (e.g., 10 minutes) before co-application with the agonist.[1]

  • Data Analysis:

    • Measure the peak and sustained components of the elicited currents.

    • Calculate the percentage of inhibition caused by CP-465022 at different concentrations.

    • Determine the IC50 value by fitting the concentration-response data to a logistic equation.

Signaling Pathways Overview

The following diagram illustrates the intended on-target effect of CP-465022 on the AMPA receptor and its potential off-target effects on the NMDA receptor and Nav1.6 channels.

cluster_drug CP-465022 cluster_targets Cellular Targets cluster_effects Downstream Effects drug CP-465022 AMPA AMPA Receptor (On-Target) drug->AMPA High Affinity (IC50 = 25 nM) NMDA NMDA Receptor (Off-Target) drug->NMDA Low Affinity (Effective at >1 µM) Nav Nav1.6 Channel (Off-Target) drug->Nav Affinity Not Specified inhibition_ampa Inhibition of Na+/Ca2+ Influx AMPA->inhibition_ampa inhibition_nmda Inhibition of Ca2+ Influx NMDA->inhibition_nmda inhibition_nav Block of Persistent Na+ Current Nav->inhibition_nav

Caption: On-target and potential off-target signaling pathways of CP-465022.

References

Minimizing CP-465022 maleate toxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CP-465022 Maleate (B1232345)

Disclaimer: The following information is for research purposes only and does not constitute medical advice. Researchers should always consult relevant safety data sheets and institutional guidelines before handling any chemical compounds.

Initial Clarification: It is critical to note that CP-465022 maleate is a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. It is not a γ-secretase inhibitor. The potential toxicities and mitigation strategies for these two classes of compounds are substantially different. This guide focuses exclusively on the safe and effective use of this compound as an AMPA receptor antagonist in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: CP-465022 is a potent and selective non-competitive antagonist of the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1] It inhibits the influx of ions through the AMPA receptor channel, thereby reducing glutamatergic neurotransmission. This is distinct from competitive antagonists which bind to the same site as the endogenous ligand, glutamate.

Q2: What are the most common toxicities or side effects observed with CP-465022 and other AMPA receptor antagonists in long-term animal studies?

A2: Given that AMPA receptors are ubiquitous in the brain and crucial for normal neurological function, long-term administration of antagonists like CP-465022 can lead to a range of on-target, mechanism-based side effects. These are primarily neurological and can include:

  • Motor Impairment: Ataxia (lack of voluntary coordination of muscle movements), decreased locomotor activity, and impaired balance are common.[2]

  • Behavioral Changes: Sedation, anxiety, and depression-like behaviors can be observed.

  • Cognitive Effects: While context-dependent, long-term AMPA receptor blockade can interfere with learning and memory processes.

  • Seizures: Although AMPA antagonists have anticonvulsant properties, improper dosing or withdrawal could potentially alter seizure thresholds.

Q3: How can I establish a safe and effective dose for my long-term experiment?

A3: A critical step is to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) and the optimal therapeutic window for your specific animal model and experimental endpoint. This typically involves administering escalating doses of CP-465022 and closely monitoring for the onset of the adverse effects listed above. A common approach is to start with doses reported in the literature and adjust based on observed toxicities. For example, in rats, subcutaneous doses of 5-10 mg/kg have been shown to be effective in seizure models, with higher doses leading to significant ataxia.[2] A 90-day study is often recommended for establishing chronic toxicity profiles.[3]

Q4: Are there any strategies to mitigate the observed toxicities without compromising the intended experimental effect?

A4: Yes, several strategies can be employed:

  • Dose Optimization: The most straightforward approach is to use the lowest effective dose that achieves the desired biological outcome with minimal side effects.

  • Intermittent Dosing: Depending on the experimental design, intermittent dosing schedules (e.g., every other day) may maintain efficacy while allowing for recovery from transient side effects.

  • Supportive Care: For animals exhibiting motor impairments, ensure easy access to food and water. Cage modifications may be necessary to prevent injury.

  • Behavioral Enrichment: Environmental enrichment can help counteract potential depressive-like side effects.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Significant Ataxia or Motor Impairment Dose of CP-465022 is too high.1. Immediately reduce the dose. 2. Re-evaluate the dose-response curve for both efficacy and motor side effects. 3. Implement quantitative motor function tests (see Experimental Protocols) to establish a clear threshold for unacceptable toxicity.
Weight Loss or Reduced Food/Water Intake Sedation or motor impairment hindering access to food/water.1. Monitor body weight daily. 2. Provide easily accessible food pellets on the cage floor and long-sipper water bottles. 3. If weight loss persists, consider a lower dose or a different administration schedule.
Increased Anxiety or Depressive-like Behaviors On-target effects of AMPA receptor antagonism on mood-regulating circuits.1. Quantify these behaviors using validated tests (e.g., Elevated Plus Maze, Forced Swim Test - see Experimental Protocols). 2. If behaviors are severe, re-evaluate the necessity of the current dose and duration of the study. 3. Implement environmental enrichment to potentially alleviate these symptoms.
Unexpected Seizures Potential paradoxical effect or withdrawal symptom.1. Consult with a veterinarian immediately. 2. Review the dosing protocol; sudden cessation of a chronically administered CNS-active compound can sometimes lower seizure thresholds. 3. If continuing the study, implement a gradual dose tapering schedule at the end of the experiment.
Variable Efficacy or Toxicity Between Animals Differences in metabolism, absorption, or off-target effects.1. Ensure consistent administration technique and vehicle. 2. Consider potential gender differences in pharmacokinetics, which may require different dosing levels for males and females.[3] 3. Increase sample size to account for inter-individual variability.

Quantitative Data Summary

The following table summarizes dose-dependent effects of subcutaneously administered CP-465022 in rats. This data can serve as a starting point for dose-selection in long-term studies.

Endpoint Dose (mg/kg, s.c.) Effect Reference
Pentylenetetrazole-induced Seizures ED50Inhibition of tonic and clonic seizures[2]
10Full efficacy maintained for at least 4 hours[2]
Locomotor Activity (Horizontal) ED50 = 11.9Dose-dependent decrease[2]
Locomotor Activity (Vertical) ED50 = 6.6Dose-dependent decrease[2]
Global Ischemia Model 5 mg/kg at reperfusion + 2 mg/kg 4h laterNo significant neuroprotection[4]
10 mg/kg at reperfusion + 4 mg/kg 4h laterNo significant neuroprotection[4]
Focal Ischemia Model (temporary MCAO) 10 mg/kgLethality observed in all animals within 1 hour[2]

Mandatory Visualizations

Signaling Pathway

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel AMPAR->Ion_Channel Opens Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Depolarization & Excitatory Signal Na_Ca_Influx->Depolarization CP465022 CP-465022 CP465022->AMPAR Blocks (Non-competitive) Toxicity_Workflow cluster_setup Phase 1: Dose Finding cluster_longterm Phase 2: Long-Term Experiment cluster_analysis Phase 3: Endpoint Analysis DoseRange Acute Dose-Range Finding MTD Establish Maximum Tolerated Dose (MTD) DoseRange->MTD Observe for acute neurological toxicity ChronicDosing Administer CP-465022 (e.g., daily for 4 weeks) MTD->ChronicDosing Select doses below MTD Monitoring Daily Health & Weight Checks ChronicDosing->Monitoring Behavioral Weekly Behavioral Testing (Motor, Anxiety, Mood) ChronicDosing->Behavioral Data Data Analysis & Interpretation Behavioral->Data Terminal Terminal Procedures (e.g., Tissue Collection) Histo Histopathology Terminal->Histo Biochem Biochemical Assays Terminal->Biochem Histo->Data Biochem->Data Dose_Toxicity_Relationship Dose CP-465022 Dose AMPAR_Block AMPA Receptor Blockade Dose->AMPAR_Block Efficacy Therapeutic Effect (e.g., Anticonvulsant) AMPAR_Block->Efficacy Toxicity Adverse Effects AMPAR_Block->Toxicity Ataxia Ataxia/ Motor Impairment Toxicity->Ataxia Sedation Sedation Toxicity->Sedation Mood Mood Changes Toxicity->Mood

References

Technical Support Center: CP-465022 Maleate in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neuroprotective potential of CP-465022 maleate (B1232345) and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is CP-465022 maleate and what is its primary mechanism of action?

CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It inhibits AMPA receptor-mediated currents in neurons with high specificity over other glutamate (B1630785) receptors like N-methyl-D-aspartate (NMDA) and kainate receptors.[3] Its mechanism is noncompetitive, meaning it does not compete with glutamate for the agonist binding site.[1][3]

Q2: We are using CP-465022 in our in vivo ischemia models and are not observing neuroprotection. Is this a known issue?

Yes, this is a documented finding. Despite demonstrating potent in vivo antagonism of AMPA receptors, this compound failed to show neuroprotective effects in established preclinical models of cerebral ischemia.[1][4][5][6] Specifically, studies have shown it does not prevent the loss of CA1 hippocampal neurons following global ischemia or reduce infarct volume after middle cerebral artery occlusion (MCAO) in rats.[1][4][5]

Q3: Why did this compound fail to be neuroprotective in vivo?

The leading hypothesis for the failure of CP-465022 in neuroprotection studies is its high selectivity for the AMPA receptor.[1][4] It is suggested that antagonism of AMPA receptors alone is insufficient to confer neuroprotection in the complex cascade of events following an ischemic insult.[1] In contrast, less selective compounds that also target other glutamate receptors, such as kainate receptors, have shown efficacy in similar models.[1]

Q4: Our team is seeing central nervous system (CNS) effects like ataxia after administration of CP-465022. Is this an expected side effect?

Yes, CNS depressant-like effects, including ataxia and inhibition of locomotor activity, are known side effects of AMPA receptor antagonists, including CP-465022.[1] The compound has been shown to be brain penetrant and to dose-dependently inhibit locomotor activity in rats.[1]

Q5: Has this compound been evaluated in human clinical trials for neuroprotection?

To date, there is no evidence that this compound has been evaluated in human clinical trials for neuroprotection or any other indication.[5] Its failure in preclinical animal models of stroke likely precluded its advancement into clinical development for this purpose.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Lack of neuroprotective effect in ischemia models The high selectivity of CP-465022 for AMPA receptors may be insufficient for neuroprotection.Consider using a broader spectrum glutamate receptor antagonist that also targets kainate or NMDA receptors. Evaluate the contribution of other pathways in your specific ischemia model.
Observed anticonvulsant activity but no neuroprotection This is consistent with the known pharmacological profile of CP-465022. Anticonvulsant effects are a direct result of AMPA receptor blockade, but this does not necessarily translate to neuroprotection in ischemia.Differentiate between the mechanisms of excitotoxicity in epilepsy versus ischemia. The former may be more reliant on AMPA receptor overactivation than the latter.
Difficulty achieving desired CNS exposure While brain penetrant, issues with formulation or administration route could affect CNS levels.Refer to published studies for effective dosing and administration routes (e.g., intravenous or subcutaneous).[1] Confirm brain and plasma concentrations via analytical methods if possible.
Inconsistent results between in vitro and in vivo experiments This highlights the translational gap. Potent in vitro antagonism does not always predict in vivo efficacy for complex multifactorial conditions like stroke.Re-evaluate the therapeutic hypothesis. The failure of a highly selective compound like CP-465022 suggests that targeting AMPA receptors alone may not be a viable neuroprotective strategy for stroke.[1][7]

Experimental Protocols

In Vivo Electrophysiology: Inhibition of Hippocampal Synaptic Transmission

  • Objective: To confirm in vivo target engagement of CP-465022.

  • Methodology:

    • Anesthetize rats (e.g., with urethane).

    • Implant stimulating electrodes in the Schaeffer collateral/commissural pathway and a recording electrode in the CA1 region of the hippocampus.

    • Establish a stable baseline of population spike amplitudes by delivering single pulse stimuli.

    • Administer this compound systemically (e.g., intravenously or subcutaneously).

    • Continue to record population spike amplitudes to measure the degree and duration of inhibition of AMPA receptor-mediated synaptic transmission.[1]

Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)

  • Objective: To assess the neuroprotective efficacy of CP-465022 in a model of focal stroke.

  • Methodology:

    • Anesthetize rats and expose the common carotid artery.

    • Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Administer CP-465022 or vehicle at a predetermined time relative to the occlusion (e.g., before, during, or after).

    • After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

    • Allow for a survival period (e.g., 24-48 hours).

    • Sacrifice the animal, remove the brain, and section it.

    • Stain the brain sections (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct.

    • Quantify the infarct volume to determine the extent of neuroprotection.[1][4]

Visualizations

G cluster_0 Ischemic Cascade cluster_1 Pharmacological Intervention cluster_2 Outcome Glutamate Excess Glutamate Release AMPAR AMPA Receptor Activation Glutamate->AMPAR NMDAR NMDA Receptor Activation Glutamate->NMDAR KainateR Kainate Receptor Activation Glutamate->KainateR Ca_Influx Ca2+ Influx AMPAR->Ca_Influx NMDAR->Ca_Influx KainateR->Ca_Influx Neuroprotection_Success Neuroprotection Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Neuroprotection_Fail Neuroprotection Fails Excitotoxicity->Neuroprotection_Fail Leads to CP465022 CP-465022 CP465022->AMPAR Inhibits NBQX NBQX (Quinoxalinedione) NBQX->AMPAR Inhibits NBQX->KainateR Inhibits

Caption: Signaling pathway illustrating the failure of selective AMPA receptor antagonism.

G cluster_0 Preclinical Workflow for CP-465022 start Hypothesis: AMPA antagonism is neuroprotective invitro In Vitro Studies: Confirm potent & selective AMPA antagonism start->invitro Step 1 invivo_pk In Vivo Studies: Demonstrate brain penetration & target engagement invitro->invivo_pk Step 2 ischemia_model Ischemia Models: (e.g., MCAO) invivo_pk->ischemia_model Step 3 result Result: No reduction in infarct volume ischemia_model->result Step 4 conclusion Conclusion: Selective AMPA antagonism is insufficient for neuroprotection result->conclusion Step 5

References

Interpreting unexpected electrophysiological data with CP-465022 maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected electrophysiological data with CP-465022 maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CP-465022 maleate?

This compound is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] It inhibits AMPA receptor-mediated currents, thereby reducing excitatory synaptic transmission.[3][6]

Q2: Is CP-465022 selective for only AMPA receptors?

While highly selective for AMPA receptors, CP-465022 can exhibit weak inhibitory effects on N-methyl-D-aspartate (NMDA) and kainate receptors at higher concentrations.[1][7]

Q3: What is the recommended solvent for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][8]

Q4: What are the expected effects of CP-465022 in a typical in vitro electrophysiology experiment?

In voltage-clamp recordings, application of CP-465022 is expected to reduce the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). In current-clamp recordings, it should reduce excitatory postsynaptic potentials (EPSPs) and decrease the likelihood of action potential firing in response to glutamatergic stimulation.

Troubleshooting Unexpected Electrophysiological Data

This section addresses specific issues that may arise during electrophysiology experiments using this compound.

Scenario 1: Inconsistent or weaker than expected inhibition of AMPA receptor currents.

Q: I'm applying CP-465022, but the inhibition of my AMPA-mediated currents is variable or not as strong as the literature suggests. What could be the cause?

A: Several factors could contribute to this issue:

  • Compound Stability: Ensure that your stock solution of CP-465022 in DMSO is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Solution Exchange: Verify that your perfusion system allows for complete and rapid exchange of the artificial cerebrospinal fluid (aCSF) containing CP-465022. Inadequate perfusion can lead to a lower effective concentration at the tissue or cell.

  • pH of aCSF: The pH of your recording solution should be stable and within the optimal physiological range (typically 7.3-7.4).[9] Deviations can affect both the compound's activity and neuronal health.

  • Receptor Subunit Composition: While CP-465022 is reported to be equipotent across different AMPA receptor subunit combinations, regional variations in receptor expression within your tissue of interest could theoretically contribute to subtle differences in sensitivity.[3]

Scenario 2: Unexpected changes in neuronal excitability not attributable to AMPA receptor antagonism.

Q: I'm observing changes in neuronal firing or membrane potential that don't seem to be solely due to AMPA receptor blockade. What else could be happening?

A: This could be due to off-target effects or experimental artifacts:

  • Off-Target Effects: At higher concentrations, CP-465022 may have minor effects on NMDA or kainate receptors.[1][7] Consider performing control experiments with specific antagonists for these receptors to rule out their contribution.

  • Run-down: The health of the recorded cell can decline over the course of a long experiment, leading to changes in membrane properties. Monitor access resistance and resting membrane potential throughout the recording.[9]

  • Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) in your working solution is low and consistent across all conditions, as high concentrations of DMSO can have non-specific effects on cell membranes.

Scenario 3: Increased noise in the recording upon drug application.

Q: My baseline noise increases significantly when I perfuse my slice with CP-465022. How can I troubleshoot this?

A: Increased noise is often related to the perfusion system or grounding issues:

  • Perfusion System: Check for bubbles or flow rate inconsistencies in your perfusion lines, as these can introduce mechanical artifacts. Ensure the perfusion tubing is clean.[10]

  • Grounding: A common cause of electrical noise is a ground loop.[11][12] Ensure all components of your electrophysiology rig are connected to a single-point ground.[11]

  • Drug Precipitation: Although unlikely at typical working concentrations, inspect your solution for any signs of precipitation, which could affect the recording.

Quantitative Data Summary

ParameterValueSpecies/PreparationReference
IC50 (Kainate-induced response) 25 nMRat cortical neurons[1][2][3][4]
Inhibition of peak NMDA currents (1 µM CP-465022) ~19-26%Rat cortical and cerebellar granule neurons[1][13]
Inhibition of peak NMDA currents (10 µM CP-465022) ~36%Rat cortical neurons[1][13]

Experimental Protocols

Whole-Cell Voltage-Clamp Recording (Generic Protocol)

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) in ice-cold, oxygenated slicing solution (e.g., NMDG-based or sucrose-based aCSF) to enhance cell viability.[9]

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature before recording.[14]

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize neurons using a microscope with DIC optics.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with an appropriate internal solution.

  • Seal Formation: Approach a target neuron and apply gentle positive pressure. Once in proximity, release the pressure and apply negative pressure to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Rupture the cell membrane with brief, strong suction to achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential of -70 mV to record spontaneous or evoked EPSCs. Monitor access resistance and series resistance throughout the experiment.

  • Drug Application: After obtaining a stable baseline recording, apply this compound via the perfusion system at the desired concentration.

Visualizations

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Na+ influx leads to CP465022 CP-465022 CP465022->AMPA_R Inhibits

Caption: Signaling pathway of AMPA receptor antagonism by CP-465022.

Troubleshooting_Workflow Start Unexpected Electrophysiological Data with CP-465022 Is_Drug_OK Is Drug Prep/Application Correct? Start->Is_Drug_OK Check_Drug Verify Drug Preparation and Application Check_Recording Assess Recording Stability (Access Resistance, Noise) Check_Off_Target Consider Off-Target Effects Is_Recording_Stable Is Recording Stable? Is_Drug_OK->Is_Recording_Stable Yes Fix_Drug Remake Solutions, Check Perfusion Is_Drug_OK->Fix_Drug No Is_Off_Target Could it be Off-Target? Is_Recording_Stable->Is_Off_Target Yes Fix_Recording Troubleshoot Noise/Drift, Obtain New Cell Is_Recording_Stable->Fix_Recording No Control_Expt Perform Control Experiments (e.g., with other antagonists) Is_Off_Target->Control_Expt Yes Resolved Issue Resolved Is_Off_Target->Resolved No Fix_Drug->Start Fix_Recording->Start Control_Expt->Resolved

Caption: Troubleshooting workflow for unexpected electrophysiological data.

Experimental_Workflow A Prepare Solutions (aCSF, Internal, Drug Stocks) B Slice Preparation and Recovery A->B C Obtain Whole-Cell Recording B->C D Record Stable Baseline C->D E Bath Apply This compound D->E F Record Drug Effect E->F G Washout F->G H Data Analysis G->H

Caption: Typical experimental workflow for in vitro electrophysiology.

References

CP-465022 maleate degradation products and their impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on investigating the potential degradation of CP-465022 maleate (B1232345). As a selective, noncompetitive AMPA receptor antagonist, understanding its stability is critical for accurate experimental results and proper formulation development.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing forced degradation studies, interpreting the results, and ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is CP-465022 maleate and why is its stability important?

A1: this compound is a potent and selective noncompetitive AMPA receptor antagonist with anticonvulsant activity.[1] The stability of any active pharmaceutical ingredient (API) like CP-465022 is crucial because degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered biological activity.[2][3] For researchers, using a degraded sample can lead to inaccurate and irreproducible experimental results.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which features a quinazolinone core, this compound may be susceptible to degradation under certain conditions. The quinazolinone ring system, while generally stable, can undergo hydrolysis under acidic and basic conditions.[4][5][6] Additionally, photolytic degradation is a common pathway for many pharmaceutical compounds.[2][7] The ester-like linkages and other functional groups in the molecule could also be sites for degradation.

Q3: What are forced degradation studies and why should I perform them?

A3: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a drug substance under more severe conditions than accelerated stability testing.[2][8] These studies are essential for:

  • Identifying potential degradation products.[2][3]

  • Elucidating degradation pathways.[3][9]

  • Developing and validating stability-indicating analytical methods.[9]

  • Understanding the intrinsic stability of the molecule.[3]

Q4: What are the typical stress conditions used in forced degradation studies?

A4: Common stress conditions for forced degradation studies include:

  • Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl).[4]

  • Base Hydrolysis: Treatment with bases like sodium hydroxide (B78521) (NaOH).[4]

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposure to high temperatures.

  • Photolytic Stress: Exposure to light, typically UV and/or visible light.[2][7]

Troubleshooting Guides

Troubleshooting HPLC Analysis of this compound and its Potential Degradation Products

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying a drug substance from its degradation products. Below are common issues and solutions.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Column overload- Column contamination or degradation- Inappropriate mobile phase pH- Reduce sample concentration.- Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times - Leak in the HPLC system- Inconsistent mobile phase composition- Column temperature fluctuations- Check for leaks at all fittings.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.
Baseline Noise or Drift - Contaminated mobile phase or detector cell- Air bubbles in the system- Detector lamp aging- Use high-purity solvents and filter the mobile phase.- Degas the mobile phase thoroughly.- Replace the detector lamp if it has exceeded its lifetime.
Extra Peaks in the Chromatogram - Presence of degradation products- Sample contamination- Carryover from previous injections- Confirm identity by mass spectrometry (MS).- Use clean vials and high-purity solvents for sample preparation.- Implement a robust needle wash protocol between injections.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study on this compound. The goal is to induce a target degradation of 5-20%.[3][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C and collect samples at various time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Store the solid this compound powder in an oven at 80°C.

    • Collect samples at various time points (e.g., 1, 3, 7 days) and dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing both UV and visible light (e.g., in a photostability chamber).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Collect samples at various time points.

3. Sample Analysis:

  • Analyze all stressed and control samples using a suitable stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to monitor peak purity and identify the formation of new peaks.

  • If degradation is observed, further characterization of the degradation products can be performed using LC-MS.

Visualizations

Logical Workflow for a Forced Degradation Study

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal (80°C, solid) prep_stock->thermal Expose to stress photo Photolytic (UV/Vis Light) prep_stock->photo Expose to stress hplc HPLC-PDA Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS Characterization (if degradation occurs) hplc->lcms Identify degradants report Report Results hplc->report lcms->report

Caption: Workflow for conducting a forced degradation study of this compound.

Hypothetical Degradation Pathway of CP-465022

G CP465022 CP-465022 hydrolysis_product Hydrolysis Product (Quinazolinone Ring Opening) CP465022->hydrolysis_product Acid/Base Hydrolysis oxidation_product N-Oxide Derivative CP465022->oxidation_product Oxidation photodegradation_product Photodegradation Isomer CP465022->photodegradation_product Photolysis

Caption: A hypothetical degradation pathway for CP-465022 under various stress conditions.

References

Technical Support Center: CP-465022 Maleate Washout from Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-465022 maleate (B1232345) in brain slice electrophysiology experiments. The focus is on effectively washing out the compound to ensure the reversibility of its effects and the integrity of the experimental data.

Frequently Asked Questions (FAQs)

Q1: What is CP-465022 maleate and what is its mechanism of action?

This compound is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its IC50 for inhibiting AMPA receptor-mediated currents is approximately 25 nM in rat cortical neurons.[1][2] As a noncompetitive antagonist, it does not compete with the agonist (e.g., glutamate (B1630785) or AMPA) for the binding site. Instead, it binds to an allosteric site on the receptor, specifically at the interface between the glutamate-binding core and the channel's transmembrane domains.[4] This binding disrupts the conformational changes necessary for channel opening, thereby inhibiting ion flow.[4]

Q2: Is the binding of this compound to AMPA receptors reversible?

Yes, the binding of noncompetitive antagonists like CP-465022 is generally considered reversible. However, the rate of dissociation (k_off) can be slow, leading to a prolonged effect even after the compound is no longer present in the perfusion solution. The affinity of CP-465022 is reportedly higher for AMPA receptors in the agonist-unbound (closed) state.[4] This implies that the presence of an AMPA receptor agonist in the washout solution could potentially facilitate the dissociation of CP-465022.

Q3: How long should I wash out this compound from my brain slices?

The optimal washout time for this compound has not been definitively established in the literature and can depend on several factors, including the concentration of the drug used, the duration of application, and the specific characteristics of the brain tissue. Due to the potential for slow dissociation kinetics of noncompetitive antagonists, a standard washout period of 20-30 minutes may be insufficient. It is recommended to perform a pilot experiment to determine the necessary washout duration for your specific experimental conditions. A washout period of at least 45-60 minutes is a reasonable starting point.

Q4: What are the key considerations for a successful washout of this compound?

Several factors can influence the effectiveness of the washout:

  • Perfusion Rate: A sufficiently high perfusion rate is crucial to ensure a rapid and complete exchange of the drug-containing solution with the drug-free artificial cerebrospinal fluid (aCSF).

  • Slice Thickness and Health: Thicker or less healthy slices can impede the diffusion of the drug out of the tissue.

  • Non-specific Binding: The lipophilicity of a compound can lead to non-specific binding to lipids and proteins within the brain slice, which can slow its washout.

  • Temperature: The temperature of the recording chamber can affect the dissociation rate of the drug.

Troubleshooting Guide

This guide addresses common issues encountered during the washout of this compound in a question-and-answer format.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete or slow reversal of the drug effect after washout. 1. Insufficient washout duration: The dissociation of CP-465022 from the AMPA receptor may be slow. 2. Inadequate perfusion: The drug may not be cleared effectively from the recording chamber and the slice. 3. Non-specific binding: The compound may be retained in the lipid membranes or bound to other proteins in the slice.1. Extend the washout period: Increase the washout time to 60 minutes or longer and monitor the recovery of the synaptic response. 2. Optimize the perfusion system: Ensure a high and consistent flow rate of aCSF over the slice. Check for any dead space in the perfusion lines or chamber. 3. Consider a washout solution containing an AMPA receptor agonist: The presence of a low concentration of AMPA or glutamate in the washout aCSF may facilitate the dissociation of CP-465022 by promoting the open state of the receptor.[4]
High variability in the extent of washout between slices. 1. Inconsistent slice health: Differences in the viability of neurons between slices can affect drug penetration and clearance. 2. Variability in slice thickness: Thicker slices will have slower drug washout kinetics.1. Standardize slice preparation: Use a consistent and optimized slicing protocol to ensure uniform slice quality. Discard any slices that appear unhealthy. 2. Maintain consistent slice thickness: Use a vibratome with minimal z-axis movement to produce slices of a consistent thickness.
Persistent suppression of synaptic responses even after prolonged washout. 1. Irreversible or very slowly reversible binding: While unlikely for this class of compounds, very slow dissociation could appear as irreversible within the timeframe of a typical experiment. 2. Toxicity at high concentrations: The concentration of CP-465022 used may have caused neuronal damage.1. Perform a concentration-response curve: Determine the lowest effective concentration of CP-465022 to minimize potential off-target effects and slow washout. 2. Assess cell health: After the experiment, perform a live/dead cell stain (e.g., propidium (B1200493) iodide) to check for signs of neurotoxicity.
Baseline synaptic transmission does not return to pre-drug levels. 1. Receptor rundown: Prolonged recording times can lead to a gradual decrease in synaptic responses, independent of the drug effect. 2. Incomplete washout: As described above.1. Monitor baseline stability: Before drug application, ensure a stable baseline recording for an extended period. If rundown is observed, address potential issues with the internal solution or slice health. 2. Refer to "Incomplete or slow reversal" section above.

Experimental Protocols

Standard Washout Protocol for this compound

This protocol provides a general guideline for washing out this compound from acute brain slices during electrophysiological recordings.

  • Baseline Recording: After establishing a stable whole-cell recording, record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for at least 10-15 minutes in standard aCSF.

  • Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Allow the drug to perfuse for a sufficient time to reach a stable inhibitory effect (typically 10-15 minutes).

  • Washout Procedure:

    • Switch the perfusion back to the standard aCSF (drug-free).

    • Maintain a constant and adequate perfusion rate (e.g., 2-3 mL/min).

    • Continue recording the synaptic activity for a minimum of 45-60 minutes to monitor the reversal of the drug's effect.

  • Data Analysis: Measure the amplitude of the synaptic responses during the baseline, drug application, and washout phases. Plot the time course of the response amplitude to visualize the kinetics of inhibition and recovery.

Protocol to Verify Completeness of Washout

To confirm that the washout is complete, it is essential to demonstrate that the synaptic responses have returned to their pre-drug baseline levels.

  • Establish a Stable Baseline: Record a stable baseline of synaptic responses for at least 15-20 minutes.

  • Apply CP-465022: Apply a known concentration of CP-465022 until a stable level of inhibition is achieved.

  • Washout: Initiate the washout procedure as described in the standard protocol.

  • Monitor Recovery: Continue the washout until the average amplitude of the synaptic response over a 10-minute window is not significantly different from the average amplitude during the initial baseline period. Statistical comparison (e.g., a t-test) can be used to verify the completeness of the recovery.

  • Reapplication of Agonist (Optional): After a complete washout, reapplication of an AMPA receptor agonist can be used to confirm that the receptors are fully responsive again.

Visualizations

experimental_workflow cluster_prep Slice Preparation & Recording Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis prep Prepare Acute Brain Slices setup Establish Stable Whole-Cell Recording prep->setup baseline Record Baseline Activity (10-15 min) setup->baseline drug_app Apply this compound baseline->drug_app Switch Perfusion washout Initiate Washout with Drug-Free aCSF (≥ 45-60 min) drug_app->washout Switch Perfusion monitor Monitor Recovery of Synaptic Response washout->monitor analysis Compare Response Amplitudes (Baseline vs. Washout) monitor->analysis conclusion Determine Washout Effectiveness analysis->conclusion

Caption: Experimental workflow for washing out this compound from brain slices.

troubleshooting_washout cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Incomplete Washout of CP-465022 cause1 Insufficient Washout Time start->cause1 cause2 Inadequate Perfusion start->cause2 cause3 Non-Specific Binding start->cause3 cause4 Poor Slice Health start->cause4 solution1 Extend Washout Duration cause1->solution1 solution2 Optimize Perfusion System cause2->solution2 solution3 Use Agonist in Washout cause3->solution3 solution4 Standardize Slice Prep cause4->solution4

Caption: Troubleshooting logic for incomplete washout of this compound.

signaling_pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to agonist site Channel_Open Channel Opening (Na+ Influx) AMPAR->Channel_Open Conformational Change Channel_Closed Channel Remains Closed AMPAR->Channel_Closed Inhibits Conformational Change CP465022 CP-465022 CP465022->AMPAR Binds to allosteric site EPSP Excitatory Postsynaptic Potential (EPSP) Channel_Open->EPSP

Caption: Mechanism of action of this compound on the AMPA receptor signaling pathway.

References

Technical Support Center: CP-465,022 Maleate in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-465,022 maleate (B1232345) in imaging studies. The information aims to help mitigate potential artifacts and ensure high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is CP-465,022 maleate and what is its primary mechanism of action?

CP-465,022 maleate is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents, displaying anticonvulsant properties.[1] Its inhibition is not dependent on agonist concentration, use, or voltage.[3]

Q2: Are there any known imaging artifacts directly associated with CP-465,022 maleate administration?

Currently, there is no specific documentation in the scientific literature of imaging artifacts directly caused by CP-465,022 maleate. However, as with any psychoactive compound, its physiological effects could potentially contribute to common imaging artifacts, such as those related to subject motion.

Q3: How can the physiological effects of CP-465,022 maleate potentially impact an imaging study?

Given its mechanism as an AMPA receptor antagonist with anticonvulsant activity, CP-465,022 maleate can modulate neuronal excitability.[1] This could lead to subtle behavioral changes or sedation in the animal subject, which might either reduce or, if not properly managed, increase motion-related artifacts during image acquisition.

Q4: What is the recommended solvent and storage for CP-465,022 maleate?

CP-465,022 maleate is soluble in DMSO (100mM) and water (10mM).[4] For long-term storage of stock solutions, it is recommended to store at -80°C for up to 2 years or -20°C for up to 1 year.[5] Working solutions should ideally be prepared fresh for each experiment.[4][5]

Troubleshooting Guide for Imaging Artifacts

While no artifacts are specifically linked to CP-465,022 maleate, this guide addresses common issues in preclinical imaging that researchers may encounter.

Issue/Artifact Potential Cause Recommended Solution
Blurring or "Ghosting" Subject motion during the scan. This can be due to animal discomfort, inadequate anesthesia, or physiological responses to the compound.[6][7]- Ensure stable and comfortable positioning of the animal. - Use appropriate and stable anesthesia; monitor vital signs throughout the scan. - Employ motion correction software if available.[6] - Acclimatize the animal to the experimental setup to reduce stress.
Streak or "Starburst" Artifacts High concentration of imaging probe in a specific area, overwhelming the detector. This is more common in PET or SPECT imaging.[6]- Optimize the administered dose of the radiotracer. - Ensure proper formulation and administration to avoid localized high concentrations. - Use appropriate image reconstruction algorithms that are less sensitive to high count rates.[6]
Image Noise/Graininess Low signal-to-noise ratio, often due to insufficient data collection.[6]- Increase the duration of the image acquisition. - Optimize the imaging protocol parameters for the specific scanner and tracer.
Signal Voids or Distortions (MRI) Susceptibility artifacts, often near air-tissue interfaces or from metallic components.[8][9]- Ensure no metallic objects are near the imaging area. - Use MRI sequences that are less sensitive to susceptibility effects. - Optimize animal positioning to minimize air-tissue interfaces in the region of interest.
Inconsistent Results Across a Cohort Variability in drug formulation, administration, or animal physiology.- Prepare a fresh, homogenous formulation of CP-465,022 maleate for each experiment. - Ensure consistent administration technique (e.g., injection volume, rate, and location). - Monitor and control for physiological variables such as body temperature and anesthesia depth.

Quantitative Data Summary

The following table summarizes the in vitro potency of CP-465,022.

Parameter Value System Reference
IC50 25 nMInhibition of kainate-induced response in rat cortical neurons[1]
IC50 25 nMInhibition of AMPA receptor-mediated currents in rat cortical neurons[3]

Experimental Protocols

Representative Protocol for In Vivo Electrophysiology in Rats

This protocol is adapted from studies investigating the in vivo effects of CP-465,022.[10]

  • Animal Preparation:

    • Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., urethane).

    • The animal is placed in a stereotaxic frame. Body temperature is maintained at 37°C with a heating pad.

  • Electrode Implantation:

    • A recording electrode is implanted in the hippocampus (or other region of interest) to record synaptic transmission.

    • A stimulating electrode is placed to evoke responses.

  • Compound Administration:

    • CP-465,022 maleate is formulated in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO).

    • The compound is administered systemically (e.g., via intravenous or intraperitoneal injection) at the desired dose.

  • Data Acquisition:

    • Baseline electrophysiological responses are recorded prior to compound administration.

    • Post-administration responses are recorded continuously to determine the effect of CP-465,022 on AMPA receptor-mediated synaptic transmission.

  • Data Analysis:

    • The amplitude and/or slope of the evoked potentials are measured and compared between baseline and post-drug conditions.

Visualizations

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Allows Depolarization Depolarization Na_Ca_Influx->Depolarization CP465022 CP-465,022 CP465022->AMPA_R Inhibits (Noncompetitive)

Caption: Signaling pathway of AMPA receptor antagonism by CP-465,022.

experimental_workflow cluster_prep Preparation cluster_acq Imaging cluster_analysis Analysis Formulation CP-465,022 Formulation Injection Compound Administration Formulation->Injection Animal_Prep Animal Preparation Baseline Baseline Scan Animal_Prep->Baseline Baseline->Injection Post_Scan Post-Injection Scan Injection->Post_Scan Recon Image Reconstruction Post_Scan->Recon Artifact_Check Artifact Review Recon->Artifact_Check Artifact_Check->Recon Artifacts Present (Adjust Recon) Quant Quantitative Analysis Artifact_Check->Quant No Artifacts

Caption: General experimental workflow for an in vivo imaging study.

References

CP-465022 maleate interaction with other lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for CP-465022 maleate (B1232345). This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and in-depth protocols to ensure the successful use of this compound in your research.

CP-465022 is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It is a valuable tool for investigating the role of AMPA receptors in various physiological and pathophysiological processes.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CP-465022? A1: CP-465022 is a selective, noncompetitive antagonist of the AMPA-type ionotropic glutamate (B1630785) receptor.[6] Unlike competitive antagonists that bind to the glutamate binding site, a noncompetitive antagonist binds to an allosteric site, preventing the channel from opening even when glutamate is bound.[3] Its inhibition is not dependent on voltage or agonist concentration.[3]

Q2: What is the selectivity profile of CP-465022? A2: CP-465022 is highly selective for AMPA receptors. It shows weak or negligible inhibitory effects on kainate and N-methyl-D-aspartate (NMDA) receptors.[3][7] It has been shown to be equipotent across different AMPA receptor subunit combinations.[3] However, it has also been reported to significantly block the persistent component of Naᵥ1.6 sodium channel activity.[6]

Q3: How should I dissolve and prepare stock solutions of CP-465022? A3: The solubility of CP-465022 can vary based on the salt form (maleate vs. hydrochloride). For related salts, high solubility has been achieved in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM.[6] For aqueous solutions, the hydrochloride salt is soluble in water up to 10 mM.[7] To prepare a stock solution, dissolve the compound in DMSO to a high concentration (e.g., 10-100 mM). For final experimental concentrations, dilute this stock solution in your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your biological system.

Q4: What are the recommended storage conditions for CP-465022? A4:

  • Solid Compound: The solid maleate salt should be stored desiccated at room temperature.[6][7]

  • Stock Solutions: DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to six months.[7][8] Before use, thaw the aliquot and ensure any precipitate is fully redissolved.[7]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of AMPA receptor currents in electrophysiology.

  • Possible Cause 1: Compound Precipitation.

    • Solution: CP-465022 may precipitate out of aqueous solutions at high concentrations or after prolonged periods. When diluting your DMSO stock into the final aqueous buffer, vortex thoroughly. Prepare the final working solution fresh on the day of the experiment.[7] Visually inspect the solution for any precipitate before perfusion.

  • Possible Cause 2: Slow Binding Kinetics.

    • Solution: The inhibitory action of CP-465022 is time-dependent.[4][5] Ensure you are pre-incubating the compound with your cells or tissue for a sufficient duration before applying the AMPA receptor agonist. A pre-incubation time of 10-20 minutes is often required to reach maximal inhibition.

  • Possible Cause 3: Adsorption to Tubing.

    • Solution: Hydrophobic compounds can adsorb to plastic tubing used in perfusion systems. Prime the tubing with the CP-465022 solution before starting the recording to saturate non-specific binding sites.

Issue 2: Lack of neuroprotective effect in an in vivo ischemia model.

  • Possible Cause: Model-Specific Efficacy.

    • Solution: While CP-465022 is a potent AMPA receptor blocker in vivo, research has shown that it failed to provide neuroprotection in rat models of global and focal cerebral ischemia.[2] This suggests that AMPA receptor antagonism alone may not be sufficient to prevent neuronal death in these specific injury models.[2] It is crucial to confirm target engagement (i.e., AMPA receptor blockade) in your model to distinguish between a lack of compound efficacy and a lack of brain penetration.

Quantitative Data Summary

Table 1: Biological Activity of CP-465022

Parameter Species / Tissue Value Reference(s)
IC₅₀ Rat Cortical Neurons (Kainate-induced response) 25 nM [4][5][6]
Inhibition Rat Cerebellar Granule Neurons (Peak NMDA currents, 1 µM) ~19% [8]

| Inhibition | Rat Cortical Neurons (Peak NMDA currents, 10 µM) | ~36% |[8] |

Table 2: Solubility of CP-465022 Salts

Salt Form Solvent Max Concentration Reference(s)
Hydrochloride DMSO 100 mM [6]

| Hydrochloride | Water | 10 mM |[7] |

Visual Summaries of Pathways and Protocols

G Fig 1. Glutamatergic Synapse & CP-465022 Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds (Agonist) Na_Ca Na+ / Ca2+ Influx AMPA_R->Na_Ca Channel Opens Depolarization Depolarization Na_Ca->Depolarization CP465022 CP-465022 CP465022->AMPA_R Binds Allosterically (Noncompetitive Antagonist)

Fig 1. Glutamatergic Synapse & CP-465022 Action

G Fig 2. Workflow for Electrophysiology Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare artificial CSF (aCSF) and internal solution B Prepare fresh working dilution of CP-465022 in aCSF A->B C Obtain whole-cell patch clamp recording from neuron D Establish stable baseline AMPA-mediated current C->D E Perfuse neuron with CP-465022 solution (10-20 min) D->E F Re-challenge with AMPA agonist to measure inhibited current E->F G Calculate % inhibition at each concentration H Plot dose-response curve and determine IC50 G->H

Fig 2. Workflow for Electrophysiology Assay

G Fig 3. Troubleshooting Inconsistent Inhibition Problem Problem: Inconsistent / Low Inhibition Cause1 Is the final working solution clear? Problem->Cause1 Sol1 No: Precipitate present. Prepare fresh solution daily. Vortex during dilution. Cause1->Sol1 No Cause2 Yes: Was pre-incubation time sufficient? Cause1->Cause2 Yes Sol2 No: Increase pre-incubation time to 15-20 mins to allow slow kinetics to reach equilibrium. Cause2->Sol2 No Cause3 Yes: Is the agonist concentration appropriate? Cause2->Cause3 Yes Sol3 No: Use agonist at EC50-EC80. Very high agonist levels can overcome weak inhibition. Cause3->Sol3 No Success Consistent Inhibition Observed Cause3->Success Yes

Fig 3. Troubleshooting Inconsistent Inhibition

Detailed Experimental Protocol: Whole-Cell Voltage-Clamp Assay

This protocol describes how to measure the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

1. Reagents and Materials:

  • Primary cultured neurons (e.g., rat cortical or hippocampal neurons).

  • External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal patch pipette solution containing (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • AMPA (or Kainate) agonist stock solution (e.g., 10 mM in water).

  • CP-465022 maleate 10 mM stock solution in DMSO.

  • Patch-clamp electrophysiology setup with perfusion system.

2. Procedure:

  • Preparation: Prepare fresh aCSF and internal solutions. Prepare a working dilution of the AMPA agonist (e.g., 10 µM) in aCSF. Prepare a series of working dilutions of CP-465022 (e.g., 1 nM to 1 µM) in aCSF from the DMSO stock. Ensure the final DMSO concentration is constant and minimal across all conditions.

  • Establish Recording: Obtain a whole-cell voltage-clamp recording from a healthy neuron. Hold the neuron at -70 mV.

  • Baseline Current: Using the perfusion system, apply the AMPA agonist for 2-5 seconds to elicit an inward current. Wash out the agonist with aCSF until the current returns to baseline. Repeat this 3-5 times to establish a stable baseline response.

  • Compound Incubation: Perfuse the neuron with the lowest concentration of CP-465022 solution for 15 minutes.

  • Measure Inhibition: While still perfusing with CP-465022, co-apply the AMPA agonist for 2-5 seconds and record the inhibited current.

  • Washout & Repeat: Wash out the CP-465022 with aCSF until the agonist-evoked current returns to the baseline level. Repeat steps 4-5 for each subsequent concentration of CP-465022.

3. Data Analysis:

  • Measure the peak amplitude of the inward current for the baseline and for each CP-465022 concentration.

  • Calculate the percent inhibition for each concentration using the formula: % Inhibition = (1 - (I_inhibited / I_baseline)) * 100.

  • Plot the percent inhibition against the log of the CP-465022 concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

References

Ensuring complete AMPA receptor blockade with CP-465022 maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-465022 maleate (B1232345) to ensure complete AMPA receptor blockade in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is CP-465022 and how does it block AMPA receptors?

CP-465022 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its mechanism of action is non-competitive, meaning it does not compete with the agonist (e.g., glutamate) for the binding site. Instead, it binds to a different site on the receptor, inducing a conformational change that prevents the ion channel from opening, even when the agonist is bound.[3] This inhibition is not dependent on voltage or use.[2]

Q2: What is the selectivity profile of CP-465022?

CP-465022 is highly selective for AMPA receptors over other ionotropic glutamate (B1630785) receptors, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2] This selectivity makes it a valuable tool for isolating the specific contributions of AMPA receptor signaling in various physiological and pathological processes.

Q3: What is the potency of CP-465022?

CP-465022 has a reported half-maximal inhibitory concentration (IC50) of 25 nM for AMPA receptor-mediated currents in rat cortical neurons.[2][4]

Q4: How should I prepare and store stock solutions of CP-465022 maleate?

This compound is soluble in both DMSO (up to 100 mM) and water. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.

Stock Solution Preparation (Example for 10 mM in DMSO):

  • Based on a molecular weight of 583.0 g/mol for this compound.

  • To prepare a 10 mM stock solution, dissolve 5.83 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage:

  • Store the solid compound and DMSO stock solutions at -20°C for long-term stability.

  • When preparing working solutions, it is recommended to make them fresh from the stock solution for each experiment.

Troubleshooting Guides

Problem: Incomplete or no blockade of AMPA receptor currents in my in vitro experiment.
Possible Cause Troubleshooting Step
Incorrect Concentration Verify the final concentration of CP-465022 in your experiment. For complete blockade, concentrations several-fold higher than the IC50 (25 nM) are typically required. A concentration of 1 µM is often sufficient to achieve near-complete inhibition.[4]
Compound Degradation Ensure that your stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Inadequate Incubation Time As a non-competitive antagonist, the binding of CP-465022 may take time to reach equilibrium. Ensure you are pre-incubating your cells or tissue with CP-465022 for a sufficient duration before agonist application.
Experimental Conditions Confirm that the pH and other ionic concentrations of your recording solutions are within the optimal range for both the cells and the compound.
Problem: I'm not observing the expected anticonvulsant effects in my in vivo seizure model.
Possible Cause Troubleshooting Step
Inadequate Dose The effective dose of CP-465022 can vary depending on the animal model and the route of administration. For pentylenetetrazole (PTZ)-induced seizures in rats, a subcutaneous dose of 10 mg/kg has been shown to be effective.[1] Consider performing a dose-response study to determine the optimal dose for your specific model.
Route of Administration The bioavailability and pharmacokinetics of CP-465022 will differ based on the administration route (e.g., intravenous, intraperitoneal, subcutaneous). Subcutaneous administration has been demonstrated to be effective.[1]
Timing of Administration The timing of drug administration relative to seizure induction is critical. For the PTZ model, administering CP-465022 30-60 minutes prior to PTZ injection is a common protocol.
Animal Strain and Model Variability The response to anticonvulsant drugs can vary between different animal strains and seizure models. Ensure that the chosen model is appropriate for studying AMPA receptor-mediated seizures.

Data Presentation

Table 1: In Vitro Potency of CP-465022

ParameterValueCell TypeReference
IC5025 nMRat Cortical Neurons[2][4]

Table 2: In Vivo Efficacy of CP-465022 in a Rat Seizure Model

Seizure ModelAnimalRoute of AdministrationEffective DoseOutcomeReference
Pentylenetetrazole (PTZ)-induced seizuresRatSubcutaneous (SC)10 mg/kgComplete protection from tonic-clonic seizures[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of AMPA Receptor-Mediated Currents

This protocol provides a general framework for recording AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from cultured neurons or brain slices.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.

  • Internal Solution: (in mM) 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 4 ATP-Mg, and 0.4 GTP-Na. Adjust pH to 7.3 with CsOH.

  • Agonist: AMPA or glutamate.

  • Antagonist: this compound.

2. Procedure:

  • Prepare brain slices (250-300 µm thick) or cultured neurons.

  • Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Voltage-clamp the neuron at -70 mV to record inward currents.

  • Evoke synaptic responses by placing a stimulating electrode near the patched neuron.

  • Record baseline AMPA receptor-mediated EPSCs.

  • Bath-apply CP-465022 at the desired concentration (e.g., 1 µM) and allow it to equilibrate for at least 10-15 minutes.

  • Record EPSCs in the presence of CP-465022 to determine the extent of blockade.

  • Wash out the drug to observe the reversal of the effect.

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This protocol describes a common method for inducing acute seizures in rats to test the efficacy of anticonvulsant compounds.

1. Animals and Housing:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Preparation:

  • Dissolve PTZ in saline to a final concentration of 20 mg/mL.

  • Prepare this compound in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).

3. Procedure:

  • Administer CP-465022 (e.g., 10 mg/kg, SC) or vehicle to the rats.

  • After a 30-60 minute pre-treatment period, administer PTZ (e.g., 60 mg/kg, intraperitoneally).

  • Immediately after PTZ injection, place the rat in an observation chamber.

  • Observe the animal for at least 30 minutes and record seizure activity using a standardized scoring system (e.g., Racine scale).

  • Key parameters to measure include the latency to the first seizure and the severity of the seizures.

Visualizations

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Opens for Depolarization Depolarization Na_Ca_Influx->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_R Inhibits (Non-competitive) Electrophysiology_Workflow A Prepare Brain Slice or Neuronal Culture B Establish Whole-Cell Patch Clamp A->B C Record Baseline AMPA-R EPSCs B->C D Bath Apply CP-465022 C->D E Record EPSCs in Presence of Drug D->E F Washout Drug E->F G Record Recovery F->G H Analyze Data G->H Troubleshooting_Logic Start Incomplete Blockade Observed? Check_Conc Verify Drug Concentration Start->Check_Conc Yes Check_Stability Check Stock Solution Age and Storage Check_Conc->Check_Stability Concentration OK Success Blockade Achieved Check_Conc->Success Concentration Incorrect -> Corrected Check_Incubation Ensure Adequate Incubation Time Check_Stability->Check_Incubation Stock OK Check_Stability->Success Stock Degraded -> New Stock Check_Dose Review In Vivo Dose and Route Check_Incubation->Check_Dose Incubation OK Check_Incubation->Success Incubation Too Short -> Increased Time Check_Dose->Success Dose/Route Incorrect -> Adjusted Failure Consult Further Documentation Check_Dose->Failure Dose OK, Still Fails

References

Technical Support Center: Optimizing CP-465022 Maleate Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental conditions for the selective, noncompetitive AMPA receptor antagonist, CP-465022 maleate (B1232345). The following information addresses potential issues related to pH that may be encountered during in vitro studies.

Frequently Asked questions (FAQs)

Q1: We are observing lower than expected potency (higher IC50) for CP-465022 in our cell-based functional assay. Could the pH of our assay buffer be a contributing factor?

A1: Yes, the pH of the assay buffer is a critical parameter that can significantly influence the activity of a small molecule inhibitor like CP-465022. The ionization state of the compound, which is pH-dependent, can affect its solubility, cell permeability, and interaction with the target protein, the AMPA receptor. While most in vitro assays for AMPA receptors are performed at a physiological pH of around 7.4, deviations from the optimal pH for this specific compound could lead to reduced activity.[1][2][3][4] It is also known that pH fluctuations, particularly towards acidic conditions, can alter AMPA receptor conformation and function.[5]

Q2: What is the recommended starting pH for in vitro assays with CP-465022?

A2: Based on standard protocols for AMPA receptor binding and functional assays, a starting pH of 7.4 is recommended.[3][4][6] Buffers such as HEPES or Tris-HCl are commonly used to maintain this pH. However, for optimal and reproducible results, it is advisable to perform a pH optimization experiment to determine the ideal pH for CP-465022 in your specific assay system.

Q3: We have prepared our stock solution of CP-465022 in DMSO, but upon dilution in our aqueous assay buffer, we observe some precipitation. Can pH adjustment help?

A3: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue and can be pH-dependent. The solubility of a compound can be significantly influenced by its ionization state. Adjusting the pH of the assay buffer may improve the solubility of CP-465022. It is recommended to visually inspect for precipitation after dilution and to test a range of pH values to find the optimal condition for solubility and activity.

Q4: How can we systematically determine the optimal pH for CP-465022 activity in our experimental setup?

A4: A systematic approach involves performing a pH-response curve. This can be done by preparing a series of assay buffers with a range of pH values (e.g., from 6.8 to 8.0) and then conducting your functional assay with a fixed concentration of CP-465022. The activity of the compound at each pH will help you identify the optimal pH for your experiments. A detailed protocol for this is provided below.

Troubleshooting Guide: pH-Related Issues

Observed Problem Potential Cause Recommended Action
Low Potency / High IC50 The pH of the assay buffer is suboptimal for CP-465022 binding to the AMPA receptor.Perform a pH optimization experiment as detailed in the "Experimental Protocol" section.
Poor Reproducibility The pH of the assay buffer is not stable or varies between experiments.Ensure the buffer has sufficient buffering capacity for the chosen pH. Prepare fresh buffer for each experiment and verify the pH before use.
Compound Precipitation The pH of the assay buffer is not optimal for CP-465022 solubility.Test the solubility of CP-465022 in a range of buffer pH values. Consider using a buffer with a slightly different pH that still maintains compound activity.

Experimental Protocol: Determination of Optimal pH for CP-465022 Activity

This protocol describes a method to determine the optimal pH for CP-465022 maleate activity in a cell-based AMPA receptor functional assay (e.g., a calcium influx assay using a fluorescent indicator).

Materials:

  • Cells expressing AMPA receptors (e.g., HEK293 cells)

  • This compound

  • AMPA receptor agonist (e.g., Glutamate or AMPA)

  • Assay Buffer (e.g., HEPES-buffered saline)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • DMSO

  • pH meter

  • Multi-well plates (e.g., 96-well black, clear bottom)

  • Fluorescence plate reader

Methodology:

  • Buffer Preparation:

    • Prepare a series of assay buffers (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose) with different pH values. A suggested range is 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, and 8.0.

    • Adjust the pH of each buffer solution accurately using HCl or NaOH.

  • Cell Preparation:

    • Plate the AMPA receptor-expressing cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • On the day of the experiment, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a working solution of CP-465022 at a concentration that is expected to give sub-maximal inhibition (e.g., near the IC50 value if known, or a concentration determined from a preliminary dose-response experiment). This working solution should be prepared in each of the different pH buffers.

  • Assay Procedure:

    • Wash the cells with the corresponding pH-adjusted assay buffer.

    • Add the CP-465022 working solution (in the corresponding pH buffer) to the appropriate wells. Include vehicle control wells (buffer with the same final concentration of DMSO) for each pH condition.

    • Incubate the plate for a predetermined time to allow for compound binding.

    • Stimulate the cells by adding a fixed concentration of the AMPA receptor agonist (prepared in the corresponding pH buffer).

    • Immediately measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response by CP-465022 at each pH value.

    • Plot the percentage of inhibition as a function of pH. The pH that corresponds to the highest percentage of inhibition is the optimal pH for CP-465022 activity in this assay.

Data Presentation

Table 1: Hypothetical Data for pH Optimization of CP-465022 Activity

Buffer pHAgonist Response (Vehicle) (Relative Fluorescence Units)Agonist Response (CP-465022) (Relative Fluorescence Units)% Inhibition
6.815,2349,87635.2%
7.016,0128,00650.0%
7.216,5436,61760.0%
7.416,8765,06370.0%
7.616,7546,03164.0%
7.816,2317,30455.0%
8.015,8908,74045.0%

Note: This data is for illustrative purposes only.

Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_ion Na+ Influx AMPA_R->Na_ion Opens Channel Depolarization Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., CaMKII activation) Depolarization->Downstream CP465022 CP-465022 CP465022->AMPA_R Inhibits

Caption: AMPA Receptor Signaling Pathway and Inhibition by CP-465022.

Troubleshooting_Workflow Start Start: Suboptimal CP-465022 Activity Check_pH Is Assay Buffer pH at 7.4? Start->Check_pH Adjust_pH Adjust pH to 7.4 and Re-test Check_pH->Adjust_pH No Check_Solubility Is Compound Precipitating? Check_pH->Check_Solubility Yes Adjust_pH->Check_Solubility pH_Opt Perform pH Optimization Experiment (pH 6.8 - 8.0) End End: Optimized Activity pH_Opt->End Check_Solubility->pH_Opt No Solubility_Test Test Solubility at Different pH Values Check_Solubility->Solubility_Test Yes Solubility_Test->pH_Opt Other_Factors Investigate Other Factors: - Compound Integrity - Assay Conditions Solubility_Test->Other_Factors If issue persists Other_Factors->End

Caption: Troubleshooting Workflow for pH-Related Issues with CP-465022.

References

Validation & Comparative

Choosing Your Non-Competitive AMPA Receptor Antagonist: A Comparative Guide to CP-465022 maleate and GYKI 52466

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, selecting the appropriate tool to investigate the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a critical decision. Both CP-465022 maleate (B1232345) and GYKI 52466 are widely utilized non-competitive antagonists of AMPA receptors, each with a distinct profile of potency, selectivity, and in vivo activity. This guide provides a comprehensive comparison to aid in the selection of the most suitable compound for your experimental needs.

At a Glance: Key Differences

CP-465022 stands out for its high potency and selectivity for AMPA receptors.[1][2] In contrast, GYKI 52466, a member of the 2,3-benzodiazepine class of compounds, exhibits lower potency and also interacts with kainate receptors.[3][4][5] While both compounds demonstrate anticonvulsant properties, their efficacy in neuroprotection models appears to differ.[6][7]

Quantitative Comparison

The following table summarizes the key quantitative parameters for CP-465022 maleate and GYKI 52466 based on available experimental data.

ParameterThis compoundGYKI 52466
Mechanism of Action Non-competitive AMPA receptor antagonist[1][8]Non-competitive AMPA/kainate receptor antagonist[3][4][9]
Potency (IC50) 25 nM (AMPA receptor-mediated currents in rat cortical neurons)[1][2]10-20 µM (AMPA-induced responses)[3][10]
Selectivity Selective for AMPA over kainate and NMDA receptors[1][8]Also antagonizes kainate receptors (~450 µM for kainate-induced responses)[3][10]; Inactive against NMDA receptors[4]
In Vivo Activity Potent anticonvulsant activity[6][11]; Not neuroprotective in ischemia models[6][7]Orally-active anticonvulsant and skeletal muscle relaxant[3][10]; Weakly effective as a neuroprotective agent in some models[12]

Delving into the Data: Experimental Insights

Mechanism of Action and Receptor Kinetics

Both CP-465022 and GYKI 52466 act as non-competitive antagonists, meaning they do not directly compete with glutamate (B1630785) for its binding site on the AMPA receptor. Instead, they bind to an allosteric site, inducing a conformational change that prevents ion channel opening.

The inhibition by CP-465022 is reported to be not use- or voltage-dependent.[1] Similarly, the block produced by GYKI 52466 is voltage-independent and does not show use-dependence, indicative of an allosteric blocking mechanism.[4] Kinetic experiments with GYKI 52466 have determined binding and unbinding rates of 1.6 x 10(5) M-1 s-1 and 3.2 s-1, respectively, using kainate as the agonist.[4]

An important distinction lies in their selectivity. CP-465022 is highly selective for AMPA receptors.[1][8] In contrast, GYKI 52466, while being a potent AMPA receptor antagonist, also exhibits antagonism at kainate receptors, albeit at higher concentrations.[3][4] This broader profile of GYKI 52466 should be a key consideration in experimental design, as effects on kainate receptors may confound the interpretation of results focused solely on AMPA receptor function.

In Vivo Efficacy

Both compounds have demonstrated efficacy as anticonvulsants in various animal models.[6][11][13] This shared property underscores the critical role of AMPA receptor-mediated excitatory neurotransmission in seizure generation and propagation.

However, their neuroprotective capabilities appear to diverge. Studies have shown that at doses effective for inhibiting AMPA receptor-mediated synaptic transmission and seizures, CP-465022 failed to confer neuroprotection in models of global and focal ischemia.[6][7] Conversely, while some studies suggest GYKI 52466 has neuroprotective properties, others have found it to be only weakly effective in vivo.[3][12]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are representative protocols for key experiments used to characterize these AMPA receptor antagonists.

Electrophysiological Recording of AMPA Receptor-Mediated Currents

This protocol is fundamental for determining the potency (IC50) of AMPA receptor antagonists.

Objective: To measure the inhibitory effect of a compound on AMPA receptor-mediated currents in cultured neurons.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.

  • Whole-Cell Patch-Clamp Recording:

    • Neurons are visualized using an inverted microscope.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of ionic currents.

  • Solution Application:

    • The external solution contains physiological concentrations of ions.

    • AMPA is applied to the neuron to evoke an inward current mediated by AMPA receptors.

    • The antagonist (CP-465022 or GYKI 52466) is co-applied with AMPA at varying concentrations.

  • Data Analysis:

    • The peak amplitude of the AMPA-evoked current is measured in the absence and presence of the antagonist.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration.

    • The IC50 value, the concentration of the antagonist that produces 50% inhibition, is calculated from this curve.

In Vivo Seizure Models

These models are used to assess the anticonvulsant activity of the compounds.

Objective: To determine the efficacy of a compound in preventing or terminating seizures in an animal model.

Methodology (Maximal Electroshock Seizure - MES - Test):

  • Animal Preparation: Rodents (e.g., mice or rats) are used for this model.

  • Compound Administration: The test compound (CP-465022 or GYKI 52466) is administered via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Seizure: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for different doses of the compound to determine the effective dose (ED50).

Signaling Pathways and Experimental Workflow

The antagonism of AMPA receptors by CP-465022 and GYKI 52466 impacts downstream signaling cascades crucial for synaptic plasticity and neuronal function.

AMPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Influx Na+ / Ca2+ Influx AMPA_R->Ion_Influx Opens CaMKII CaMKII CaMKII->AMPA_R Phosphorylates PKC PKC PKC->AMPA_R Phosphorylates PKA PKA CREB CREB PKA->CREB MAPK MAPK/ERK Pathway MAPK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Ion_Influx->CaMKII Activates Ion_Influx->PKC Activates CP465022 CP-465022 CP465022->AMPA_R Inhibits GYKI52466 GYKI 52466 GYKI52466->AMPA_R Inhibits

Figure 1. Simplified signaling pathway of AMPA receptor activation and its inhibition.

The following diagram illustrates a typical experimental workflow for comparing the in vitro effects of CP-465022 and GYKI 52466.

Experimental_Workflow cluster_compounds Test Compounds start Start: Prepare Neuronal Cultures patch_clamp Perform Whole-Cell Patch-Clamp Recordings start->patch_clamp agonist_app Apply AMPA to Elicit Baseline Current patch_clamp->agonist_app cp_app Co-apply AMPA + CP-465022 (Varying Conc.) agonist_app->cp_app gyki_app Co-apply AMPA + GYKI 52466 (Varying Conc.) agonist_app->gyki_app data_analysis Record and Analyze Current Inhibition cp_app->data_analysis gyki_app->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 comparison Compare Potency and Efficacy ic50->comparison conclusion Conclusion: Select Optimal Antagonist comparison->conclusion

Figure 2. Experimental workflow for in vitro comparison of AMPA receptor antagonists.

Conclusion: Which to Choose?

The choice between this compound and GYKI 52466 depends heavily on the specific research question and experimental design.

  • For studies requiring high potency and selectivity for AMPA receptors , with minimal off-target effects on kainate receptors, This compound is the superior choice. Its nanomolar potency allows for the use of lower concentrations, reducing the risk of non-specific effects.

  • For experiments where a broader antagonism of ionotropic glutamate receptors (AMPA and kainate) is acceptable or desired , or when a well-characterized 2,3-benzodiazepine tool compound is needed, GYKI 52466 may be suitable. Its oral activity also makes it a convenient option for certain in vivo studies.

Researchers must carefully consider the selectivity profile and potential for confounding effects when interpreting data generated with either of these valuable pharmacological tools.

References

A Comparative Guide to the Efficacy of Non-Competitive AMPA Antagonists: CP-465022 Maleate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of CP-465022 maleate (B1232345) and other prominent non-competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists. The information presented is collated from preclinical studies to aid in the selection of appropriate research tools and to inform drug development strategies targeting the glutamatergic system.

Introduction to Non-Competitive AMPA Antagonists

Non-competitive antagonists of the AMPA receptor represent a significant class of molecules with therapeutic potential in neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy and neurodegenerative diseases. Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, non-competitive antagonists act at an allosteric site, offering a distinct mechanism of action that is not surmounted by high concentrations of the endogenous agonist glutamate. This guide focuses on a comparative analysis of CP-465022 maleate, a potent and selective non-competitive AMPA receptor antagonist, against other well-characterized compounds in this class, including GYKI 52466, talampanel (B1681217), and perampanel (B3395873).

In Vitro Efficacy and Potency

The in vitro efficacy of non-competitive AMPA antagonists is typically determined by their ability to inhibit AMPA receptor-mediated responses, such as ion currents or calcium influx, in neuronal cell cultures. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters for comparing the potency of these compounds.

Recent studies have revealed that CP-465022, GYKI 53655 (a close analog of GYKI 52466), and perampanel share a common binding site on the AMPA receptor, located at the interface of the transmembrane domain.[1][2] This shared binding site provides a basis for direct comparison of their binding affinities.

Table 1: Comparative In Vitro Efficacy of Non-Competitive AMPA Antagonists

CompoundAssay TypeCell TypeIC50 / KiReference
This compound Inhibition of AMPA receptor-mediated currentsRat cortical neuronsIC50: 25 nM[3][3]
Displacement of [3H]perampanel bindingRat forebrain membranesKi: 11.2 ± 0.8 nM[4][4]
GYKI 52466 Inhibition of AMPA-activated currentsCultured rat hippocampal neuronsIC50: 11 µM[5][5]
Displacement of [3H]perampanel bindingRat forebrain membranesKi: 12.4 ± 1 µM[4][4]
Perampanel Inhibition of AMPA-induced Ca2+ influxCultured rat cortical neuronsIC50: 93 nM[5][5]
Inhibition of AMPA receptor currentsCultured hippocampal neuronsIC50: 692 ± 94 nM[5][5]
Talampanel Clinical trials for refractory partial seizuresHumanEfficacy demonstrated, but development suspended due to short half-life[6][6]

In Vivo Anticonvulsant Efficacy

The anticonvulsant properties of non-competitive AMPA antagonists are evaluated in various animal models of seizures. The effective dose (ED50) required to protect against seizures is a critical measure of in vivo efficacy.

Table 2: Comparative In Vivo Anticonvulsant Efficacy

CompoundSeizure ModelAnimal ModelED50Reference
This compound Pentylenetetrazole (PTZ)-induced seizuresRatsDose-dependent inhibition[7][7]
GYKI 52466 Maximal electroshock (MES)Mice6.9 mg/kg (i.p.)[8][8]
Audiogenic seizures (tonic phase)Mice3.6 mg/kg (i.p.)[8][8]
Perampanel Audiogenic seizuresMice0.47 mg/kg (p.o.)[4][4]
Maximal electroshock (MES)Mice1.6 mg/kg (p.o.)[4][4]
Pentylenetetrazole (PTZ)-induced seizuresMice0.94 mg/kg (p.o.)[4][4]
Talampanel Refractory partial seizuresHumans (clinical trial)Showed efficacy, but development suspended[6][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

cluster_pathway AMPA Receptor Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Ca_influx Na+/Ca2+ Influx AMPAR->Na_Ca_influx Opens Channel Depolarization Neuronal Depolarization Na_Ca_influx->Depolarization Leads to CP465022 CP-465022 (Non-competitive Antagonist) CP465022->AMPAR Allosteric Inhibition

AMPA Receptor Antagonism

cluster_workflow Electrophysiology Workflow (Whole-Cell Patch Clamp) prep Prepare Neuronal Culture pipette Fabricate & Fill Patch Pipette prep->pipette seal Form Gigaseal on Neuron pipette->seal rupture Rupture Membrane (Whole-Cell) seal->rupture record Record Baseline AMPA Currents rupture->record apply Apply Antagonist (e.g., CP-465022) record->apply record_post Record Post-Antagonist Currents apply->record_post analyze Analyze Current Inhibition (IC50) record_post->analyze

Electrophysiology Workflow

cluster_binding_assay Radioligand Binding Assay Workflow membranes Prepare Brain Membranes radioligand Incubate with Radioligand (e.g., [3H]perampanel) membranes->radioligand competitor Add Competitor (e.g., CP-465022) radioligand->competitor separate Separate Bound/Free Ligand (Filtration) competitor->separate measure Measure Radioactivity separate->measure analyze Analyze Displacement (Ki) measure->analyze

Radioligand Binding Assay

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is a generalized procedure for determining the IC50 value of a non-competitive AMPA receptor antagonist.

1. Cell Preparation:

  • Culture primary neurons (e.g., rat cortical or hippocampal neurons) on glass coverslips.

  • Use cultures at an appropriate stage of development (e.g., 10-25 days in vitro).[5]

2. Solutions:

  • External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal Pipette Solution: Typically contains (in mM): K-Gluconate or Cs-based solution with appropriate buffers (e.g., HEPES), ATP, and GTP.

  • Agonist Solution: Prepare a stock solution of AMPA or kainate in the external solution.

  • Antagonist Solutions: Prepare a series of dilutions of the test compound (e.g., this compound) in the external solution.

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with aCSF at a constant rate (e.g., 1.5 mL/min).

  • Fabricate borosilicate glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a neuron with the micropipette and apply slight positive pressure.

  • Once in contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record inward currents.

4. Data Acquisition and Analysis:

  • Apply a brief pulse of the AMPA receptor agonist (e.g., 100 µM AMPA for 1-2 ms) using a fast-perfusion system and record the baseline inward current.

  • After a stable baseline is established, co-apply the agonist with increasing concentrations of the antagonist.

  • Record the peak amplitude of the AMPA-mediated current at each antagonist concentration.

  • Normalize the current amplitudes to the baseline response.

  • Plot the normalized current as a function of the antagonist concentration and fit the data to a logistic function to determine the IC50 value.

Competitive Radioligand Binding Assay for Ki Determination

This protocol describes a method to determine the binding affinity (Ki) of a non-competitive AMPA receptor antagonist by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following to each well:

    • Total Binding: Membrane preparation and a fixed concentration of the radioligand (e.g., [3H]perampanel).

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled perampanel).

    • Competitive Binding: Membrane preparation, radioligand, and increasing concentrations of the test compound (e.g., this compound).

  • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

3. Filtration and Measurement:

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound emerges as a highly potent non-competitive AMPA receptor antagonist, demonstrating low nanomolar efficacy in both in vitro electrophysiological and binding assays. Its potency is notably higher than that of the classic non-competitive antagonist GYKI 52466. While direct in vitro comparisons with talampanel are limited, the clinical development of talampanel was hampered by its pharmacokinetic profile, a factor to consider in preclinical study design. Perampanel also shows high potency and has been successfully developed as an antiepileptic drug. The choice of antagonist for research purposes will depend on the specific experimental goals, including the desired potency, pharmacokinetic properties, and the specific AMPA receptor subunits being investigated. The detailed protocols provided in this guide offer a foundation for the rigorous evaluation of these and other novel non-competitive AMPA receptor antagonists.

References

Validating the Selectivity Profile of CP-465022 Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the AMPA receptor antagonist CP-465022 maleate (B1232345) with alternative compounds, supported by experimental data. The following sections detail the selectivity profile, experimental methodologies, and a visual representation of the validation workflow.

Comparative Selectivity Profile of AMPA Receptor Antagonists

The following table summarizes the inhibitory activity of CP-465022 maleate and two other non-competitive and competitive AMPA receptor antagonists, YM-90K and NBQX, against AMPA, kainate, and NMDA receptors. This quantitative data allows for a direct comparison of their potency and selectivity.

CompoundPrimary TargetMechanism of ActionAMPA ReceptorKainate ReceptorNMDA Receptor
This compound AMPA ReceptorNon-competitive antagonistIC50: 25 nM[1][2]Weakly inhibits[3]Weakly inhibits at ≥ 1 µM[4]
YM-90K AMPA/Kainate ReceptorsCompetitive antagonistKi: 84 nMKi: 2,200 nMKi: > 100,000 nM
NBQX AMPA/Kainate ReceptorsCompetitive antagonistIC50: 150 nM[5][6][7]IC50: 4,800 nM[5][6][7]No significant inhibition up to 10 µM[8][9]

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

CP-465022 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][10] In studies using rat cortical neurons, it has been shown to inhibit AMPA receptor-mediated currents with an IC50 value of 25 nM.[1][2] Its selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors is a key feature.[1][10] At a concentration of 1 µM, CP-465022 has minimal effect on peak NMDA-induced currents, though it does reduce the sustained current.[4] More significant inhibition of NMDA receptor currents is observed at a higher concentration of 10 µM.[4]

In comparison, YM-90K is a competitive AMPA/kainate receptor antagonist with a Ki of 0.084 µM for AMPA receptors and 2.2 µM for kainate receptors. It shows very low affinity for the NMDA receptor, with a Ki value greater than 100 µM. NBQX is another competitive antagonist that is highly selective for AMPA receptors, with an IC50 of 0.15 µM, over kainate receptors (IC50 = 4.8 µM).[5][6][7] NBQX shows no significant activity at NMDA receptors at concentrations up to 10 µM.[8][9]

Experimental Protocols

The validation of this compound's selectivity profile relies on established electrophysiological and biochemical assays.

Whole-Cell Patch Clamp Electrophysiology

This technique is crucial for characterizing the functional inhibition of ligand-gated ion channels like AMPA, kainate, and NMDA receptors.

Objective: To determine the IC50 of this compound for the inhibition of AMPA, kainate, and NMDA receptor-mediated currents in cultured neurons.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane of a single neuron. The membrane patch is then ruptured to allow for whole-cell recording.

  • Solutions:

    • External Solution (aCSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose) buffered to a physiological pH.

    • Internal Solution: Contains ions that mimic the intracellular environment (e.g., CsF or Cs-gluconate to block potassium channels), a pH buffer (HEPES), and an energy source (ATP and GTP).

  • Agonist Application: A specific agonist for each receptor is applied to the neuron to evoke an inward current:

    • AMPA Receptors: AMPA or kainate is used as the agonist.

    • Kainate Receptors: Kainate or domoate is used as the agonist.

    • NMDA Receptors: NMDA and a co-agonist (glycine or D-serine) are applied. To isolate NMDA currents, AMPA/kainate receptor antagonists (like CNQX or NBQX) are often included in the external solution.

  • Antagonist Application: Increasing concentrations of this compound are co-applied with the agonist.

  • Data Acquisition and Analysis: The resulting currents are recorded and measured. The percentage of inhibition at each concentration of CP-465022 is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value. The holding potential is typically set at -60 mV or -70 mV to record AMPA and kainate receptor currents, while a more depolarized potential (e.g., +40 mV) is used to relieve the magnesium block of NMDA receptors.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for AMPA, kainate, and NMDA receptors.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) is homogenized, and cell membranes containing the receptors of interest are isolated through centrifugation.

  • Radioligand: A specific radiolabeled ligand that binds to the target receptor is used (e.g., [3H]AMPA for AMPA receptors, [3H]kainate for kainate receptors, or [3H]MK-801 for the NMDA receptor channel).

  • Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in validating the selectivity profile of a compound like this compound.

G Signaling Pathway of Ionotropic Glutamate Receptors cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA Binds Kainate Kainate Receptor Glutamate->Kainate Binds NMDA NMDA Receptor Glutamate->NMDA Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA->Na_Ca_Influx Kainate->Na_Ca_Influx NMDA->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization G Workflow for Validating Selectivity Profile cluster_assays Experimental Assays cluster_targets Receptor Targets cluster_data Data Analysis Electro Whole-Cell Patch Clamp Electrophysiology AMPA AMPA Receptor Electro->AMPA Kainate Kainate Receptor Electro->Kainate NMDA NMDA Receptor Electro->NMDA Radio Radioligand Binding Assay Radio->AMPA Radio->Kainate Radio->NMDA IC50 IC50 Determination AMPA->IC50 Ki Ki Determination AMPA->Ki Kainate->IC50 Kainate->Ki NMDA->IC50 NMDA->Ki Profile Selectivity Profile IC50->Profile Ki->Profile

References

Cross-Validation of Phosphodiesterase 4B (PDE4B) Inhibition: A Comparative Guide to a Selective Chemical Inhibitor and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of two key methodologies for studying the function of Phosphodiesterase 4B (PDE4B): pharmacological inhibition using a selective chemical inhibitor and genetic ablation through knockout models. While the initial query referenced CP-465022 maleate, available scientific literature identifies this compound as a selective AMPA receptor antagonist. Given the context of cross-validation with genetic knockouts, it is highly probable that the intended focus was on a target for which both selective inhibitors and knockout models are well-characterized. Phosphodiesterase 4B (PDE4B) fits this description perfectly, with a wealth of data available for both approaches. This guide will therefore focus on a well-documented selective PDE4B inhibitor, A-33, and compare its effects to those observed in PDE4B knockout animal models. This cross-validation approach is crucial for target validation in drug discovery, allowing researchers to distinguish between on-target and off-target effects of a chemical compound.

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[1] The PDE4 family is composed of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[1] PDE4B is of particular interest as it is highly expressed in inflammatory and immune cells, as well as in the brain, suggesting its involvement in a range of physiological and pathological processes.[1][2]

Comparative Data Summary

The following tables summarize the quantitative effects of the selective PDE4B inhibitor A-33 and genetic knockout of PDE4B across various physiological and behavioral parameters.

Table 1: Effects on Inflammatory Responses
ParameterSelective PDE4B Inhibitor (A-33)PDE4B Genetic KnockoutExperimental ContextReferences
LPS-induced TNF-α Production Inhibits TNF-α production in mouse lungs.>50% reduction in TNF-α mRNA and protein in macrophages.In vivo (mouse models) and in vitro (macrophage cultures) following lipopolysaccharide (LPS) challenge.[3][4]
Neutrophil Accumulation/Infiltration Inhibits neutrophil accumulation in mouse lungs post-LPS challenge. Reduced neutrophil accumulation after traumatic brain injury.Significantly blunted immune cell infiltration (especially neutrophils) in a mouse model of LPS-induced acute lung injury.In vivo mouse models of lung inflammation and traumatic brain injury.[3][5][6]
Pro-inflammatory Cytokine Levels (IL-1β, IL-6) Reduces pro-inflammatory cytokine levels.Significantly blunted pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in a mouse model of LPS-induced acute lung injury. Suppressed IL-1β secretion by neutrophils in a myocardial ischemia-reperfusion model.In vivo mouse models of inflammation.[5][7]
Microglial Activation Reduces microglial activation in a traumatic brain injury model.Not explicitly quantified in the provided search results.In vivo mouse model of traumatic brain injury.[3][6]
Table 2: Effects on Neuronal Function and Behavior
ParameterSelective PDE4B Inhibitor (A-33)PDE4B Genetic KnockoutExperimental ContextReferences
Anxiety-like Behavior Exhibits antidepressant-like effects.Anxiogenic-like behavior observed (decreased exploration, increased plasma corticosterone). A separate study with a catalytic domain mutant (Y358C) showed decreased anxiety.Behavioral tests in mice (e.g., open-field test, light-dark transition test).[8][9][10][11]
Cognitive Function Improves behavioral deficits in a traumatic brain injury model. Prevents sleep deprivation-induced deficits in spatial pattern separation.Impaired reversal learning in the Morris water maze. A catalytic domain mutant (Y358C) showed cognitive enhancement.Behavioral tests in mice (e.g., water maze, spatial pattern separation).[6][9][12][13][14]
Response to Ethanol (B145695) Accelerated recovery from ethanol-induced ataxia. Reduces binge alcohol drinking.Not explicitly quantified in the provided search results.Behavioral tests in mice.[12][15]
Neuronal Proliferation Not explicitly quantified in the provided search results.Modest increase in the proliferation of neuronal cells in the hippocampal dentate gyrus.Immunohistochemical analysis in mice.[8][10][11]
Long-Term Potentiation (LTP) Not explicitly quantified in the provided search results.A catalytic domain mutant (Y358C) showed enhanced LTP.Ex vivo hippocampal slice electrophysiology.[9][14]

Experimental Protocols

Protocol 1: Administration of Selective PDE4B Inhibitor (A-33) in Mice

This protocol describes the general procedure for administering the selective PDE4B inhibitor A-33 to mice for behavioral and inflammatory studies.

Materials:

  • Selective PDE4B inhibitor A-33

  • Vehicle (e.g., saline, or 0.1% DMSO and 2% Tween80 in 0.5% methylcellulose)[16]

  • Mice (strain as required for the study, e.g., C57BL/6J)

  • Syringes and needles for injection (appropriate gauge for the route of administration)

Procedure:

  • Preparation of A-33 Solution: Dissolve A-33 in the appropriate vehicle to the desired concentration. Ensure complete dissolution. For example, for a 1 mg/kg dose in a 20g mouse, you would need to inject 20µg of A-33. If the stock solution is 1 mg/mL, you would inject 20µL.

  • Animal Handling: Handle mice gently to minimize stress. Weigh each mouse to calculate the precise dose.

  • Administration: Administer A-33 via the desired route. Common routes include:

    • Intraperitoneal (i.p.) injection: Inject into the lower quadrant of the abdomen. A typical dose for behavioral studies is 1 mg/kg.[12]

    • Subcutaneous (s.c.) injection: Inject into the loose skin over the back. A typical dose for some models is 3 mg/kg.[16]

  • Timing: The timing of administration is critical and depends on the experimental design. For acute behavioral tests, A-33 is often administered 30 minutes prior to the test.[12] For prophylactic anti-inflammatory studies, it may be given 24 hours before the inflammatory challenge.[5]

  • Control Group: Administer the vehicle alone to a control group of mice to account for any effects of the injection procedure or the vehicle itself.

Protocol 2: Generation and Analysis of PDE4B Knockout Mice

This protocol provides a general overview of the generation and confirmation of PDE4B knockout mice.

Materials:

  • Embryonic stem (ES) cells

  • Targeting vector with homologous arms to the PDE4B gene and a selection marker (e.g., neomycin resistance)

  • Blastocysts from a donor mouse strain

  • Pseudopregnant foster mothers

  • Reagents for DNA extraction and PCR

  • Antibodies for Western blotting against PDE4B

Procedure:

  • Gene Targeting in ES Cells:

    • Electroporate the targeting vector into ES cells.

    • Select for ES cells that have undergone homologous recombination by growing them in a medium containing the selection agent (e.g., G418 for neomycin resistance).

    • Screen the resistant colonies by PCR and Southern blotting to identify correctly targeted clones.[17][18]

  • Generation of Chimeric Mice:

    • Inject the targeted ES cells into blastocysts.

    • Transfer the injected blastocysts into the uterus of pseudopregnant foster mothers.[17][18]

  • Breeding for Germline Transmission:

    • The resulting chimeric offspring (identified by coat color if different ES cell and blastocyst strains are used) are bred with wild-type mice.

    • Screen the F1 generation for germline transmission of the targeted allele via PCR analysis of tail DNA.

  • Generation of Homozygous Knockouts:

    • Interbreed heterozygous (PDE4B+/-) mice to generate homozygous knockout (PDE4B-/-), heterozygous, and wild-type (PDE4B+/+) littermates.

  • Confirmation of Knockout:

    • Genotyping: Confirm the genotype of all experimental animals by PCR.

    • Western Blotting: Confirm the absence of PDE4B protein expression in tissues from PDE4B-/- mice using an antibody specific for PDE4B.[8][10]

    • Enzyme Activity Assay: Measure PDE4 activity in tissue homogenates to confirm a reduction in rolipram-sensitive PDE activity.[8][10]

Visualizations

Signaling Pathway of PDE4B Inhibition

PDE4B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP PDE4B->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates A33 A-33 (Inhibitor) A33->PDE4B Inhibits KO Genetic Knockout KO->PDE4B Ablates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates Cross_Validation_Workflow cluster_models Experimental Models cluster_assays Experimental Assays cluster_analysis Data Analysis and Comparison Inhibitor_Model Wild-Type Mice + A-33 Behavioral Behavioral Assays (Anxiety, Cognition) Inhibitor_Model->Behavioral Inflammatory Inflammatory Challenge (e.g., LPS) Inhibitor_Model->Inflammatory Molecular Molecular Analysis (Cytokines, Western Blot) Inhibitor_Model->Molecular Knockout_Model PDE4B Knockout Mice (PDE4B-/-) Knockout_Model->Behavioral Knockout_Model->Inflammatory Knockout_Model->Molecular Control_Model Wild-Type Mice + Vehicle Control_Model->Behavioral Control_Model->Inflammatory Control_Model->Molecular Comparison Compare Phenotypes: Inhibitor vs. Knockout vs. Control Behavioral->Comparison Inflammatory->Comparison Molecular->Comparison

References

The Unassuming Antagonist: A Guide to CP-465022 Maleate as a Negative Control in AMPA Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of AMPA receptor signaling, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. This guide provides a comprehensive comparison of CP-465022 maleate, a selective non-competitive AMPA receptor antagonist, and its utility as a negative control in relation to other commonly used antagonists.

CP-465022 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] Its high selectivity for AMPA receptors over kainate and NMDA receptors makes it a valuable tool for dissecting glutamatergic neurotransmission.[1] In the context of experimental design, a selective antagonist like CP-465022 serves as an invaluable negative control. By demonstrating that the biological effect of a putative AMPA receptor agonist is blocked in the presence of CP-465022, researchers can confidently attribute the observed effect to the activation of AMPA receptors.

Comparison with Alternative AMPA Receptor Antagonists

While CP-465022 is a powerful tool, a variety of other antagonists are also frequently employed in AMPA receptor research. The choice of antagonist often depends on the specific experimental needs, such as the desired mechanism of action (competitive vs. non-competitive) and solubility. This section compares CP-465022 with other well-established AMPA receptor antagonists: NBQX, CNQX, and YM872.

CompoundMechanism of ActionSelectivityIC50/Ki ValuesSolubilityKey Features
CP-465022 Non-competitiveSelective for AMPA over Kainate and NMDA receptors[1]IC50 = 25 nM (rat cortical neurons)[1][2][3][5][6]Soluble in DMSO[6]Potent, selective, and brain-penetrant.[2][6]
NBQX CompetitiveAMPA/Kainate receptor antagonist[7][8]IC50 = 0.15 µM (AMPA), 4.8 µM (Kainate)[8]Poor water solubility; Disodium salt is water-soluble[9]Widely used, but also blocks kainate receptors.[7] Neuroprotective and anticonvulsant activity.[8][10]
CNQX CompetitiveAMPA/Kainate receptor antagonist[11]IC50 = 0.3 µM (AMPA), 1.5 µM (Kainate)[12][13]Poor water solubility; Disodium salt is available.Also an antagonist at the glycine (B1666218) site of the NMDA receptor at higher concentrations.
YM872 CompetitiveSelective for AMPA receptors[14]Ki = 0.096 µM ([3H]AMPA binding)[14]Highly water-soluble[9][14][15]Developed as a neuroprotective agent with improved solubility over quinoxalinediones.[9][14]

Detailed Experimental Protocols

The effective use of CP-465022 as a negative control relies on appropriate experimental design. Below are detailed methodologies for two key experiments where CP-465022 can be employed to validate AMPA receptor-mediated effects.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

Objective: To confirm that an observed excitatory postsynaptic current (EPSC) is mediated by AMPA receptors.

Methodology:

  • Cell Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The extracellular solution should contain (in mM): 143 NaCl, 5 KCl, 2.5 CaCl2, 2.0 MgCl2, 10 HEPES, and 18 D-glucose (pH adjusted to 7.3).[16] The intracellular solution for the patch pipette should contain (in mM): 100 CsF, 40 CsCl, 5 NaCl, 0.5 CaCl2, 5 EGTA, and 10 HEPES (pH adjusted to 7.2).[16]

  • Baseline Recording: Obtain a stable whole-cell recording from a neuron. Record baseline AMPA receptor-mediated EPSCs, which can be either spontaneous (mEPSCs) or evoked by electrical stimulation of presynaptic afferents.

  • Application of Test Compound: Apply the putative AMPA receptor agonist to the bath and record the change in EPSC amplitude and/or frequency.

  • Application of CP-465022: After washing out the test compound, pre-incubate the neuron with CP-465022 (e.g., 1 µM) for a sufficient period (e.g., 10 minutes).

  • Co-application: While continuing to perfuse with CP-465022, re-apply the test compound.

  • Analysis: A significant reduction or complete block of the test compound-induced effect in the presence of CP-465022 confirms that the effect is mediated by AMPA receptors.

Competitive Radioligand Binding Assay

Objective: To determine if a test compound binds to the AMPA receptor.

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from a brain region rich in AMPA receptors (e.g., cortex or hippocampus).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a microplate, combine the synaptic membranes, a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]AMPA), and varying concentrations of the unlabeled test compound.

  • Negative Control: In a parallel set of wells, perform the same incubation but with the addition of a saturating concentration of CP-465022 to determine non-specific binding.

  • Incubation and Termination: Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The ability of the test compound to displace the radioligand is then plotted to determine its binding affinity (Ki). The lack of displacement in the presence of CP-465022 further validates the assay's specificity for the AMPA receptor.

Visualizing the Role of CP-465022

Diagrams are essential for illustrating complex biological processes and experimental designs. The following Graphviz diagrams depict the AMPA receptor signaling pathway, a typical experimental workflow for antagonist validation, and the logical relationship of using CP-465022 as a negative control.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Influx Na+ Influx Ca2+ Influx (GluA2-lacking) AMPA_R->Ion_Influx Opens Channel Depolarization Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC) Depolarization->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

AMPA Receptor Signaling Pathway

Experimental_Workflow cluster_workflow Experimental Workflow for Antagonist Validation A 1. Baseline Measurement (e.g., EPSC amplitude) B 2. Apply Agonist Observe Effect A->B C 3. Washout B->C D 4. Apply CP-465022 (Negative Control) C->D E 5. Co-apply Agonist + CP-465022 D->E F 6. Analyze Data (Compare effect in B and E) E->F

Workflow for Validating AMPA Receptor-Mediated Effects

Logical_Relationship cluster_logic Logical Framework for Negative Control ObservedEffect Observed Biological Effect AMPAR_Mediated Effect is AMPA Receptor-Mediated ObservedEffect->AMPAR_Mediated If Blocked by CP-465022 Not_AMPAR_Mediated Effect is NOT AMPA Receptor-Mediated ObservedEffect->Not_AMPAR_Mediated If NOT Blocked by CP-465022 Agonist Test Compound (Agonist) Agonist->ObservedEffect Causes CP465022 CP-465022

Using CP-465022 to Confirm Mechanism of Action

References

Choosing Your AMPA Receptor Antagonist: A Comparative Guide to CP-465022 Maleate and Competitive Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, selecting the appropriate AMPA receptor antagonist is critical for the success of in vitro and in vivo studies. This guide provides a detailed comparison of the noncompetitive antagonist CP-465022 maleate (B1232345) with commonly used competitive antagonists, highlighting key differences in their pharmacological profiles and experimental performance.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a major target for therapeutic intervention in a range of neurological disorders. Antagonists of this receptor are invaluable tools for dissecting the role of AMPA receptor-mediated signaling in both physiological and pathological processes. These antagonists are broadly classified into two main categories based on their mechanism of action: competitive and noncompetitive.

CP-465022 maleate is a potent and selective noncompetitive AMPA receptor antagonist.[1][2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, CP-465022 acts at an allosteric site to prevent channel opening, a mechanism that offers distinct advantages in certain experimental contexts. This guide will delve into the comparative data that can inform the decision to use this compound over its competitive counterparts.

Mechanism of Action: A Fundamental Distinction

The primary differentiator between CP-465022 and competitive antagonists lies in their interaction with the AMPA receptor. This fundamental difference in their mechanism of action has significant implications for their pharmacological effects.

dot

cluster_competitive Competitive Antagonist cluster_noncompetitive Noncompetitive Antagonist (CP-465022) Glutamate Glutamate AMPA Receptor (Orthosteric Site) Orthosteric Site Binds Glutamate Glutamate->AMPA Receptor (Orthosteric Site) Binds Competitive Antagonist Competitive Antagonist Competitive Antagonist->AMPA Receptor (Orthosteric Site) Competes with Glutamate Glutamate_nc Glutamate AMPA Receptor_nc Orthosteric Site Binds Glutamate Allosteric Site Binds CP-465022 Glutamate_nc->AMPA Receptor_nc CP-465022 CP-465022 CP-465022->AMPA Receptor_nc Binds to distinct site

Fig. 1: Mechanisms of AMPA Receptor Antagonism

Potency and Selectivity: A Quantitative Comparison

A critical aspect in the selection of a pharmacological tool is its potency and selectivity for the target receptor over other related receptors. The following table summarizes the 50% inhibitory concentration (IC50) values for CP-465022 and several common competitive AMPA receptor antagonists against AMPA, kainate, and NMDA receptors.

CompoundTypeAMPA Receptor IC50Kainate Receptor IC50NMDA Receptor IC50
CP-465022 Noncompetitive25 nM[1][2]Weakly active[3]Weakly active[3]
NBQX Competitive0.15 µM4.8 µM-
CNQX Competitive0.3 µM1.5 µM25 µM (glycine site)
DNQX Competitive0.5 µM2 µM40 µM

Data compiled from various sources. Note that experimental conditions can influence IC50 values.

As the data indicates, CP-465022 demonstrates high potency for the AMPA receptor with an IC50 in the nanomolar range, significantly more potent than the competitive antagonists listed. Furthermore, CP-465022 exhibits greater selectivity for the AMPA receptor over kainate and NMDA receptors, a crucial feature for isolating the effects of AMPA receptor blockade. In contrast, competitive antagonists like NBQX, CNQX, and DNQX show a lesser degree of selectivity, with notable activity at kainate receptors and, in the case of CNQX and DNQX, at the NMDA receptor at higher concentrations.

In Vivo Efficacy and Neuroprotection: A Complex Picture

The in vivo effects of AMPA receptor antagonists are a key consideration for researchers investigating their therapeutic potential. Studies have revealed interesting differences between CP-465022 and competitive antagonists in models of neurological disorders.

CP-465022 has demonstrated potent anticonvulsant activity in various animal models.[4] However, in studies of cerebral ischemia, CP-465022 failed to show neuroprotective effects, a finding that contrasts with the neuroprotection observed with some competitive antagonists like NBQX.[4][5] This discrepancy may be attributable to the higher selectivity of CP-465022 for the AMPA receptor. The broader spectrum of activity of NBQX, which also targets kainate receptors, may contribute to its neuroprotective profile in these models.

dot

cluster_cp465022 CP-465022 (Noncompetitive) cluster_competitive Competitive Antagonists (e.g., NBQX) ExperimentalQuestion Investigating the Role of AMPA Receptors HighSelectivity High Selectivity for AMPA Receptors ExperimentalQuestion->HighSelectivity Requires specific AMPA blockade? BroaderSpectrum Broader Spectrum (AMPA/Kainate) ExperimentalQuestion->BroaderSpectrum Broader glutamate receptor blockade acceptable? Use_Case_1 Isolating AMPA-specific effects HighSelectivity->Use_Case_1 HighPotency High Potency (nM range) Use_Case_2 Investigating broader glutamate receptor antagonism BroaderSpectrum->Use_Case_2 LowerPotency Lower Potency (µM range) Start Prepare Neuronal Culture/Brain Slice Establish Establish Whole-Cell Patch-Clamp Recording Start->Establish Evoke Evoke AMPA Receptor Currents (with agonist) Establish->Evoke Apply Apply Antagonist at various concentrations Evoke->Apply Measure Measure Inhibition of Current Amplitude Apply->Measure Analyze Calculate IC50 from Concentration-Response Curve Measure->Analyze End End Analyze->End

References

A Comparative Guide to the Reproducibility of CP-465022 Maleate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published data on CP-465022 maleate (B1232345), a selective non-competitive AMPA receptor antagonist. The information is intended for researchers and professionals in the field of drug development to facilitate an objective evaluation of its performance against relevant alternatives.

Executive Summary

CP-465022 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a reported IC50 of 25 nM in rat cortical neurons.[1][2][3][4] It has demonstrated robust anticonvulsant activity in preclinical models. However, a critical point of differentiation from other AMPA receptor antagonists, such as YM-90K and NBQX, is its lack of neuroprotective efficacy in models of cerebral ischemia.[4][5][6] This guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to aid in the critical assessment of CP-465022 maleate.

Data Presentation

In Vitro and In Vivo Potency

The following table summarizes the key potency and efficacy data for CP-465022 and its comparators.

CompoundTarget(s)IC50 / KiIn Vivo ModelEfficacyReference
CP-465022 AMPA Receptor (non-competitive)IC50: 25 nM (rat cortical neurons)Pentylenetetrazole-induced seizures (rat)ED50: < 10 mg/kg (s.c.) for complete protection[1][2][3][5]
Locomotor Activity (rat)ED50: 11.9 mg/kg (horizontal), 6.6 mg/kg (vertical)[5]
YM-90K AMPA/Kainate Receptor (competitive)Ki: 84 nM (AMPA), 2200 nM (Kainate)Audiogenic seizure (DBA/2 mice)ED50: 2.54 mg/kg (i.p.)[7]
Amygdala-kindled seizures (rat)Significant suppression at 7.5-30 mg/kg (i.p.)[8]
NBQX AMPA/Kainate Receptor (competitive)IC50: 0.15 µM (AMPA), 4.8 µM (Kainate)Audiogenic seizure (DBA/2 mice)ED50: 7.17 mg/kg (i.p.)[7]
AMPA-evoked neuronal spike activity (rat)ED50: ~32 µmol/kg (i.v.)[9]
Neuroprotective Effects in Focal Cerebral Ischemia (MCAO Model)

A key differentiator for CP-465022 is its performance in preclinical stroke models.

CompoundDosing RegimenOutcomeReference
CP-465022 Not specifiedFailed to reduce infarct volume[4][5][6]
YM-90K 10 and 20 mg/kg/h for 4h (i.v. infusion)Significantly reduced infarct size[2]
Talampanel (B1681217) 30 min or 2h post-occlusionReduced infarct size by 47.3% and 48.5% respectively[3]
YM872 20 and 40 mg/kg/h for 4h (i.v. infusion)Significantly reduced infarct volume[10]

Experimental Protocols

Synthesis of 3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one (CP-465022)

While a detailed, step-by-step protocol for the synthesis of this compound from a publicly available, peer-reviewed source remains elusive, the general synthesis of similar quinazolin-4-one derivatives often involves the condensation of an N-acylanthranilic acid with an appropriate amine, followed by further modifications. The synthesis of related quinazolinone structures has been described in the literature, often employing methods such as microwave-assisted synthesis to improve yields and reduce reaction times.[11][12][13] Researchers at Pfizer have published on the structure-activity relationship of a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, indicating the compound originated from their research programs.[14]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model is commonly used to evaluate the anticonvulsant properties of novel compounds.

  • Animals: Male Wistar rats are typically used.

  • Acclimation: Animals are allowed to acclimate to the housing conditions for at least one week prior to the experiment.

  • Drug Administration: CP-465022 or vehicle is administered subcutaneously (s.c.) at various doses.

  • PTZ Injection: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected intraperitoneally (i.p.) 30-60 minutes after the test compound administration.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence and latency of characteristic seizure behaviors, such as myoclonic jerks, clonic convulsions, and tonic-clonic seizures.

  • Endpoint: The percentage of animals protected from each seizure type and the latency to the first seizure are recorded.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is a widely used preclinical model of focal cerebral ischemia to assess the neuroprotective potential of therapeutic agents.

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and coagulated.

    • A filament (e.g., a 4-0 nylon suture with a rounded tip) is introduced into the ICA through an incision in the ECA stump.

    • The filament is advanced until it occludes the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.

  • Drug Administration: The test compound (e.g., YM-90K) is typically administered intravenously at the time of reperfusion or at various time points post-occlusion.

  • Neurological Assessment: Neurological deficit scores are evaluated at specific time points after the procedure.

  • Infarct Volume Measurement: At the end of the study, the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

Mandatory Visualization

Signaling Pathway of Non-Competitive AMPA Receptor Antagonism

AMPA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to agonist site Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Conformational Change Downstream Downstream Signaling (e.g., Ca2+ influx, Depolarization) Ion_Channel->Downstream Prevents Opening CP465022 CP-465022 CP465022->AMPA_R Binds to allosteric site

Caption: Mechanism of non-competitive AMPA receptor antagonism by CP-465022.

Experimental Workflow for Evaluating Anticonvulsant Activity

Anticonvulsant_Workflow start Start: Animal Acclimation drug_admin Drug Administration (CP-465022 or Vehicle) start->drug_admin ptz_injection PTZ Injection (Convulsant) drug_admin->ptz_injection observation Behavioral Observation (Seizure Scoring) ptz_injection->observation data_analysis Data Analysis (% Protection, Latency) observation->data_analysis end End: Results data_analysis->end

Caption: Workflow for assessing the anticonvulsant efficacy of CP-465022.

Experimental Workflow for MCAO Neuroprotection Studies

MCAO_Workflow start Start: Anesthesia mcao Middle Cerebral Artery Occlusion (Ischemia Induction) start->mcao reperfusion Reperfusion (Filament Withdrawal) mcao->reperfusion drug_admin Drug Administration (e.g., YM-90K or Vehicle) reperfusion->drug_admin neuro_assessment Neurological Assessment drug_admin->neuro_assessment infarct_analysis Infarct Volume Analysis (TTC Staining) neuro_assessment->infarct_analysis end End: Neuroprotection Outcome infarct_analysis->end

Caption: Workflow for evaluating neuroprotective effects in a rat MCAO model.

References

Head-to-Head Comparison of Non-Competitive AMPA Antagonists In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of several non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The data presented is compiled from various studies to aid in the selection of appropriate compounds for research and development.

Non-competitive AMPA receptor antagonists are a class of compounds that inhibit AMPA receptor function by binding to an allosteric site, a location distinct from the glutamate (B1630785) binding site.[1] This mechanism allows them to modulate receptor activity regardless of the concentration of the endogenous agonist, glutamate, making them valuable tools for studying synaptic transmission and potential therapeutics for neurological disorders characterized by excessive excitatory signaling, such as epilepsy.[2]

Performance Comparison of Non-Competitive AMPA Antagonists

The following table summarizes the in-vitro potency of several non-competitive AMPA antagonists, primarily focusing on their half-maximal inhibitory concentration (IC50) as determined by whole-cell patch-clamp electrophysiology. It is important to note that the experimental conditions, such as the specific cell type, agonist used, and its concentration, can significantly influence the measured IC50 values. Therefore, a direct comparison of absolute values across different studies should be made with caution.

CompoundIC50 (µM)Experimental SystemAgonistSource
Perampanel0.56Cultured rat hippocampal neurons3-100 µM Kainate[3]
GYKI 524667.5Cultured mouse cortical neuronesAMPA[4]
GYKI 52466~10 (estimated)Hippocampal pyramidal neuronKainate[5]
GYKI 5365534Not specifiedNot specified
NBQX0.4Cultured mouse cortical neuronesAMPA[4]
PNQX1Cultured mouse cortical neuronesAMPA[4]
NS377*15Cultured mouse cortical neuronesAMPA[4]

*Note: While NBQX and PNQX are often classified as competitive antagonists, some studies have investigated their non-competitive properties. The data from the cited source evaluated their ability to inhibit AMPA-evoked inward currents.

Mechanism of Action: Allosteric Inhibition

Non-competitive AMPA antagonists do not compete with glutamate for its binding site on the ligand-binding domain (LBD) of the AMPA receptor. Instead, they bind to a distinct allosteric site located at the interface between the LBD and the transmembrane domain (TMD).[6] This binding event disrupts the conformational changes necessary for channel opening following agonist binding, effectively uncoupling the LBD from the ion channel gate.

cluster_receptor AMPA Receptor LBD Ligand-Binding Domain (LBD) TMD Transmembrane Domain (TMD) (Ion Channel) LBD->TMD Conformational Coupling ChannelOpening Ion Channel Opening LBD->ChannelOpening Induces AllostericSite Allosteric Site AllostericSite->LBD Prevents conformational change ChannelBlock Ion Channel Remains Closed AllostericSite->ChannelBlock Results in Glutamate Glutamate (Agonist) Glutamate->LBD Binds Antagonist Non-competitive Antagonist Antagonist->AllostericSite Binds

Figure 1. Mechanism of non-competitive AMPA receptor antagonism.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is a gold standard for studying the effects of compounds on ion channel function in real-time.[7]

Objective: To measure the inhibitory effect of non-competitive AMPA antagonists on AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2)

  • AMPA receptor agonist (e.g., AMPA or Kainate)

  • Non-competitive AMPA antagonist test compounds

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

  • Cell Preparation: Plate neurons on glass coverslips and culture for 7-14 days.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with internal solution.

  • Obtaining a Whole-Cell Recording:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Approach a neuron with the patch pipette and apply gentle positive pressure.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.

    • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Data Recording:

    • Clamp the cell membrane potential at -60 mV.

    • Apply the AMPA receptor agonist to the cell using a rapid perfusion system to evoke an inward current.

    • After establishing a stable baseline response, co-apply the non-competitive antagonist at various concentrations with the agonist.

    • Record the peak amplitude of the inward current in the presence of the antagonist.

  • Data Analysis:

    • Measure the peak inward current at each antagonist concentration.

    • Normalize the current amplitude to the control response (agonist alone).

    • Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis CellCulture Culture Neurons GigaSeal Form Giga-Ohm Seal CellCulture->GigaSeal PipettePrep Prepare Patch Pipettes PipettePrep->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell AgonistApp Apply Agonist (e.g., AMPA, Kainate) WholeCell->AgonistApp AntagonistApp Co-apply Antagonist at various concentrations AgonistApp->AntagonistApp RecordCurrent Record Inward Current AntagonistApp->RecordCurrent MeasurePeak Measure Peak Current Amplitude RecordCurrent->MeasurePeak Normalize Normalize to Control MeasurePeak->Normalize Plot Plot Dose-Response Curve Normalize->Plot CalculateIC50 Calculate IC50 Plot->CalculateIC50

Figure 2. Experimental workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of non-competitive AMPA antagonists. This requires a specific radiolabeled non-competitive antagonist. As data for this is less common in the literature for direct comparison, a general protocol for a competitive binding assay using a labeled agonist like [3H]-AMPA is provided for context. A similar principle would apply if a suitable radiolabeled non-competitive antagonist were available.

Materials:

  • Rat cortical membranes

  • [3H]-AMPA (radioligand)

  • Non-competitive antagonist test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction.

  • Binding Reaction:

    • In a series of tubes, add a fixed concentration of [3H]-AMPA.

    • Add increasing concentrations of the unlabeled non-competitive antagonist.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at 4°C for 1 hour to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

References

A Comparative Guide to the Potency of Early and Newer Generation CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification: The compound CP-465022 is a potent and selective non-competitive AMPA receptor antagonist and not a CCR1 antagonist.[1][2][3][4] This guide assumes the query intended to investigate the similarly named compound, CP-481,715 , which is a well-documented CCR1 antagonist that has undergone clinical investigation.[5] This comparison will therefore focus on CP-481,715 as an early-generation antagonist and compare its potency to newer generation antagonists such as MLN3897 and CCX354.

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a significant role in mediating inflammatory responses by controlling the migration of leukocytes.[6] As such, it has been a key target for the development of therapeutic agents aimed at treating a variety of inflammatory and autoimmune diseases.[6] This guide provides a comparative overview of the in vitro potency of the early-generation CCR1 antagonist CP-481,715 against the newer generation antagonists MLN3897 and CCX354, supported by experimental data.

Quantitative Potency Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected CCR1 antagonists across different functional assays. Lower IC50 values are indicative of higher potency.

CompoundAssayTarget Cells/SystemIC50 (nmol/l)
CP-481,715 Inhibition of CCL3-induced CD11b upregulationHuman whole-blood monocytes160
Chemotaxis (CCL3-mediated)Human monocytes (in buffer)55
MLN3897 Inhibition of CCL3-induced CD11b upregulationHuman whole-blood monocytes210
Inhibition of Alexa647-CCL3 internalizationHuman whole blood45
Chemotaxis (CCL15-induced)Human monocytes (in 100% human serum)2
CCX354 Inhibition of CCL3-induced CD11b upregulationHuman whole-blood monocytes200
Inhibition of Alexa647-CCL3 internalizationHuman whole blood130
Chemotaxis (CCL15-induced)Human monocytes (in 100% human serum)25

Data compiled from a comparative study of clinical-stage CCR1 antagonists.[7]

Key Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these antagonists and the methods used to determine their potency, the following diagrams illustrate the CCR1 signaling pathway and a general workflow for a chemotaxis assay.

CCR1_Signaling_Pathway CCR1 Signaling Pathway and Antagonist Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines Chemokines (e.g., CCL3, CCL5) CCR1 CCR1 Receptor Chemokines->CCR1 Binds G_Protein Gαi Gβγ CCR1->G_Protein Activates Antagonists CCR1 Antagonists (CP-481,715, MLN3897, etc.) Antagonists->CCR1 Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) IP3_DAG->PKC Response Chemotaxis & Inflammatory Response Ca_Release->Response PKC->Response

Caption: CCR1 Signaling Pathway and Point of Inhibition.

Chemotaxis_Assay_Workflow Experimental Workflow for Chemotaxis Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Isolate_Cells 1. Isolate CCR1-expressing cells (e.g., human monocytes) Prep_Antagonist 2. Prepare serial dilutions of CCR1 antagonist Prep_Chemoattractant 3. Prepare chemoattractant solution (e.g., CCL15) Pre_incubate 4. Pre-incubate cells with antagonist or vehicle Prep_Chemoattractant->Pre_incubate Add_Cells 6. Add pre-incubated cells to the upper chamber (filter insert) Pre_incubate->Add_Cells Load_Plate 5. Place chemoattractant in lower chamber of a multi-well migration plate Load_Plate->Add_Cells Incubate 7. Incubate to allow cell migration Add_Cells->Incubate Quantify_Migration 8. Quantify migrated cells in the lower chamber Incubate->Quantify_Migration Calculate_Inhibition 9. Calculate percentage inhibition relative to vehicle control Quantify_Migration->Calculate_Inhibition Determine_IC50 10. Plot dose-response curve and determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for CCR1 Antagonist Efficacy Testing.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of potency data, a detailed understanding of the experimental methodology is crucial. Below is a representative protocol for a monocyte chemotaxis assay, a key method for evaluating CCR1 antagonist functionality.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a CCR1 antagonist by measuring its ability to inhibit the migration of CCR1-expressing cells towards a CCR1 ligand.

Materials:

  • Cells: Freshly isolated human peripheral blood monocytes.

  • Chemoattractant: Recombinant human CCL15.

  • Test Compounds: CCR1 antagonists (e.g., CP-481,715, MLN3897, CCX354) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Medium: RPMI 1640 with 0.5% bovine serum albumin (BSA) or 100% human serum.

  • Apparatus: Multi-well chemotaxis chamber (e.g., 96-well format with a polycarbonate filter, 5 µm pore size).

  • Detection Reagent: A fluorescent dye that measures cell number (e.g., CyQUANT GR dye).

  • Instrumentation: Fluorescence plate reader.

Procedure:

  • Cell Preparation: Isolate monocytes from healthy human donor blood using density gradient centrifugation followed by immunomagnetic negative selection. Resuspend the purified monocytes in the assay medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of the CCR1 antagonists in the assay medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Setup:

    • Add the chemoattractant (CCL15) to the lower wells of the chemotaxis chamber at a predetermined optimal concentration. Add assay medium alone to control wells to measure basal (unstimulated) migration.

    • In separate tubes, pre-incubate the monocyte suspension with the various concentrations of the antagonist or vehicle control for 30 minutes at 37°C.

  • Cell Migration:

    • Carefully place the filter insert onto the lower chamber.

    • Add the pre-incubated cell suspension to the top of the filter in the upper chamber.

    • Incubate the plate for 90-120 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Quantification:

    • After incubation, remove the upper chamber. Discard the non-migrated cells from the top of the filter.

    • Lyse the migrated cells in the lower chamber and add the fluorescent dye.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the mean fluorescence of the basal migration wells from all other readings.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the maximum migration observed with the chemoattractant alone (vehicle control).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The presented data indicates that while the early-generation antagonist CP-481,715 demonstrates potency against CCR1, the newer generation antagonists, particularly MLN3897, exhibit significantly improved potency in certain key functional assays, such as chemotaxis in the presence of human serum.[7] The very low nanomolar IC50 value of MLN3897 in the serum-based chemotaxis assay suggests a high level of potency under more physiologically relevant conditions.[7] This comparative analysis, supported by detailed experimental protocols and pathway diagrams, provides valuable insights for researchers and drug development professionals in the selection and evaluation of CCR1 antagonists for further investigation.

References

The Paradox of Potency: A Comparative Analysis of Neuroprotection by CP-465022 and Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals assessing the neuroprotective landscape of AMPA receptor blockade. This report dissects the intriguing case of CP-465022, a potent and selective AMPA receptor antagonist that, contrary to expectations, fails to demonstrate neuroprotective effects in preclinical ischemia models. By comparing its profile with other AMPA blockers that have shown promise, we explore the nuances of targeting the AMPA receptor for neuroprotection.

Executive Summary

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system, has long been a focal point for the development of neuroprotective agents.[1][2] Excessive activation of AMPA receptors is a critical step in the excitotoxic cascade that leads to neuronal death in ischemic events like stroke.[3][4] Consequently, the development of AMPA receptor antagonists has been a promising strategy.[2][5]

CP-465022 is a potent and selective noncompetitive AMPA receptor antagonist that has been shown to effectively block AMPA receptor-mediated synaptic transmission and seizures in animal models.[6][7] However, in stark contrast to other AMPA receptor antagonists, it has failed to demonstrate neuroprotective efficacy in in vivo models of cerebral ischemia.[6][8] This guide provides a comparative analysis of CP-465022 and other notable AMPA blockers, presenting quantitative data, detailed experimental protocols, and visual aids to elucidate the potential reasons for these divergent outcomes.

Comparative Efficacy and Potency

The following tables summarize the available data on the potency and neuroprotective efficacy of CP-465022 in comparison to other well-characterized AMPA receptor antagonists.

Table 1: In Vitro Potency of Selected AMPA Receptor Antagonists

CompoundTypeTargetPotency (IC50)SelectivityReference
CP-465022 Non-competitiveAMPA Receptor25 nM (rat cortical neurons)Selective for AMPA over kainate and NMDA receptors[7]
NBQX CompetitiveAMPA/Kainate Receptor~10-30 nM (AMPA)Nearly equipotent for AMPA and kainate receptors[8]
GYKI 52466 Non-competitive (2,3-benzodiazepine)AMPA Receptor~10 µMSelective for AMPA over NMDA receptors[9]
Perampanel Non-competitiveAMPA Receptor~50-100 nMSelective for AMPA over NMDA and kainate receptors[10]

Table 2: In Vivo Neuroprotective Efficacy in Ischemia Models

CompoundModelAdministrationEfficacyReference
CP-465022 Rat Global IschemiaSystemicNo prevention of CA1 neuron loss [6][8]
CP-465022 Rat Focal Ischemia (MCAO)SystemicNo reduction in infarct volume [6][8]
NBQX Rat Forebrain IschemiaIntraperitonealDramatic reduction in CA1 hippocampal necrosis [11]
NBQX Rat Focal Ischemia (MCAO)IntraperitonealSignificant reduction in neocortical infarction [11]
GYKI 52466 Rat Focal Ischemia (MCAO)IntraperitonealSignificant reduction in neocortical infarction [11]
Perampanel Rat Focal Ischemia (PVD)IntraperitonealSignificantly inhibited hippocampal neurodegeneration [10]

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This widely used model of focal cerebral ischemia was employed to assess the neuroprotective effects of CP-465022.

  • Animal Model: Male rats.

  • Surgical Procedure:

    • Anesthesia is induced.

    • The common carotid artery is exposed, and the external carotid artery is ligated.

    • A nylon suture with a blunted tip is introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

    • The suture is left in place for a defined period (e.g., 90 minutes) to induce ischemia.

    • For reperfusion studies, the suture is withdrawn to allow blood flow to resume.

  • Drug Administration: CP-465022 was administered systemically at doses that were maximally effective in electrophysiology and seizure models.[6][8]

  • Outcome Measures:

    • Infarct Volume: After a survival period (e.g., 24 or 48 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct. The volume of the infarcted tissue is then quantified.

    • Neurological Deficit Scoring: Animals are assessed for motor and neurological deficits using a standardized scoring system.

In Vitro Model: Assessment of Excitotoxicity in Neuronal Cultures

This in vitro approach is used to determine a compound's ability to protect neurons from glutamate-induced cell death.

  • Cell Culture: Primary cortical or hippocampal neurons are harvested from embryonic rodents and cultured.[12]

  • Induction of Excitotoxicity:

    • After a period of maturation in culture, neurons are exposed to a high concentration of glutamate (B1630785) or a specific AMPA receptor agonist (e.g., kainate).[13][14]

  • Drug Application: The test compound (e.g., an AMPA antagonist) is applied before or concurrently with the excitotoxic insult.

  • Assessment of Neuroprotection:

    • Cell Viability Assays:

      • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.

      • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.[14]

    • Fluorescent Imaging:

      • Mitochondrial Membrane Potential: Dyes like Rhodamine-123 are used to monitor the health of mitochondria, which are compromised early in the excitotoxic process.[12]

      • Calcium Imaging: Fluorescent calcium indicators are used to measure the influx of calcium, a key event in excitotoxicity.

Visualizing the Mechanisms and Methodologies

Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity

Excitotoxicity_Pathway Glutamate Excess Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_Influx Na+ Influx AMPAR->Na_Influx Ca_Influx Ca2+ Influx (via Ca2+-permeable AMPARs) AMPAR->Ca_Influx Depolarization Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload NMDAR NMDA Receptor Activation Depolarization->NMDAR NMDAR_Ca_Influx Ca2+ Influx NMDAR->NMDAR_Ca_Influx NMDAR_Ca_Influx->Ca_Overload Enzyme_Activation Enzyme Activation (Proteases, Lipases, Nucleases) Ca_Overload->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death Enzyme_Activation->Cell_Death ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Cell_Death CP465022 CP-465022 & Other AMPA Blockers CP465022->AMPAR Block Neuroprotection_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Screening Animal_Model Induce Ischemia in Animal Model (e.g., MCAO in rats) Drug_Admin Administer Test Compound (e.g., CP-465022) or Vehicle Animal_Model->Drug_Admin Behavioral Assess Neurological Deficits Drug_Admin->Behavioral Histology Histological Analysis (e.g., TTC staining) Drug_Admin->Histology Data_Analysis_Vivo Statistical Analysis Behavioral->Data_Analysis_Vivo Infarct_Volume Quantify Infarct Volume Histology->Infarct_Volume Infarct_Volume->Data_Analysis_Vivo Cell_Culture Culture Primary Neurons Compound_Screen Apply Test Compound Cell_Culture->Compound_Screen Excitotoxicity Induce Excitotoxicity (e.g., Glutamate application) Viability_Assay Measure Cell Viability (e.g., MTT, LDH) Excitotoxicity->Viability_Assay Compound_Screen->Excitotoxicity Data_Analysis_Vitro Statistical Analysis Viability_Assay->Data_Analysis_Vitro Logical_Comparison CP465022 CP-465022 - Potent, non-competitive AMPA antagonist - Highly selective for AMPA receptors - Blocks AMPA-mediated currents and seizures Outcome Outcome CP465022->Outcome In Vivo Ischemia Models Other_Blockers Other Neuroprotective AMPA Blockers (e.g., NBQX, GYKI 52466, Perampanel) - Competitive or non-competitive antagonists - Variable selectivity (some also block kainate) - Also block AMPA-mediated currents and seizures Other_Blockers->Outcome In Vivo Ischemia Models Neuroprotection_No No Neuroprotection in vivo Outcome->Neuroprotection_No Result for CP-465022 Neuroprotection_Yes Demonstrated Neuroprotection in vivo Outcome->Neuroprotection_Yes Result for Others

References

Comparative In Vivo Efficacy of CP-465022 Maleate and Other Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticonvulsant properties of the selective AMPA receptor antagonist, CP-465022 maleate (B1232345), in comparison to other established antiepileptic drugs.

This guide provides a comprehensive overview of the in vivo efficacy of CP-465022 maleate, a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its performance in preclinical seizure models is compared with that of other anticonvulsant agents, supported by experimental data and detailed methodologies.

Executive Summary

This compound has demonstrated significant anticonvulsant activity in preclinical studies. As a selective noncompetitive AMPA receptor antagonist, it targets a key mechanism in the propagation of seizure activity. This guide presents available quantitative data from in vivo studies, primarily focusing on the pentylenetetrazol (PTZ)-induced seizure model, to facilitate a comparative assessment against other anticonvulsants with different mechanisms of action.

Quantitative Efficacy Comparison

The following table summarizes the median effective dose (ED50) of this compound and a comparator, YM-90K, in the pentylenetetrazol (PTZ)-induced seizure model in rats. A lower ED50 value indicates higher potency.

CompoundSeizure EndpointED50 (mg/kg, s.c.)Motor Impairment ED50 (mg/kg, s.c.)
This compound Clonic Seizures1.4[1]2.6[1]
Tonic Seizures2.6[1]
Lethality2.6[1]
YM-90K Clonic Seizures12.2[1]12.2[1]
Tonic Seizures12.2[1]
Lethality13.9[1]

Data from Menniti et al., 2003.[1]

Experimental Protocols

Detailed methodologies for the key in vivo anticonvulsant screening tests are provided below. These protocols are essential for the accurate interpretation and replication of the presented efficacy data.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsants effective against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Animal Preparation: Male albino mice or rats are typically used. Prior to the stimulus, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.

  • Procedure: A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through the electrodes to induce a maximal seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The dose of the test compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is used to identify anticonvulsants that can raise the threshold for seizures, modeling absence and myoclonic seizures.

  • Apparatus: Standard animal observation cages.

  • Animal Preparation: Male albino mice or rats are used.

  • Procedure: A convulsant dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered subcutaneously. The dose is calibrated to reliably induce seizures in control animals (e.g., 85 mg/kg for CF-1 mice).

  • Endpoint: The primary endpoint is the prevention of clonic seizures, typically defined as clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds, within a 30-minute observation period.

  • Data Analysis: The dose of the test compound that protects 50% of the animals from clonic convulsions is calculated as the ED50.

Mechanism of Action and Signaling Pathway

This compound exerts its anticonvulsant effect by selectively blocking AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. In epilepsy, excessive activation of these receptors contributes to the generation and spread of seizure activity. By noncompetitively antagonizing the AMPA receptor, CP-465022 reduces the influx of positive ions (Na+ and Ca2+) into the postsynaptic neuron in response to glutamate, thereby dampening hyperexcitability and terminating seizure propagation.

AMPA_Receptor_Signaling_in_Epilepsy cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx activates Depolarization Neuronal Depolarization Na_Ca_influx->Depolarization leads to Seizure Seizure Propagation Depolarization->Seizure contributes to CP465022 CP-465022 (Antagonist) CP465022->AMPA_R blocks

Caption: AMPA Receptor Signaling Pathway in Seizure Propagation and Site of Action for CP-465022.

Experimental Workflow

The following diagram illustrates a typical in vivo workflow for evaluating the anticonvulsant efficacy of a test compound like this compound.

Anticonvulsant_Efficacy_Workflow start Start: Compound Selection animal_prep Animal Model Selection (e.g., Rats) start->animal_prep dosing Compound Administration (e.g., CP-465022, Vehicle, Comparators) animal_prep->dosing seizure_induction Seizure Induction (MES or scPTZ) dosing->seizure_induction observation Behavioral Observation (Seizure Score, Latency) seizure_induction->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis comparison Efficacy Comparison data_analysis->comparison end End: Report Generation comparison->end

Caption: In Vivo Anticonvulsant Efficacy Testing Workflow.

References

A Comparative Analysis of the Allosteric Binding Sites of CP-465022 Maleate and 2,3-Benzodiazepines on the AMPA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers in neuropharmacology and drug development, this document provides a detailed comparison of the binding sites and mechanisms of action of two prominent noncompetitive AMPA receptor antagonists: CP-465022 maleate (B1232345) and the 2,3-benzodiazepine class of compounds.

This guide synthesizes experimental data to elucidate the similarities and distinctions in how these molecules interact with the AMPA receptor, offering valuable insights for the design of novel therapeutics targeting glutamatergic signaling.

Executive Summary

Both CP-465022, a quinazolin-4-one derivative, and 2,3-benzodiazepines, such as the well-characterized GYKI 52466, function as negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. They achieve their inhibitory effects not by competing with the endogenous ligand glutamate (B1630785) at its binding site, but by binding to a distinct, allosteric site on the receptor complex. This interaction induces a conformational change that prevents the opening of the ion channel, thereby blocking excitatory neurotransmission. Structural and functional studies reveal that while both compounds target the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD), there are subtle but important differences in their specific interaction points and the resulting functional consequences.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for CP-465022 maleate and a representative 2,3-benzodiazepine, GYKI 52466.

ParameterThis compound2,3-Benzodiazepines (GYKI 52466)Reference
Chemical Class Quinazolin-4-one2,3-Benzodiazepine[1][2]
Mechanism of Action Noncompetitive AMPA receptor antagonistNoncompetitive AMPA receptor antagonist[1][3]
Binding Site Allosteric site at the LBD-TMD interface, interacting with S1-M1 and S2-M4 linkersAllosteric site in the ion channel collar at the LBD-TMD interface[4][5]
IC50 (AMPA-mediated currents) 25 nM (rat cortical neurons)11 µM (rat hippocampal neurons)[1][3]
Selectivity Selective for AMPA over kainate and NMDA receptorsSelective for AMPA/kainate receptors over NMDA receptors[1][3]
Subunit Specificity Equipotent across different AMPA receptor subunit combinationsPotency can vary depending on the specific 2,3-benzodiazepine derivative and AMPA receptor subunit composition[1]
Voltage/Use Dependence Not use- or voltage-dependentNot use- or voltage-dependent[1][3]

Binding Site and Mechanism of Action

Recent advances in structural biology, including cryo-electron microscopy, have provided a detailed view of the allosteric binding pockets on the AMPA receptor.

CP-465022 and 2,3-benzodiazepines both bind to a pocket located at the crucial interface between the extracellular ligand-binding domain and the transmembrane domain, which forms the ion channel.[4][5] This region is responsible for transducing the conformational change of glutamate binding into the opening of the channel pore.

Specifically, studies have identified that these noncompetitive antagonists interact with the linkers connecting the S1 and S2 segments of the glutamate-binding core to the M1 and M4 transmembrane helices.[4] By binding to this "ion channel collar," they effectively decouple the ligand-binding domain from the ion channel gate. This prevents the channel from opening even when glutamate is bound, thus inhibiting ion flow and neuronal excitation.[5]

While both classes of compounds target this general region, the existence of multiple, distinct allosteric sites for different 2,3-benzodiazepine derivatives (termed "M," "O," and "E" sites) suggests a nuanced landscape for allosteric modulation of the AMPA receptor. The binding of CP-465022 is understood to occur within this same interface region, and it is considered to share a binding site with at least some 2,3-benzodiazepines, as they are often grouped together in structural and functional studies.[4][6]

Signaling Pathways and Experimental Workflows

The primary signaling event affected by both CP-465022 and 2,3-benzodiazepines is the influx of cations (primarily Na+ and in some cases Ca2+) through the AMPA receptor channel. By inhibiting this, they modulate downstream signaling cascades.

AMPA_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Orthosteric Site Ion_Influx Na+/Ca2+ Influx AMPAR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization ERK_Pathway ERK Pathway Activation Depolarization->ERK_Pathway Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) ERK_Pathway->Cellular_Response CP465022 CP-465022 CP465022->AMPAR Binds to Allosteric Site BDZ 2,3-Benzodiazepines BDZ->AMPAR Binds to Allosteric Site

Figure 1. Simplified signaling pathway of AMPA receptor activation and its inhibition by CP-465022 and 2,3-benzodiazepines.

The following diagram illustrates a typical experimental workflow for comparing the effects of these antagonists.

Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_binding_assay Radioligand Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 cells expressing AMPA receptor subunits or primary neurons) Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Membrane_Prep Membrane Preparation from cells/tissue Cell_Culture->Membrane_Prep Agonist_Application Application of AMPA Patch_Clamp->Agonist_Application Antagonist_Application Co-application of CP-465022 or 2,3-Benzodiazepine Agonist_Application->Antagonist_Application Current_Measurement Measurement of Inward Current Antagonist_Application->Current_Measurement IC50_Determination IC50 Determination Current_Measurement->IC50_Determination Radioligand_Incubation Incubation with Radiolabeled Ligand (e.g., [3H]AMPA or a labeled noncompetitive antagonist) Membrane_Prep->Radioligand_Incubation Competition Competition with unlabeled CP-465022 or 2,3-Benzodiazepine Radioligand_Incubation->Competition Quantification Quantification of Bound Radioactivity Competition->Quantification Ki_Determination Ki Determination Quantification->Ki_Determination

References

Scrutinizing Neuroprotection: A Comparative Review of CP-465,022 Maleate and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of experimental data reveals a complex landscape in the search for effective neuroprotective therapies. While the selective noncompetitive AMPA receptor antagonist, CP-465,022 maleate (B1232345), has demonstrated target engagement, its efficacy in preventing neuronal death in preclinical ischemia models is not supported by available evidence. This guide provides a comparative overview of the experimental findings for CP-465,022 and contrasts them with other neuroprotective strategies, offering researchers and drug development professionals a data-driven perspective.

CP-465,022 Maleate: An AMPA Receptor Antagonist with Limited Neuroprotective Efficacy in Ischemia

CP-465,022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] The initial hypothesis that blocking AMPA receptors would confer neuroprotection in conditions like cerebral ischemia has been a significant area of investigation.[1] However, in vivo studies have challenged this premise for CP-465,022.

Experimental Evidence for CP-465,022

A key study investigated the neuroprotective potential of CP-465,022 in rat models of global and focal cerebral ischemia.[1][3] Despite demonstrating effective brain penetration and target engagement by inhibiting AMPA receptor-mediated synaptic transmission and seizures, the compound did not prevent neuronal loss or reduce infarct volume.[1][3]

AgentModelEndpointOutcome
CP-465,022 Rat Global IschemiaCA1 Neuron LossNo prevention of neuronal loss
CP-465,022 Rat Focal Ischemia (MCAO)Infarct VolumeNo reduction in infarct volume

Table 1: Summary of In Vivo Neuroprotection Studies of CP-465,022 in Ischemia Models.[1][3] MCAO: Middle Cerebral Artery Occlusion.

Experimental Protocol: In Vivo Ischemia Models

The lack of neuroprotective efficacy of CP-465,022 was determined through the following experimental designs:

  • Global Ischemia Model:

    • Animal Model: Male Wistar rats.

    • Ischemia Induction: Four-vessel occlusion to induce transient forebrain ischemia.

    • Drug Administration: CP-465,022 administered systemically at doses confirmed to be pharmacologically active.

    • Endpoint Analysis: Histological analysis of the CA1 region of the hippocampus to quantify neuronal survival.

  • Focal Ischemia Model (MCAO):

    • Animal Model: Male Wistar rats.

    • Ischemia Induction: Temporary occlusion of the middle cerebral artery.

    • Drug Administration: CP-465,022 administered at doses demonstrated to be effective in seizure and electrophysiology models.

    • Endpoint Analysis: Measurement of infarct volume using triphenyltetrazolium (B181601) chloride (TTC) staining.

Below is a workflow diagram illustrating the general procedure for evaluating the neuroprotective efficacy of a compound in a focal ischemia model.

G cluster_0 Pre-Clinical Neuroprotection Study Workflow animal_prep Animal Preparation (e.g., Rat) mcao Induce Focal Ischemia (MCAO) animal_prep->mcao drug_admin Administer Test Compound (e.g., CP-465,022) or Vehicle mcao->drug_admin reperfusion Reperfusion Period drug_admin->reperfusion neuro_assess Neurological Assessment reperfusion->neuro_assess histology Histological Analysis (e.g., TTC Staining) neuro_assess->histology data_analysis Data Analysis (Infarct Volume Quantification) histology->data_analysis

Experimental workflow for in vivo focal ischemia studies.

Alternative Neuroprotective Strategies: A Comparative Outlook

In contrast to the findings for CP-465,022, other mechanisms of action are being actively explored for neuroprotection. These include targeting different pathways involved in neuronal cell death and inflammation.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

ASK1 is a key mediator of cellular stress responses that can lead to inflammation and apoptosis.[4] Inhibition of this kinase is a promising therapeutic strategy for neurodegenerative diseases.[5][6]

  • Mechanism of Action: ASK1 inhibitors block the downstream activation of JNK and p38 MAPK pathways, which are involved in stress-induced apoptosis.[7]

  • Preclinical Evidence: Various ASK1 inhibitors have demonstrated neuroprotective effects in different models. For instance, the ASK1 inhibitor NQDI-1 was shown to reduce oxidative stress and neuronal apoptosis in a rat model of subarachnoid hemorrhage.[7] In models of amyotrophic lateral sclerosis (ALS), ASK1 inhibitors have been shown to prolong survival.[6]

Below is a simplified diagram of the ASK1 signaling pathway.

G stress Cellular Stress (e.g., Oxidative Stress, ER Stress) ask1 ASK1 stress->ask1 jnk_p38 JNK / p38 MAPK ask1->jnk_p38 apoptosis Apoptosis & Inflammation jnk_p38->apoptosis inhibitor ASK1 Inhibitor (e.g., NQDI-1) inhibitor->ask1

Simplified ASK1 signaling pathway in neurodegeneration.
Other Investigated Neuroprotective Agents

A wide array of compounds with diverse mechanisms are under investigation for neuroprotection.[8][9]

Class/AgentMechanism of ActionExperimental Evidence (Selected)
mGluR5 Antagonists (e.g., MPEP, MTEP)Modulation of metabotropic glutamate (B1630785) receptor 5 activity.[10][11]MPEP reduced infarct volume in a rat model of focal cerebral ischemia.[11] However, some neuroprotective effects may be due to off-target NMDA receptor inhibition.[10]
NMDA Receptor Antagonists (e.g., Gavestinel, Eliprodil)Blockade of the N-methyl-D-aspartate receptor to reduce excitotoxicity.[12]Clinical trials have generally been disappointing, often due to side effects.[12]
Free Radical Scavengers (e.g., NXY-059)Reduction of oxidative stress, a key component of ischemic damage.[12]Showed promise in animal models, but clinical trial results have been mixed.
Second-Generation Antipsychotics (e.g., Olanzapine, Risperidone)Multiple mechanisms, including anti-inflammatory and anti-apoptotic effects.Studies suggest measurable neuroprotective effects through various molecular pathways.[13]

Table 2: Overview of Selected Alternative Neuroprotective Agents and Their Mechanisms.

Conclusion

The case of CP-465,022 maleate underscores the complexity of translating a specific molecular mechanism—AMPA receptor antagonism—into a broadly effective neuroprotective therapy. While the compound successfully engages its target, the lack of efficacy in preclinical ischemia models highlights the need for a deeper understanding of the multifaceted pathophysiology of neuronal injury.[1][3] In contrast, targeting upstream stress signaling pathways with agents like ASK1 inhibitors, or employing compounds with pleiotropic effects, remain active and promising areas of research in the quest for effective neuroprotective agents. Future research should continue to explore novel mechanisms and rigorously validate them in relevant disease models.

References

Safety Operating Guide

Prudent Disposal of CP-465022 Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and environmentally responsible disposal of the research chemical CP-465022 maleate (B1232345), researchers, scientists, and drug development professionals must adhere to rigorous institutional and regulatory guidelines. In the absence of specific disposal protocols for this compound, a conservative approach based on established best practices for hazardous chemical waste management is imperative.

All chemical waste disposal must be conducted through established institutional procedures, often managed by an Environmental Health and Safety (EHS) department.[1][2] Never dispose of chemical waste down the drain, by evaporation, or in regular trash.[2]

Key Principles for Chemical Waste Management

Proper management of chemical waste from "cradle to grave" is essential for laboratory safety and environmental protection.[1] This includes correct labeling, storage, and eventual disposal through the appropriate channels.

PrincipleGuidelineSource
Waste Identification All constituents in a waste container must be clearly identified by their chemical name. Abbreviations, trade names, or chemical formulas are not acceptable.[3]
Labeling All chemical waste containers must be clearly labeled and sealed. The label should include an accumulation start date and the concentration of each constituent.[3]
Segregation Incompatible wastes must never be mixed. Store different classes of chemicals, such as acids and bases or oxidizers and organics, separately to prevent dangerous reactions.[2][4]
Containment Use sturdy, leak-proof, and chemically resistant containers for waste collection. Secondary containment should be used for all hazardous liquid wastes.[2]
Storage Minimize the amount of hazardous waste stored in the laboratory. It is recommended to not exceed 10 gallons of stored hazardous waste.[2]
Minimization Employ "green chemistry" principles to prevent waste generation. This includes reducing the scale of experiments and substituting less hazardous chemicals when possible.[2][3][5]

Experimental Protocol: General Chemical Waste Disposal

The following is a generalized, step-by-step procedure for the disposal of a research chemical like CP-465022 maleate. This protocol should be adapted to comply with your institution's specific Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs). [1]

  • Personal Protective Equipment (PPE): Before handling any chemical waste, don appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[3][4]

  • Waste Collection:

    • Designate a specific, properly labeled container for this compound waste.

    • The container must be in good condition, compatible with the chemical, and have a secure lid.

    • Record the date when waste is first added to the container (the accumulation start date).[3]

  • Labeling the Waste Container:

    • Use your institution's approved hazardous waste label.

    • Clearly write the full chemical name: "this compound."

    • List all other components of the waste solution and their approximate concentrations.

  • Storage of Waste:

    • Keep the waste container sealed except when adding more waste.[2]

    • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Requesting Disposal:

    • Once the waste container is full or if you are discontinuing the research, submit a request for waste collection to your institution's EHS or Research Integrity office.[1]

    • Do not allow expired or unused chemicals to accumulate.[3][5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_start Start: Unused or Waste this compound cluster_assessment Hazard Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds select_container Select Appropriate, Labeled Waste Container consult_sds->select_container segregate Segregate from Incompatible Wastes select_container->segregate store Store in Designated Satellite Accumulation Area with Secondary Containment segregate->store request_pickup Request Waste Pickup from EHS store->request_pickup documentation Complete all Necessary Disposal Documentation request_pickup->documentation

Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling CP-465022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling CP-465022 maleate (B1232345). CP-465022 maleate is a potent, selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist and requires stringent safety protocols to ensure personnel safety and experimental integrity.[1] Adherence to the following procedures is critical for minimizing exposure risk and ensuring proper disposal.

Understanding the Hazard: Potent and Selective Activity

This compound is a potent neuroactive compound designed to interact with AMPA receptors in the central nervous system. Its high potency necessitates that it be handled as a hazardous substance, with all necessary precautions taken to avoid inhalation, ingestion, and skin contact. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent pharmaceutical compound warrants the highest level of caution.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in powdered or solution form. The following table outlines the required PPE, which should be donned before entering the designated handling area and removed before exiting.

Protection Type Requirement Rationale & Specifications
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if there is a potential for aerosolization of powders or liquids. Use in a certified chemical fume hood is the primary engineering control.
Hand Chemical-resistant gloves (e.g., nitrile), double-glovedProtects against dermal absorption. Change gloves immediately if contaminated.
Eye/Face Safety goggles and/or face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a splash hazard.
Body Laboratory coat or disposable gownProvides a barrier against incidental contact. Additional protection such as aprons or full-body suits may be required for large-scale operations.

Engineering Controls and Safe Handling

All procedures involving this compound, especially the handling of the solid compound, must be conducted in a designated area with appropriate engineering controls to minimize exposure.

  • Ventilation: All weighing and solution preparation activities must be performed within a certified chemical fume hood or a powder containment hood.

  • Designated Area: Clearly demarcate the area where this compound is handled. Access should be restricted to authorized and trained personnel.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

For Powder Spills:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble, including respiratory protection.

  • Contain the Spill: Gently cover the spill with a damp, inert absorbent material (e.g., vermiculite, sand) to prevent the powder from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable detergent and water. Collect all cleaning materials for disposal as hazardous waste.

For Liquid Spills:

  • Containment: Surround the spill with an appropriate absorbent material to prevent it from spreading.

  • Absorption: Absorb the liquid with an inert material.

  • Collection and Disposal: Collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup weigh Weigh Powder prep_setup->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: Standard operational workflow for handling this compound.

Mechanism of Action: Non-competitive Antagonism of AMPA Receptor

This compound acts as a non-competitive antagonist of the AMPA receptor. This means it binds to a site on the receptor that is different from the glutamate (B1630785) binding site, thereby inhibiting the receptor's function without directly competing with the natural ligand. This allosteric inhibition prevents the ion channel from opening, even when glutamate is bound.

G This compound Mechanism of Action cluster_receptor AMPA Receptor cluster_inhibition receptor AMPA Receptor ion_channel Ion Channel (Closed) receptor->ion_channel opens glutamate_site Glutamate Binding Site allosteric_site Allosteric Site allosteric_site->ion_channel prevents opening glutamate Glutamate glutamate->glutamate_site cp465022 This compound cp465022->allosteric_site no_inhibition Normal Activation inhibition Inhibition

Caption: this compound's non-competitive antagonism of the AMPA receptor.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.